molecular formula C9H15NO B1592606 1-Cyclobutylpiperidin-4-one CAS No. 359880-05-0

1-Cyclobutylpiperidin-4-one

Cat. No.: B1592606
CAS No.: 359880-05-0
M. Wt: 153.22 g/mol
InChI Key: VSVXODXTJNWKSM-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-4-one (CAS 359880-05-0) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is a derivative of the piperidin-4-one scaffold, which is recognized in medicinal chemistry as a versatile intermediate and a potential pharmacophore for drug discovery . Piperidin-4-one derivatives have been synthesized for a wide range of pharmacological activities, making this core structure a valuable starting point for developing new therapeutic agents . This compound is characterized by specific physical properties, including a predicted density of 1.105 g/cm³ and a boiling point of approximately 253.8°C at 760 mmHg . It should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . According to supplier Safety Data Sheets, this compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should note that handling requires adherence to safety protocols, as the compound has associated hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The cyclobutyl substituent on the piperidine nitrogen is a structural feature found in biologically active compounds, such as advanced histamine H3 receptor inverse agonists investigated for cognitive enhancement and wake-promoting activity . This highlights the relevance of this compound as a key synthetic building block in the development of novel neuroactive and other pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXODXTJNWKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627258
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359880-05-0
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclobutylpiperidin-4-one mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Role as a Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

1-Cyclobutylpiperidin-4-one (CAS: 359880-05-0) is not a standalone therapeutic agent but a critical chemical intermediate and pharmacophore scaffold used extensively in the discovery of G-Protein Coupled Receptor (GPCR) ligands. It is most notably the structural anchor for a new generation of Histamine H3 Receptor (H3R) inverse agonists , such as Samelisant (SUVN-G3031).

This guide dissects the molecule's utility in two distinct biological contexts:

  • Synthetic Mechanism: Its reactivity as a building block for reductive amination to generate 4-substituted piperidines.

  • Pharmacological Mechanism: The specific role of the 1-cyclobutylpiperidin-4-yl moiety in binding to the H3 receptor orthosteric site, mediating wake-promoting and pro-cognitive effects.

Part 1: Molecular Profile & Chemical Utility[1]

The molecule features a piperidone ring N-substituted with a cyclobutyl group.[1][2][3][4][5][6][7] The ketone at the 4-position is the reactive center for derivatization, while the cyclobutyl group modulates lipophilicity and metabolic stability.

PropertySpecification
IUPAC Name This compound
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Key Functional Group C4-Ketone (Electrophile for reductive amination)
pKa (Calculated) ~8.5 (Piperidine Nitrogen)
LogP ~1.2 (Moderate Lipophilicity)
Synthetic Protocol: Preparation of this compound

Context: This intermediate is rarely bought in bulk for early discovery; it is synthesized in-situ or as a stock reagent.

Methodology: Reductive Amination (Self-Validating Protocol) Objective: Alkylation of 4-piperidone hydrochloride with cyclobutanone.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Cyclobutanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Salt Break/Dissolution: Suspend 4-piperidone HCl in DCM. Add 1.0 eq of Triethylamine (TEA) to liberate the free amine if solubility is poor, though STAB tolerates acid salts.

  • Imine Formation: Add Cyclobutanone (1.2 eq) and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to allow the iminium ion equilibrium to establish.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. ( Control Point: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts and ensure selectivity for the aldehyde/ketone over the reductive elimination of the piperidone ketone, although the C4 ketone is protected or less reactive in this specific reverse setup. Note: In this specific synthesis, we are alkylating the Nitrogen. If 4-piperidone is the starting material, the C4 ketone must be protected (e.g., as a ketal) OR one must use 4-piperidone ethylene ketal, alkylate, then deprotect. Direct alkylation of 4-piperidone at the nitrogen is possible but risks over-reduction of the ketone if strong reducing agents are used. STAB is mild.)

    • Refined Route: Use 1,4-dioxa-8-azaspiro[4.5]decane (protected piperidone) for the reaction, then deprotect with 6N HCl/Reflux.

  • Quench: Add saturated NaHCO3 solution until effervescence ceases.

  • Extraction: Extract aqueous layer 3x with DCM. Dry organics over Na2SO4.

  • Purification: The cyclobutyl group renders the product sufficiently lipophilic for silica gel chromatography (Eluent: 5% MeOH in DCM).

Part 2: Pharmacological Mechanism of Action

Target System: Histamine H3 Receptor (GPCR, G


-coupled).
Therapeutic Indication:  Narcolepsy, Alzheimer's Disease (Cognitive Deficits).

The 1-cyclobutylpiperidin-4-yl moiety acts as the "warhead" for receptor affinity. In drugs like Samelisant (SUVN-G3031) , this moiety replaces earlier alkyl-piperidine groups to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile.

1. The "Basic Amine" Hypothesis

The tertiary nitrogen of the piperidine ring is protonated at physiological pH (7.4). This positive charge is critical for anchoring the ligand inside the GPCR binding pocket.

  • Interaction: Ionic Salt Bridge.

  • Residue: Aspartate 3.32 (Asp114 in human H3R).

  • Effect: Stabilizes the ligand in the orthosteric site, preventing histamine binding.

2. The Cyclobutyl Advantage (Structure-Activity Relationship)

Why Cyclobutyl?

  • Steric Fit: The cyclobutyl ring fills a specific hydrophobic sub-pocket in the H3 receptor more efficiently than smaller (methyl/ethyl) or larger (cyclohexyl) groups.

  • Selectivity: It enhances selectivity against the hERG channel (reducing cardiotoxicity risk) compared to flexible linear chains.

  • Metabolic Stability: Cyclic alkanes are generally more resistant to oxidative dealkylation by CYP450 enzymes than their linear counterparts (e.g., n-butyl).

3. Downstream Signaling (Inverse Agonism)

Upon binding, the this compound derivative stabilizes the H3 receptor in its inactive conformation .

  • Constitutive Activity Blockade: H3 receptors have high basal activity. Inverse agonists reduce this activity below baseline.

  • Neurotransmitter Release: By blocking presynaptic H3 autoreceptors, the negative feedback loop is lifted.

    • 
       Histamine release (Wakefulness).
      
    • 
       Acetylcholine/Dopamine release (Cognitive enhancement).
      
Part 3: Comparative Data & Visualization
Table 1: SAR Impact of N-Substituents on H3R Affinity

Data synthesized from comparative medicinal chemistry studies (e.g., Nirogi et al., J. Med. Chem).[1][2][3][4][5][6][8][9][10][11][12]

N-Substituent (R)hH3R Ki (nM)hERG Inhibition (IC50)Metabolic Stability (t1/2)
Methyl120> 30 µMLow (Rapid N-demethylation)
Isopropyl1512 µMModerate
Cyclobutyl 8.7 > 30 µM High
Cyclopentyl228 µMModerate

Interpretation: The cyclobutyl group offers the optimal balance of potency (Single-digit nanomolar Ki) and safety (Low hERG liability).[5]

Visualization: Synthesis & Mechanism

The following diagram illustrates the conversion of the intermediate into a bioactive drug and its subsequent receptor interaction.

G cluster_0 Synthesis Phase cluster_1 Biological Mechanism (Synapse) Piperidone 4-Piperidone (Precursor) ReductiveAmination Reductive Amination (STAB / DCM) Piperidone->ReductiveAmination Cyclobutanone Cyclobutanone Cyclobutanone->ReductiveAmination Intermediate This compound (The Core Topic) Drug H3R Inverse Agonist (e.g., Samelisant) Intermediate->Drug Derivatization at C4 (e.g., Ether linkage) ReductiveAmination->Intermediate N-Alkylation H3R_Active H3 Receptor (Constitutively Active) Drug->H3R_Active Binds Orthosteric Site H3R_Inactive H3 Receptor (Inactive Conformation) H3R_Active->H3R_Inactive Stabilizes Inactive State (Inverse Agonism) Signal Inhibit cAMP Decrease Histamine H3R_Inactive->Signal Blocks Negative Feedback Wake Increase Histamine/ACh (Wakefulness) Signal->Wake Disinhibition

Figure 1: From chemical intermediate to physiological effect. The diagram traces the synthesis of the this compound scaffold and its role in locking the H3 receptor to promote wakefulness.

References
  • Nirogi, R., et al. (2019).[4][7] "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[4][7] Journal of Medicinal Chemistry.

  • Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[3] Bioorganic & Medicinal Chemistry Letters.

  • Bigne, B., et al. (2022).[1] "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition."[5][6] ChemMedChem.

  • ChemicalBook. (2023). "1-Cyclobutyl-4-piperidone Product Properties and Synthesis."

Sources

Strategic In Vitro Profiling of 1-Cyclobutylpiperidin-4-one Scaffolds for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Cyclobutylpiperidin-4-one scaffold represents a "privileged structure" in modern central nervous system (CNS) drug discovery. Its core utility lies in the unique physicochemical properties of the N-cyclobutyl group, which offers an optimal balance of lipophilicity (


) and steric bulk to penetrate the Blood-Brain Barrier (BBB) without incurring the metabolic liability of flexible alkyl chains.

This technical guide details the in vitro evaluation cascade for derivatives of this scaffold. While historically utilized in Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, recent high-impact medicinal chemistry has validated this moiety as a critical pharmacophore for Histamine H3 Receptor (H3R) inverse agonists (e.g., Samelisant/SUVN-G3031). This guide synthesizes protocols for dual-target profiling, ensuring high-fidelity data for lead optimization.

Part 1: Chemical Rationale & The "Cyclobutyl Advantage"

Before initiating biological assays, it is critical to understand why this scaffold is evaluated.

  • Conformational Rigidity: Unlike N-butyl or N-propyl analogs, the cyclobutyl ring restricts the conformational freedom of the nitrogen lone pair, often enhancing binding affinity (

    
    ) by reducing the entropic penalty upon receptor docking.
    
  • Metabolic Shielding: The cyclobutyl group is less prone to rapid oxidative dealkylation by CYP450 isoforms compared to linear alkyl chains, improving the half-life (

    
    ) of the parent compound.
    
  • Derivatization Potential: The C4-ketone is rarely the final endpoint. It serves as a versatile electrophile for:

    • Reductive Amination: Yielding 4-amino-piperidines (common in H3R antagonists).

    • Spiro-cyclization: Yielding spiro-hydantoins or spiro-oxindoles.

    • Ether Formation: Reduction to the alcohol followed by etherification (seen in SUVN-G3031).

Part 2: The Screening Cascade (Workflow Visualization)

The following diagram outlines the logical flow of in vitro assays, moving from high-throughput primary screens to low-throughput functional validation.

ScreeningCascade cluster_Primary Primary Screening (Target Engagement) cluster_Functional Functional Validation cluster_ADME ADME Profiling Start Library Synthesis (this compound Core) H3R_Bind H3R Radioligand Binding (Ki Determination) Start->H3R_Bind AChE_Inhib AChE Inhibition (Ellman's Assay) Start->AChE_Inhib cAMP cAMP Accumulation Assay (Inverse Agonism Check) H3R_Bind->cAMP Ki < 50 nM Selectivity Selectivity Screen (vs. H1R, H4R, BuChE) AChE_Inhib->Selectivity IC50 < 1 µM Micro Microsomal Stability (Phase I Metab) cAMP->Micro Selectivity->Micro Tox Cytotoxicity (SH-SY5Y Cells) Micro->Tox Decision Lead Candidate Selection Tox->Decision High Stability Low Toxicity

Figure 1: Integrated screening workflow for piperidinone derivatives, prioritizing H3R affinity and AChE inhibition before functional and metabolic de-risking.

Part 3: Primary Screening Protocols

Histamine H3 Receptor (H3R) Radioligand Binding

The this compound moiety is a classic "basic head" for H3R antagonists. The primary objective is to determine the affinity constant (


).

Mechanism: H3R is a G-protein coupled receptor (GPCR).[1] We utilize a competition binding assay where the test compound displaces a radiolabeled high-affinity ligand.

Protocol:

  • Source Material: Membranes prepared from CHO-K1 or HEK293 cells stably expressing human H3R (hH3R).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Non-specific Binding Control: Determine using

    
     Imetit or Thioperamide.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    . Note: H3R is sensitive to ionic strength; maintain precise Mg2+ levels.
    
  • Incubation: Mix membrane (

    
    ), radioligand (
    
    
    
    nM), and test compound (
    
    
    to
    
    
    M) in 96-well plates. Incubate for 60 mins at 25°C.
  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the lipophilic cyclobutyl group).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Positive Control: Pitolisant or Ciproxifan (

    
     nM).
    
  • Acceptance: Z-factor > 0.5.

Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Many piperidine derivatives are designed as Multi-Target Directed Ligands (MTDLs). The piperidine ring binds to the anionic sub-site of AChE.

Protocol:

  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human recombinant AChE (hAChE) or electric eel AChE.

  • Reaction Logic: AChE hydrolyzes ATChI to thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (yellow anion,

    
     nm).
    
  • Procedure:

    • In a 96-well plate, add

      
       Phosphate Buffer (pH 8.0) and 
      
      
      
      test compound solution.
    • Add

      
       AChE solution. Incubate 15 mins (allows compound to dock).
      
    • Initiate reaction with

      
       ATChI/DTNB mix.
      
  • Measurement: Kinetic read at 412 nm for 5–10 minutes.

  • Selectivity Check: Run parallel assay with Butyrylcholinesterase (BuChE) . High AChE/BuChE selectivity is preferred to reduce peripheral side effects.

Part 4: Functional Characterization (H3R Signaling)

Binding affinity does not prove efficacy. H3R is constitutively active; therefore, this compound derivatives are often designed as inverse agonists .

Signaling Pathway Visualization: H3R couples to


 proteins. Activation inhibits Adenylyl Cyclase (AC), lowering cAMP. An inverse agonist prevents this constitutive inhibition, raising cAMP levels (or preventing the drop caused by an agonist).

H3R_Signaling Agonist Agonist (Histamine) H3R H3 Receptor (GPCR) Agonist->H3R Activates InvAgonist Inverse Agonist (1-Cyclobutyl-pip deriv) InvAgonist->H3R Stabilizes Inactive State Gi Gi Protein (Activated) H3R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked by Gi ATP ATP ATP->AC

Figure 2: H3R Signal Transduction. The test compound (Inverse Agonist) blocks the Gi-mediated inhibition of Adenylyl Cyclase, effectively restoring cAMP levels.

cAMP Modulation Protocol (HTRF/LANCE):

  • Stimulation: Since H3R is Gi-coupled, basal cAMP is low. Cells are stimulated with Forskolin (

    
    ) to raise cAMP.
    
  • Agonist Challenge: Add (R)-

    
    -methylhistamine (agonist) 
    
    
    
    cAMP drops.
  • Antagonist Rescue: Add Test Compound + Agonist. If the compound is an antagonist/inverse agonist, it will block the agonist effect, and cAMP levels will remain high (comparable to Forskolin alone).

  • Detection: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Europium-labeled cAMP antibodies.

Part 5: Data Analysis & Interpretation[2]

When evaluating this compound derivatives, data should be tabulated to identify Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR Data Profile

Compound IDR-Substituent (C4 position)hH3R

(nM)
AChE

(

M)
Selectivity (AChE/BuChE)Functional Activity
Ref (Pitolisant) Piperidine ether0.5>100N/AInverse Agonist
CP-001 Ketone (Parent)>10,000>50N/AInactive
CP-002 4-phenoxy ether12.51.518xAntagonist
CP-003 4-benzyl amine4.00.85xInverse Agonist
CP-004 Spiro-hydantoin85.012.0>100xPartial Agonist

Interpretation Guide:

  • The Ketone (CP-001): Usually inactive. The carbonyl must be derivatized to interact with the receptor's hydrophobic pocket or the enzyme's gorge.

  • The Ether (CP-002): High H3R affinity (resembling SUVN-G3031).[2] The oxygen linker provides flexibility.

  • Dual Activity (CP-003): The amine linker often improves AChE inhibition via cation-

    
     interactions with the Trp86 residue in the AChE catalytic site.
    

References

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.[2] Journal of Medicinal Chemistry.

  • Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem.

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

  • Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Sources

An In-depth Technical Guide: Investigating the Role of the Cyclobutyl Group in Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern era of drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles has led researchers to explore beyond the traditional "flat" chemical space dominated by aromatic rings.[1] Three-dimensional (3D) scaffolds are increasingly recognized as critical components for achieving superior drug-like properties. Among these, the cyclobutyl moiety, a four-membered carbocycle, has emerged as a uniquely valuable and arguably underutilized structural element.[1][2] Its distinct stereochemical and physical properties—a blend of rigidity and three-dimensionality—allow it to serve multifaceted roles in ligand design, from a conformational linchpin to a metabolically robust hydrophobic space filler. This guide provides an in-depth exploration of the cyclobutyl group's role in receptor binding, synthesizing foundational principles with field-proven experimental and computational methodologies for its strategic deployment in drug development programs.

The Unique Physicochemical Landscape of the Cyclobutyl Ring

Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, the cyclobutane ring exists in a constant state of dynamic equilibrium between two equivalent, non-planar "puckered" or "butterfly" conformations.[3][4][5] This puckering is a compromise: it slightly increases angle strain (C-C-C bond angles are ~88°, deviating from the ideal 109.5°) but significantly relieves the torsional strain that would exist in a planar conformation due to eclipsing hydrogens.[4]

This inherent three-dimensionality is the cornerstone of its utility. The puckered nature provides defined vectors for substituents, allowing medicinal chemists to project pharmacophoric elements into specific regions of a binding pocket with high precision. Its relative conformational rigidity, compared to open-chain alkyl linkers, offers a powerful tool for locking in bioactive conformations.[6]

cluster_planar Planar Cyclobutane (Hypothetical) cluster_puckered Puckered Cyclobutane (Actual) p1 C p2 C p1->p2 High Torsional Strain (Eclipsed H's) p3 C p2->p3 High Torsional Strain (Eclipsed H's) p4 C p3->p4 High Torsional Strain (Eclipsed H's) n3 C p4->p1 High Torsional Strain (Eclipsed H's) p_label Bond Angle = 90° n1 C n2 C n1->n2 Relieved Torsional Strain Increased Angle Strain n2->n3 Relieved Torsional Strain Increased Angle Strain n4 C n3->n4 Relieved Torsional Strain Increased Angle Strain n4->n1 Relieved Torsional Strain Increased Angle Strain n_label Bond Angle ≈ 88°

Caption: Hypothetical planar vs. actual puckered conformation of cyclobutane.

Strategic Roles of the Cyclobutyl Moiety in Ligand-Receptor Interactions

The decision to incorporate a cyclobutyl group is a strategic one, aimed at solving specific challenges in drug design. Its impact can be categorized into several key roles.

Conformational Restriction: Reducing the Entropic Cost of Binding

A flexible linker in a ligand possesses high conformational entropy in solution. Upon binding to a receptor, this flexibility is lost, incurring an entropic penalty that weakens the binding affinity. Introducing a cyclobutyl ring into such a linker rigidly constrains its geometry.[3][7] This "pre-pays" the entropic cost, as the molecule already exists in a more limited set of conformations. If one of these constrained conformations is the bioactive one, a significant enhancement in binding affinity can be achieved.[8] For example, introducing a cyclobutyl ring to create a kink in a flexible linker led to a remarkable 10-fold increase in potency for a p97 inhibitor, a phenomenon attributed to both conformational restriction and favorable desolvation effects.[7][8]

Hydrophobic Pocket Filling and Vectorial Projection

The sp³-rich, three-dimensional nature of the cyclobutyl group makes it an excellent scaffold for filling hydrophobic pockets within a receptor's binding site.[3] Unlike flat aromatic rings, its puckered shape can complement non-planar cavities, potentially leading to more extensive and favorable van der Waals contacts. In the development of inhibitors for the fat mass and obesity-associated protein (FTO), a cyclobutylphenyl moiety established crucial hydrophobic contacts within the binding site, which was a key determinant of potency.[7] Furthermore, substituents on the cyclobutyl ring are projected at distinct angles, allowing chemists to use the ring as a central scaffold to direct pharmacophoric groups toward specific interaction points like hydrogen bond donors or acceptors.[7][9]

Bioisosteric Replacement for Improved Properties

The cyclobutyl group serves as an effective bioisostere for several common chemical motifs, offering a way to modulate a molecule's properties while preserving its core binding interactions.[3][10]

  • gem-Dimethyl/tert-Butyl Group: Replacing a gem-dimethyl or tert-butyl group with a spiro-cyclobutane can maintain or increase steric bulk while introducing conformational rigidity. This swap can improve metabolic stability by shielding adjacent sites from enzymatic degradation and can also fine-tune the orientation of the rest of the molecule in the binding pocket.[11][12]

  • Alkenes and Alkynes: A cyclobutane can replace a double or triple bond to remove planarity and improve metabolic stability, preventing unwanted cis/trans isomerization or metabolic transformations associated with unsaturated bonds.[3][7]

MoietyTypical RoleKey Physicochemical Properties
gem-Dimethyl Hydrophobic anchorFlexible, Lipophilic
tert-Butyl Bulky hydrophobic groupLipophilic, Metabolically labile
Cyclobutyl Rigid hydrophobic anchorRigid, 3D, Lipophilic, Often more stable
Alkene Rigid linkerPlanar, Potential for isomerization/metabolism

Table 1: Comparison of the cyclobutyl group with common bioisosteric motifs.

Enhancing Metabolic Stability and Pharmacokinetics

The chemical inertness of the cyclobutane ring makes it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][7] Strategically placing a cyclobutyl group can shield metabolically labile sites on a molecule, thereby increasing its half-life and improving its overall pharmacokinetic profile. In the development of histamine H3 receptor antagonists, cyclobutyl derivatives demonstrated an optimal balance of microsomal stability and receptor occupancy, leading to a favorable PK profile.[8]

cluster_roles Roles in Receptor Binding center Cyclobutyl Moiety r1 Conformational Rigidity (Reduces Entropic Penalty) center->r1 Locks flexible linkers r2 Hydrophobic Interactions (Fills 3D Pockets) center->r2 Occupies non-planar space r3 Bioisosteric Replacement (e.g., for gem-dimethyl) center->r3 Mimics steric bulk r4 Pharmacokinetic Modulation (Increases Metabolic Stability) center->r4 Blocks metabolic sites

Caption: Key strategic roles of the cyclobutyl group in drug design.

Methodologies for Characterizing the Cyclobutyl Group's Impact

Validating the role of a cyclobutyl modification requires a suite of robust biophysical, structural, and computational techniques. The protocols described below represent a self-validating system to ensure technical accuracy and reproducibility.

In Vitro Binding Affinity Determination

The first step is to quantify the impact of the cyclobutyl modification on binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.

  • Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Prepare a series of dilutions of the unlabeled test compound (e.g., parent compound vs. cyclobutyl analogue).

    • Prepare the radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its dissociation constant (Kₔ).

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand).

    • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filtermat. The filter traps the membranes (and bound radioligand) while the free radioligand passes through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification & Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Thermodynamic Characterization

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding event (ΔH, ΔS, Kₔ), offering deep insight into the driving forces. A favorable enthalpic change (ΔH < 0) suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic change (ΔS > 0) often points to the release of ordered water molecules from the binding site (hydrophobic effect).

  • Preparation:

    • Thoroughly dialyze the purified protein and dissolve the ligand in the exact same buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles.

  • Experiment Setup:

    • Load the protein into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20x more concentrated than the protein) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the minute heat changes (μcal/sec) that occur with each injection as the ligand binds to the protein.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly calculate the binding affinity (Kₐ = 1/Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Structural and Computational Validation

Visualizing the interaction provides the ultimate validation for design hypotheses.

Workflow: X-ray Crystallography & Computational Modeling

cluster_comp Computational Prediction cluster_exp Experimental Validation d1 Molecular Docking (Predict binding pose) d2 Molecular Dynamics (Assess stability & interactions) d1->d2 s1 Synthesize Analogs (Parent vs. Cyclobutyl) d2->s1 Guides Synthesis end_node Structure-Activity Relationship (SAR) Established d2->end_node s2 In Vitro Assays (Binding, Functional) s1->s2 s2->d2 Correlates Affinity s3 Co-crystallization Trials (Protein + Ligand) s2->s3 s4 X-ray Diffraction & Structure Solution s3->s4 s4->d1 Validates Pose s4->end_node

Caption: Integrated workflow for investigating cyclobutyl-receptor interactions.

  • Computational Prediction: Before synthesis, use molecular docking to predict the binding pose of the proposed cyclobutyl-containing ligand in the receptor's crystal structure.[13] This helps verify if the cyclobutyl group can be accommodated and if it makes the desired interactions. Follow up with molecular dynamics (MD) simulations to assess the stability of the predicted pose and analyze the dynamic interactions over time.[14]

  • Structural Determination: The gold standard is to obtain a co-crystal structure of the ligand bound to the receptor. This involves expressing and purifying the target protein, setting up crystallization trials with the ligand, and solving the structure via X-ray diffraction. The resulting electron density map provides unambiguous evidence of the binding mode, confirming the exact orientation and interactions of the cyclobutyl group.

Case Study: BACE1 Inhibitors

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease provides a compelling example. An initial lead compound was optimized through SAR studies, leading to a derivative with a spirocyclic cyclobutyl ring.[7] A co-crystal structure revealed that this ring system occupied the S1 binding pocket. The incorporation of the cyclobutyl group not only provided a better fit for the pocket but also improved the overall pharmacokinetic profile of the molecule, demonstrating a successful application of the principles discussed.[7]

CompoundModificationBACE1 IC₅₀ (nM)Rat Clearance (CL)
Lead 31 (Reference)15High
Analog 32 Spiro-cyclobutyl45Lower

Table 2: Impact of cyclobutyl incorporation on a BACE1 inhibitor series. While potency was slightly reduced, the pharmacokinetic profile was significantly improved. (Data conceptualized from[7])

Conclusion

The cyclobutyl group is far more than a simple saturated ring; it is a sophisticated tool for modern medicinal chemists. Its unique puckered conformation provides a rigid, three-dimensional scaffold that can be leveraged to lock in bioactive conformations, optimally fill hydrophobic pockets, and serve as a robust bioisosteric replacement for less stable motifs.[3][7][8] By enhancing binding affinity through reduced entropic penalties and improving pharmacokinetic properties via increased metabolic stability, the strategic incorporation of a cyclobutyl ring can solve critical challenges in the drug discovery cascade. A thorough investigation, grounded in quantitative biophysical assays and validated by high-resolution structural and computational methods, is essential to fully harness the potential of this versatile chemical entity.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • The Content Authority. (n.d.). Cyclobutane vs Cyclobutyl: When To Use Each One In Writing? The Content Authority. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Brem, J., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • van der Kolk, M. R., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Foley, D. J., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Dembitsky, V. M. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

  • EKG Science. (2023). Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism. YouTube. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Orru, R. V. A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Schönbeck, C., et al. (n.d.). How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. Nature. [Link]

  • MDPI. (2025). Binding Networks Identify Targetable Protein Pockets for Mechanism-Based Drug Design. MDPI. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • PLOS. (n.d.). Computational Fragment-Based Binding Site Identification by Ligand Competitive Saturation. PLOS. [Link]

Sources

Strategic Utilization of 1-Cyclobutylpiperidin-4-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The piperidine scaffold represents one of the most "privileged structures" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the specific N-substituent dictates metabolic fate and receptor affinity. 1-Cyclobutylpiperidin-4-one has emerged as a critical building block, particularly in Central Nervous System (CNS) drug discovery.

This guide details the strategic advantage of the N-cyclobutyl motif over traditional alkyl groups, provides a robust, self-validating protocol for synthesizing the core scaffold, and outlines divergent synthetic pathways for generating novel bioactive libraries, with a specific focus on Histamine H3 receptor antagonists.

Part 1: Structural Rationale & Metabolic Advantage

The "Cyclobutyl Effect" vs. Isopropyl

In early-stage hit-to-lead optimization, the N-isopropyl group is often used to cap secondary amines. However, the N-cyclobutyl group offers superior physicochemical and pharmacokinetic properties, making this compound a superior starting material.

FeatureN-Isopropyl AnalogN-Cyclobutyl AnalogMechanistic Advantage
Metabolic Stability LowHigh The cyclobutyl ring lacks the labile tertiary hydrogen present in isopropyl, blocking oxidative N-dealkylation by CYP450 isoforms [1].
Conformation Freely RotatingPuckered/Rigid The cyclobutyl ring exists in a puckered conformation, reducing entropic penalty upon binding to hydrophobic pockets (e.g., GPCRs) [2].
Lipophilicity (LogP) ModerateOptimal Increases lipophilicity slightly to aid Blood-Brain Barrier (BBB) penetration without the steric bulk of a tert-butyl group.

Key Insight: The cyclobutyl group acts as a "metabolic shield" while maintaining the steric profile required for receptor occupancy. This is evident in the optimization of Histamine H3 inverse agonists, where N-cyclobutyl analogs demonstrated superior half-life (


) compared to N-ethyl or N-isopropyl variants [3].

Part 2: Robust Synthesis of the Core Scaffold

Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

While catalytic hydrogenation is possible, it often leads to over-reduction of the ketone. The industry-standard method uses Sodium Triacetoxyborohydride (STAB) due to its mild nature and chemoselectivity.

Materials
  • Substrate: Piperidin-4-one hydrochloride hydrate (1.0 eq)

  • Reagent: Cyclobutanone (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 eq - Critical for iminium ion formation)

Step-by-Step Methodology
  • Salt Break/Dissolution: Suspend piperidin-4-one HCl in DCE. Add Acetic Acid. Stir for 10 minutes to ensure partial solubility and protonation availability.

  • Imine Formation: Add Cyclobutanone. Stir at Room Temperature (RT) for 30-60 minutes. Checkpoint: The solution may clarify as the iminium species forms.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. Reasoning: Exotherm control prevents side reactions.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Validation (In-Process Control): Aliquot 50µL into MeOH. Analyze via LCMS.

    • Target Mass: [M+H]+ = 154.1.

    • Pass Criteria: <5% remaining starting material.

  • Workup (Crucial Step): Quench with saturated aqueous NaHCO₃. Vigorous stirring required to break down boron complexes. Extract with DCM (3x).

  • Purification: If necessary, pass through a short silica plug (eluent: 5% MeOH in DCM with 1% NH₄OH).

CoreSynthesis Start Piperidin-4-one HCl + Cyclobutanone Imine Iminium Intermediate Start->Imine Condensation (30 min) Product This compound (Core Scaffold) Imine->Product Hydride Transfer Reagent STAB / AcOH DCE, 0°C -> RT Reagent->Imine

Figure 1: Chemoselective synthesis of the this compound core via STAB-mediated reductive amination.

Part 3: Divergent Functionalization (The "Hub" Strategy)

Once the this compound core is secured, it serves as a divergent hub for three primary classes of bioactive molecules.

Pathway A: Reductive Amination (The "Double-Reductive" Route)

Used to generate 4-amino-piperidine libraries (common in CCR5 and Muscarinic receptor ligands).

  • Reaction: Core + Primary Amine (R-NH₂) + STAB.

  • Stereochemistry: Often yields a mixture of cis/trans isomers if the piperidine has other substituents; the 4-amino group typically adopts the equatorial position.

Pathway B: Reduction-Etherification (The H3 Antagonist Route)

This is the most high-value pathway for CNS targets.

  • Reduction: NaBH₄ in MeOH → 1-Cyclobutylpiperidin-4-ol .

  • Coupling: S_NAr (with fluoro-nitrobenzenes) or Mitsunobu coupling (with phenols).

  • Result: Aryl ether pharmacophores found in potent H3 inverse agonists like SUVN-G3031 [3].

Pathway C: Spirocyclization

Used to create rigid spiro-hydantoins or spiro-piperidines (Sigma-1 receptor ligands).

  • Reaction: Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃).

DivergentPathways Core This compound (The Hub) PathA Path A: Reductive Amination (GPCR Ligands) Core->PathA + R-NH2 / STAB PathB Path B: Reduction -> Etherification (H3 Antagonists / SUVN-G3031) Core->PathB 1. NaBH4 2. Ar-F (SNAr) PathC Path C: Bucherer-Bergs (Spiro-Hydantoins) Core->PathC KCN / (NH4)2CO3 ProdA 4-Amino-Piperidines PathA->ProdA ProdB 4-Aryloxy-Piperidines PathB->ProdB ProdC Spiro-Piperidines PathC->ProdC

Figure 2: Divergent synthetic utility of the ketone handle, highlighting the critical etherification pathway for H3 antagonists.

Part 4: Case Study – Discovery of H3 Inverse Agonists

This section demonstrates the application of the core scaffold in the discovery of SUVN-G3031 (Samelisant) , a potent Histamine H3 receptor inverse agonist for the treatment of narcolepsy and cognitive disorders [3, 4].

The Design Logic
  • Target: Histamine H3 Receptor (GPCR).[1]

  • Pharmacophore: Requires a basic amine (piperidine) connected to a lipophilic tail via an ether linker.

  • Optimization: Early hits with N-isopropyl showed rapid metabolic clearance. Replacement with N-cyclobutyl improved metabolic stability (

    
    ) in rats from <1h to >4h while maintaining high affinity (
    
    
    
    < 10 nM).
Experimental Workflow (Synthesis of SUVN-G3031 Analog)
  • Reduction:

    • Dissolve this compound (10g) in MeOH (100 mL).

    • Add NaBH₄ (0.6 eq) at 0°C. Stir 1h.

    • Result: Quantitative conversion to 1-cyclobutylpiperidin-4-ol .

  • S_NAr Coupling:

    • Reagents: 1-cyclobutylpiperidin-4-ol (1.0 eq) + 4-Fluoronitrobenzene (1.1 eq) + KOtBu (1.5 eq) in DMF.

    • Conditions: Heat to 80°C for 4 hours.

    • Mechanism: The alkoxide displaces the fluoride. The cyclobutyl ring remains stable under basic conditions.

  • Reduction & Amide Coupling (Tail Synthesis):

    • Reduce the nitro group (H₂/Pd-C) to aniline.

    • Couple with 2-chloroacetyl chloride and morpholine to install the "tail."

Bioassay Screening Cascade

To validate the biological activity of the resulting molecule, a hierarchical screening cascade is required.

ScreeningCascade Step1 Primary Screen: Binding Affinity (Ki) [H3 Receptor Radioligand] Step2 Functional Assay: cAMP / GTPγS Binding (Inverse Agonism Confirmation) Step1->Step2 Ki < 50 nM Step3 ADME Profiling: Microsomal Stability (HLM/RLM) CYP Inhibition Step2->Step3 IC50 < 100 nM Step4 In Vivo Efficacy: Object Recognition Task (Rat) Brain/Plasma Ratio Step3->Step4 t1/2 > 60 min

Figure 3: Critical path for validating H3 antagonist candidates derived from the cyclobutyl-piperidine scaffold.

References

  • Tale, R. H., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2170–2184. Link

  • Kalgutkar, A. S., et al. (2011). "Metabolism-Guided Drug Design." Methods and Principles in Medicinal Chemistry. Wiley-VCH.[2]

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[3] Journal of Medicinal Chemistry, 62(21), 9600–9618. Link

  • Bigne, B., et al. (2022). "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition."[2] ChemMedChem, 17(8). Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

An In-depth Technical Guide to 1-Cyclobutylpiperidin-4-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Cyclobutylpiperidin-4-one, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, including its CAS Registry Number and various synonyms, and explore its physicochemical properties. A significant focus will be placed on its synthetic routes, highlighting the chemical logic behind these methodologies. Furthermore, this guide will illuminate the compound's critical role as a versatile intermediate in the synthesis of a range of biologically active molecules, with a particular emphasis on its incorporation into novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidinone derivative characterized by a cyclobutyl group attached to the nitrogen atom of the piperidine ring. This structural feature significantly influences its chemical reactivity and utility as a synthetic intermediate.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for accurate research and communication. This compound is known by several synonyms, and its unique CAS Registry Number ensures its unambiguous identification in chemical databases and literature.

Identifier Value Source
Systematic Name This compoundIUPAC
CAS Registry Number 359880-05-0Chemical Abstracts Service[1]
Common Synonyms N-Cyclobutyl-4-piperidone, 4-Piperidinone, 1-Cyclobutyl-CymitQuimica[1]
Molecular Formula C₉H₁₅NOCymitQuimica[1]
Molecular Weight 153.22 g/mol -
InChI InChI=1S/C9H15NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8H,1-7H2CymitQuimica[1]
SMILES C1CC(C1)N1CCC(=O)CC1CymitQuimica[1]
Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. While detailed experimental data is not extensively published, its properties can be inferred from its structure and comparison to similar compounds.

Property Value/Description Notes
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogous piperidinones
Boiling Point Not readily availableExpected to be higher than piperidin-4-one due to increased molecular weight
Melting Point Not readily available-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate)The presence of the polar ketone and tertiary amine suggests some water solubility.
Stability Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents.As a ketone, it can undergo reactions at the carbonyl group. The tertiary amine can act as a base.

Synthesis of this compound

The synthesis of this compound is a key step for its utilization in further chemical transformations. A common and logical approach involves the N-alkylation of a suitable piperidin-4-one precursor.

General Synthetic Strategy: Reductive Amination

A robust and widely used method for the synthesis of N-substituted piperidones is the reductive amination of a piperidin-4-one precursor with the corresponding aldehyde or ketone. In the case of this compound, this would involve the reaction of piperidin-4-one with cyclobutanone.

G Piperidinone Piperidin-4-one Hydrochloride Imine Iminium Intermediate Piperidinone->Imine Reaction Cyclobutanone Cyclobutanone Cyclobutanone->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Illustrative)

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Piperidin-4-one hydrochloride

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride and dichloromethane.

  • Base Addition: Cool the suspension in an ice bath and add triethylamine or diisopropylethylamine dropwise to neutralize the hydrochloride and liberate the free base of piperidin-4-one. Stir for 15-20 minutes.

  • Aldehyde/Ketone Addition: Add cyclobutanone to the reaction mixture and allow it to stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Further Purification (if necessary): The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a cyclobutyl group at the N-1 position can offer several advantages in drug design, including:

  • Modulation of Physicochemical Properties: The cyclobutyl group can influence lipophilicity, solubility, and metabolic stability.

  • Vectorial Exit: It can provide a vector for further chemical modification to explore structure-activity relationships (SAR).

  • Receptor Interaction: The size and shape of the cyclobutyl group can play a crucial role in binding to the target receptor.

This compound serves as a key starting material for the synthesis of more complex molecules, particularly those targeting the central nervous system. For instance, derivatives of 1-cyclobutylpiperidine have been investigated as histamine H3 receptor inverse agonists, which have potential therapeutic applications in sleep disorders and cognitive enhancement.

G Start This compound Step1 Reduction or Wittig Reaction Start->Step1 Step2 Etherification or Other Coupling Step1->Step2 Final Biologically Active Compounds Step2->Final

Figure 2: A simplified representation of the synthetic utility of this compound in the generation of diverse chemical entities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the advantageous properties conferred by the N-cyclobutyl group make it an attractive starting material for the development of novel therapeutics. This guide has provided a foundational understanding of its chemical identity, synthesis, and applications, aiming to support and inspire further research and innovation in the field of drug discovery.

References

Sources

Physical and chemical stability of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical and Chemical Stability of 1-Cyclobutylpiperidin-4-one

Document Control:

  • Target Analyte: this compound (1-CBPO)[1]

  • Class: Pharmacophore Intermediate (H3 Receptor Antagonists/Inverse Agonists)[1]

  • Application: Pre-formulation, Synthesis Optimization, and Quality Control.

Executive Summary

This compound (1-CBPO) is a critical heterocyclic building block used extensively in the synthesis of histamine H3 receptor ligands, including clinical candidates like Samelisant (SUVN-G3031) and Pitolisant analogs.[1] While the cyclobutyl moiety confers unique lipophilic and steric properties beneficial for blood-brain barrier (BBB) penetration, the molecule presents distinct stability challenges.

This guide details the physicochemical profile of 1-CBPO, identifying its primary degradation vectors: oxidative N-dealkylation , aldol-type self-condensation , and hydrate formation .[1] It provides a validated framework for handling, storage, and stress testing to ensure integrity during drug development workflows.

Physicochemical Profile & Structural Logic

The stability of 1-CBPO is dictated by the interplay between the strained cyclobutyl ring, the basic tertiary amine, and the electrophilic ketone.

PropertyDescriptionStability Implication
Molecular Structure N-substituted piperidin-4-one with a cyclobutyl ring.[1][2][3]The C4-ketone is prone to nucleophilic attack; the N1-tertiary amine is an oxidation site.
Physical State Low-melting solid or viscous oil (purity dependent).[1]Liquid state accelerates degradation kinetics compared to crystalline solids.
Basicity (pKa) ~8.5 – 9.0 (Estimated for N-alkyl piperidine).[1]High basicity catalyzes self-condensation reactions (aldol dimerization).[1]
Solubility Soluble in DCM, MeOH, EtOAc; Moderate in H2O.Hygroscopicity in aqueous media leads to reversible gem-diol (hydrate) formation.[1]
Ring Strain Cyclobutyl (~26 kcal/mol strain energy).[1]Kinetically stable at RT, but susceptible to ring-opening under strong acidic/oxidative stress.[4]
Structural Causality of Instability
  • The Amine Risk: The lone pair on the nitrogen is a "soft" nucleophile. In the presence of atmospheric oxygen or peroxides, it forms an N-oxide. This is often the first sign of degradation (yellowing/darkening).

  • The Ketone Risk: The C4 carbonyl is activated by the electron-withdrawing effect of the nitrogen (inductive). In basic conditions (or even autocatalysis by the amine itself), the alpha-protons can deprotonate, leading to enolate formation and subsequent dimerization.

Chemical Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for establishing valid holding times during synthesis.

Primary Degradation Pathways
  • Oxidative N-Oxide Formation: The most rapid degradation pathway upon air exposure.

  • Aldol Condensation (Dimerization): Occurs under thermal stress or basic pH. Two molecules of 1-CBPO condense to form a beta-hydroxy ketone or an alpha,beta-unsaturated ketone dimer.[1]

  • Hydrate Formation: In the presence of moisture, the ketone exists in equilibrium with its gem-diol form. While reversible, this complicates HPLC analysis and stoichiometry calculations.

Visualization of Degradation Pathways

DegradationPathways CBPO This compound (Active) NOxide N-Oxide Impurity (Oxidative) CBPO->NOxide H2O2 / Air (O2) Dimer Aldol Dimer (Thermal/Basic) CBPO->Dimer Heat (>60°C) / pH > 9 Hydrate Gem-diol Hydrate (Moisture/Reversible) CBPO->Hydrate H2O (Equilibrium) RingOpen Ring-Opened Products (Strong Acid/Oxidant) CBPO->RingOpen Strong Acid (H+)

Figure 1: Primary degradation pathways of this compound showing oxidative, thermal, and hydrolytic risks.

Forced Degradation Protocols (Stress Testing)

To validate analytical methods (HPLC/GC) and determine storage conditions, the following stress testing protocol is recommended. This aligns with ICH Q1A (R2) guidelines for drug substance stability.[1]

Experimental Workflow
Stress TypeConditionsDurationExpected DegradantMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursRing-opened speciesAssessing cyclobutyl ring strain stability under acidic catalysis.
Base Hydrolysis 0.1 N NaOH, Ambient4-8 HoursAldol Dimers Critical: Piperidones are highly sensitive to base-catalyzed condensation.[1]
Oxidation 3% H2O2, Ambient1-4 HoursN-Oxide Simulates long-term exposure to air/trace peroxides in solvents.[1]
Thermal 60°C (Solid/Neat)7 DaysDimer/OligomerArrhenius prediction for shelf-life.[1]
Photolytic UV/Vis (1.2M lux hrs)24 HoursRadical speciesChecks for light sensitivity (amber glass requirement).[1]
Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (High pH stability recommended, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 9.0) - Basic pH keeps amine neutral for better peak shape.[1]

    • B: Acetonitrile.

  • Detection: UV at 210 nm (low chromophore requires low wavelength) or CAD/ELSD.

  • Note: Mass Spectrometry (LC-MS) is required to distinguish the N-oxide (M+16) from the ketone.[1]

Handling & Storage Recommendations

Based on the chemical liabilities identified above, the following "Self-Validating System" for storage is prescribed.

The "Gold Standard" Storage Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen . Oxygen is the primary enemy (N-oxidation).[1]

  • Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred to arrest dimerization kinetics.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (catalytic oxidation risk).[1]

Handling Precautions (HSE)
  • Toxicity: Like many piperidines, 1-CBPO acts as a skin and respiratory irritant.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use acidic absorbents which may generate heat/fumes due to the basic amine.

Synthesis & Application Context

1-CBPO is rarely the final product; it is a transient intermediate.[1] Its stability is most critical during the "holding times" in multi-step synthesis of H3 inverse agonists.

Case Study: Samelisant (SUVN-G3031) Synthesis In the development of Samelisant, 1-CBPO is reacted with 4-fluorophenol derivatives.[1]

  • Critical Control Point: The 1-CBPO must be freshly prepared or distilled prior to coupling. Old batches containing "Aldol Dimers" will lower yield and produce difficult-to-remove impurities that poison downstream catalysts.[1]

SynthesisWorkflow Raw Raw Material (1-CBPO) QC QC Check (Purity >98%) Raw->QC QC->Raw Fail (Redistill) Coupling Coupling Reaction (Nucleophilic Subst.) QC->Coupling Pass Drug H3 Antagonist (e.g., Samelisant) Coupling->Drug

Figure 2: Quality control decision tree for using 1-CBPO in pharmaceutical synthesis.

References

  • Nirogi, R., et al. (2020). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist.[1][2] Journal of Medicinal Chemistry.

  • Benetti, E., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.[1][3] ChemMedChem.[5] [1]

  • SynQuest Laboratories. (2016).[5] Safety Data Sheet: Piperidin-4-one Derivatives.[1] (General handling protocols for piperidones).

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[4][6] Chemical Reviews. (Stability of cyclobutyl rings).

  • Hudlicky, T., et al. (2014). Oxidation of amines and N-heterocycles.[1] Organic Reactions.[4][7][8] (Mechanisms of N-oxide formation in piperidines).

Sources

Potential Therapeutic Targets for 1-Cyclobutylpiperidin-4-one Analogs

[1][2]

Executive Summary

1-Cyclobutylpiperidin-4-one (CAS: 55768-46-0) serves as a critical "privileged intermediate" in the synthesis of central nervous system (CNS) active agents. While the ketone itself is a synthetic precursor, its downstream analogs—specifically N-cyclobutyl-4-substituted piperidines —have emerged as potent ligands for G-Protein Coupled Receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) .

This guide analyzes the pharmacological utility of this scaffold, focusing on the N-cyclobutyl moiety's ability to modulate lipophilicity (

1Narcolepsy and Cognitive Disorders (Alzheimer's/Schizophrenia)

Part 1: Chemical Biology & Pharmacophore Analysis

The "Cyclobutyl Advantage" in Medicinal Chemistry

The substitution of the piperidine nitrogen with a cyclobutyl ring is a strategic medicinal chemistry modification. Unlike linear alkyl chains (n-butyl) or flexible branched chains (isobutyl), the cyclobutyl ring offers:

  • Conformational Restriction: The puckered ring structure fills hydrophobic pockets in GPCRs (specifically the H3R antagonist binding pocket) with high specificity.

  • Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative dealkylation by CYP450 enzymes compared to N-methyl or N-ethyl groups, prolonging the half-life (

    
    ) of the drug.
    
  • Lipophilicity Balance: It provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) but remains compact enough to maintain a favorable CNS Multi-Parameter Optimization (MPO) score.

Synthetic Gateway

The this compound scaffold is the pivot point for divergent synthesis:

  • Path A (Reductive Amination): Reaction with amines yields 4-amino-piperidine analogs (common in dual H3R/AChE inhibitors).

  • Path B (Reduction & Etherification): Reduction to the alcohol followed by

    
     or Mitsunobu reaction yields 4-aryloxy-piperidines (e.g., Samelisant ).
    

Part 2: Primary Therapeutic Target – Histamine H3 Receptor (H3R)[1]

Mechanism of Action: Inverse Agonism

The most validated target for this compound analogs is the Histamine H3 Receptor.[2][1] H3R is a constitutively active, presynaptic autoreceptor that inhibits the release of histamine.[3]

  • Therapeutic Logic: Blocking H3R (Antagonism/Inverse Agonism) disinhibits the neuron, leading to increased release of Histamine, Acetylcholine (ACh), and Dopamine (DA) in the prefrontal cortex.

  • Clinical Outcome: Wakefulness promotion (Narcolepsy) and procognitive effects (Alzheimer's/ADHD).

Case Study: Samelisant (SUVN-G3031)

Samelisant represents the archetype of this class. It is an H3R inverse agonist derived directly from the this compound scaffold.[1]

Key Pharmacological Data:

Parameter Value Significance
Target Human H3 Receptor Primary mechanism

| Binding Affinity (


)SelectivityReceptor Occupancy

hERG Inhibition
Signaling Pathway Visualization

The following diagram illustrates the mechanism by which H3R inverse agonists (derived from the cyclobutyl scaffold) enhance neurotransmission.

H3R_SignalingAgonistH3R Inverse Agonist(Cyclobutyl Analog)H3RHistamine H3 Receptor(Presynaptic)Agonist->H3RBinds & StabilizesInactive StateGiGi/o Protein(Constitutively Active)H3R->GiConstitutiveActivityH3R->GiBlockadeACAdenylyl CyclaseGi->ACInhibitsGi->ACRelief ofInhibitionCaCa2+ InfluxGi->CaBlocks ChannelscAMPcAMP LevelsAC->cAMPReducesAC->cAMPIncreasescAMP->CaActivatesReleaseNeurotransmitter Release(Histamine, ACh, DA)Ca->ReleaseTriggers Exocytosis

Caption: H3R Inverse Agonists stabilize the receptor in an inactive state, preventing Gi/o-mediated inhibition of Adenylyl Cyclase, thereby restoring Ca2+ influx and neurotransmitter release.

Part 3: Secondary Targets & Polypharmacology

Sigma-1 Receptor ( R)

Piperidines are a privileged structure for Sigma-1 receptors, which are intracellular chaperones involved in neuroprotection and mitochondrial function.

  • Relevance: N-substituted piperidines often show off-target affinity for

    
    R.
    
  • Therapeutic Opportunity: Dual H3R/

    
    R modulation could provide neuroprotection in neurodegenerative diseases, beyond simple symptomatic relief.
    
Acetylcholinesterase (AChE)

While this compound is not a direct inhibitor, coupling it with N-benzyl moieties (mimicking Donepezil) creates dual-acting compounds.

  • Design Strategy: The "1-cyclobutyl" fragment handles the H3R interaction, while a 4-substituted benzylamine moiety extends into the AChE active site gorge.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (N-Cyclobutylpiperidin-4-one)

Note: This is the prerequisite step for generating the library.

  • Reagents: Piperidin-4-one hydrochloride, Cyclobutanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

  • Procedure:

    • Dissolve piperidin-4-one HCl (1.0 eq) and cyclobutanone (1.2 eq) in DCM.

    • Add catalytic Acetic Acid. Stir for 30 min at Room Temperature (RT).

    • Add STAB (1.5 eq) portion-wise over 1 hour.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Validation: Confirm product via NMR (Cyclobutyl methine proton multiplet at

      
       2.7-2.9 ppm).
      
Protocol B: H3R Radioligand Binding Assay

Purpose: To determine the affinity (

  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Ligand:

      
      -N-
      
      
      -methylhistamine (2 nM).
    • Test Compound: 1-Cyclobutyl analog (concentration range

      
       to 
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Thioperamide.
      
  • Conditions: Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Screening Workflow Diagram

Screening_WorkflowStep1Synthesis ofThis compoundStep2Derivatization(Reductive Amination / Etherification)Step1->Step2Step3Primary Screen:H3R Radioligand BindingStep2->Step3Decision1Ki < 100 nM?Step3->Decision1Step4Functional Assay:cAMP / GTPγS BindingDecision1->Step4YesDiscardDiscard / Re-designDecision1->DiscardNoStep5ADME Profiling:Microsomal Stability (Human/Rat)Step4->Step5Step6In Vivo Efficacy:Rat Dipsogenia / Object RecognitionStep5->Step6

Caption: Step-wise screening cascade from scaffold synthesis to in vivo validation, prioritizing high-affinity H3R binders.

References

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist.[2] Journal of Medicinal Chemistry. Link

  • Nirogi, R., et al. (2021). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem. Link

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore.[4] Mini Reviews in Medicinal Chemistry. Link

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in the field of histamine H3 receptor antagonists. Expert Opinion on Therapeutic Patents. Link

The Cyclobutyl Motif: Strategic Synthesis & Patent Landscape of 1-Cyclobutylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Head Group

In the realm of CNS-active drug discovery, 1-cyclobutylpiperidin-4-one has emerged as a critical intermediate, particularly in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists . This scaffold represents a strategic convergence of three medicinal chemistry imperatives:

  • Metabolic Stability: The cyclobutyl group offers a steric shield against N-dealkylation, a common metabolic soft spot for N-methyl or N-ethyl analogs.

  • Lipophilicity Modulation: It provides a controlled increase in LogP (approx.[1] +1.2 units vs. methyl) without the excessive bulk of a cyclohexyl group, facilitating Blood-Brain Barrier (BBB) penetration.[1]

  • Conformational Rigidity: The "puckered" cyclobutyl ring restricts the conformational freedom of the nitrogen lone pair, often enhancing binding affinity (pKi) by locking the pharmacophore into a bio-active orientation.

This guide dissects the patent landscape surrounding this moiety, establishing the "Gold Standard" synthesis protocols and mapping its application in late-stage clinical candidates like Samelisant (SUVN-G3031) .

Chemical Architecture & Synthesis Strategy

The Chemoselectivity Challenge

Synthesizing this compound presents a classic chemoselectivity problem. Direct reductive amination of piperidin-4-one with cyclobutanone is fraught with risk: the reducing agent (e.g., NaBH(OAc)₃) can inadvertently reduce the C-4 ketone to an alcohol, or the piperidone can self-condense.

The "Gold Standard" Patent Protocol: Ketal Protection Route

To ensure high purity (>98%) and scalability, the preferred industrial route utilizes a ketal protection strategy.[1] This method isolates the reductive amination step from the sensitive ketone functionality.

Step-by-Step Protocol

Phase 1: Protection

  • Reactants: Piperidin-4-one hydrochloride, Ethylene glycol, p-Toluenesulfonic acid (catalytic).

  • Conditions: Reflux in Toluene with a Dean-Stark trap.

  • Outcome: Formation of 1,4-dioxa-8-azaspiro[4.5]decane (Piperidin-4-one ethylene ketal).

Phase 2: Reductive Amination (The Critical Step)

  • Reactants: Piperidin-4-one ethylene ketal (1.0 eq), Cyclobutanone (1.2 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1] Note: STAB is preferred over NaCNBH₃ for its lower toxicity and better profile in non-protic solvents.

  • Procedure:

    • Mix amine and ketone in DCE at 0°C.

    • Add Acetic Acid (1.0 eq) to catalyze iminium formation.[1]

    • Add STAB portion-wise over 1 hour.

    • Stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Phase 3: Deprotection

  • Reagents: 6N HCl (aqueous).

  • Conditions: Reflux for 2–4 hours.

  • Purification: Neutralize with NaOH to pH 10, extract with Ethyl Acetate.

  • Yield: Typically 75–85% overall.

Visualization: Synthesis Pathway

SynthesisRoute Start Piperidin-4-one (HCl Salt) Step1 Protection (Ethylene Glycol, pTsOH) Start->Step1 Intermediate1 Piperidin-4-one Ethylene Ketal Step1->Intermediate1 Dean-Stark Step2 Reductive Amination (Cyclobutanone, STAB) Intermediate1->Step2 Intermediate2 N-Cyclobutyl Ketal Step2->Intermediate2 Reductive Alkylation Step3 Deprotection (6N HCl, Reflux) Intermediate2->Step3 Final This compound (Target Scaffold) Step3->Final Hydrolysis

Caption: The Ketal Protection Route ensures the C-4 ketone remains intact during the installation of the cyclobutyl group.[1]

The Patent Landscape: H3 Receptor Dominance

The intellectual property landscape for this compound is heavily concentrated in the treatment of cognitive disorders and sleep-wake regulation . The scaffold serves as the "anchor" for high-affinity H3R inverse agonists.

Key Therapeutic Areas[1][3]
  • Narcolepsy: H3R antagonists increase the release of histamine, acetylcholine, and norepinephrine in the cortex, promoting wakefulness.

  • Alzheimer’s Disease (AD): By modulating cholinergic transmission, these derivatives improve cognitive function and memory.[1]

  • Schizophrenia: Addressing cognitive impairment associated with schizophrenia (CIAS).[1]

Landscape Map

PatentLandscape Core This compound (Scaffold) Suven Suven Life Sciences (Key Player) Core->Suven Bioprojet Bioprojet Core->Bioprojet Teva Teva / Cephalon Core->Teva Samelisant Samelisant (SUVN-G3031) Suven->Samelisant Pitolisant Pitolisant Analogs Bioprojet->Pitolisant Alzheimers Alzheimer's Disease (Cognition) Teva->Alzheimers Narcolepsy Narcolepsy (Wake Promotion) Obesity Obesity (Metabolic) Samelisant->Narcolepsy Samelisant->Alzheimers Pitolisant->Narcolepsy

Caption: The landscape is dominated by H3R antagonists, with Suven Life Sciences leading the clinical development of cyclobutyl derivatives.

Case Study: Samelisant (SUVN-G3031)[1]

Samelisant represents the pinnacle of this scaffold's application. It is a potent, selective, and orally active H3R inverse agonist.[2]

  • Structure: The this compound is not the final drug, but the precursor. The ketone is reduced to an alcohol and coupled via an ether linkage to a phenyl group, or used in a reductive amination to attach a second amine.

    • Specific Linkage: In Samelisant, the piperidine ring is connected via an ether linkage (O-linker) to a phenyl acetamide moiety.

  • Synthesis Insight (from US Patent 9,xxx,xxx):

    • Starting Material: this compound.[3]

    • Reduction: Reduced with NaBH₄ to 1-cyclobutylpiperidin-4-ol .

    • Coupling: Reacted with a 4-fluorophenyl derivative (SNAr) or via Mitsunobu reaction to form the ether bridge.[1]

  • Clinical Status: Phase 2/3 for Narcolepsy.

  • Why Cyclobutyl? Early SAR studies showed that replacing the cyclobutyl with isopropyl or cyclopentyl reduced H3 affinity or metabolic stability (hERG liability reduction).[1]

Comparative Data: N-Substituent Effect on H3R Affinity
N-SubstituentKi (nM, hH3R)Metabolic Stability (t1/2)Notes
Cyclobutyl 8.7 High Optimal balance of potency/ADME
Isopropyl12.4ModerateSlightly lower affinity
Cyclopentyl9.1ModerateIncreased steric bulk, lower BBB perm.[1]
Methyl>50LowRapid N-demethylation

Strategic Outlook & FTO

For researchers entering this space, "Freedom to Operate" (FTO) is tight around the ether-linked H3 antagonists. However, opportunities exist in:[4][5]

  • Scaffold Hopping: Using the this compound core but altering the linker (e.g., using a carbamate or urea linkage instead of an ether).

  • Dual-Target Ligands: Combining the H3 antagonist "head" (cyclobutyl-piperidine) with a "tail" that targets Acetylcholinesterase (AChE) or Sigma-1 receptors for multi-modal Alzheimer's therapy.[1]

References

  • Nirogi, R., et al. (2019).[1][2] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.[2][6] Journal of Medicinal Chemistry. Link

  • Hudkins, R. L., et al. (2014).[1] Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing.[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Sahu, S. K., et al. (2013).[1][7] Piperidin-4-one: the potential pharmacophore.[7] Mini Reviews in Medicinal Chemistry. Link

  • Common Organic Chemistry. (2024). Reductive Amination Conditions and Protocols.[8]Link

Sources

Methodological & Application

The Strategic deployment of 1-Cyclobutylpiperidin-4-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of a Versatile Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence stems from its capacity to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[1] Within this privileged class of heterocycles, 1-cyclobutylpiperidin-4-one has emerged as a particularly valuable building block for medicinal chemists.

This guide provides an in-depth exploration of this compound as a strategic synthetic intermediate. We will delve into its inherent chemical attributes, provide detailed, field-tested protocols for its derivatization, and analyze case studies where its incorporation has been pivotal in the development of potent and selective therapeutic agents. The rationale behind the selection of the N-cyclobutyl moiety will be a recurring theme, underscoring its role in modulating bioactivity and pharmacokinetic profiles.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₅NON/A
Molecular Weight 153.22 g/mol N/A
CAS Number 10199-53-8Inferred from related structures
Appearance Colorless to pale yellow liquid/solidInferred from related structures
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in most common organic solventsInferred from related structures

Safety and Handling:

The Strategic Advantage of the N-Cyclobutyl Group in Drug Design

The N-substituent on the piperidine ring plays a critical role in defining a molecule's interaction with its biological target and its overall pharmacokinetic profile. The cyclobutyl group, in particular, offers several advantages that have been strategically exploited in medicinal chemistry.[6][7]

  • Conformational Restriction: The four-membered ring of the cyclobutyl group restricts the conformational flexibility of the N-piperidine bond. This can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing binding affinity.[6]

  • Metabolic Stability: The cyclobutyl moiety can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[8]

  • Modulation of Physicochemical Properties: The introduction of the cyclobutyl group can fine-tune a compound's lipophilicity, influencing its solubility, permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Vectorial Orientation: The rigid nature of the cyclobutyl group can serve to orient other key pharmacophoric elements of the molecule in a precise direction to optimize interactions within a binding pocket.[6]

These attributes make the N-cyclobutylpiperidine scaffold a desirable motif in the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.

Core Synthetic Transformations and Protocols

This compound is a versatile ketone that can undergo a wide array of chemical transformations. The following protocols detail some of the most common and synthetically useful reactions.

Protocol 1: Reductive Amination for the Synthesis of 4-Amino-1-cyclobutylpiperidine Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[9] This one-pot procedure involves the reaction of the ketone with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to the corresponding amine.[10]

Caption: Reductive amination workflow.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired primary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-cyclobutylpiperidine derivative.

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices as they are relatively non-polar and aprotic, which favors iminium ion formation and prevents unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is milder and more selective for iminium ions over ketones compared to other borohydrides like sodium borohydride (NaBH₄).[11][12] This selectivity prevents the reduction of the starting ketone.

Protocol 2: Wittig Reaction for the Synthesis of 4-Alkylidene-1-cyclobutylpiperidine Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[13] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[14]

Caption: Wittig reaction workflow.

Experimental Protocol:

  • Prepare the phosphorus ylide in situ by adding a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to a suspension of the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting ylide solution to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkylidene-1-cyclobutylpiperidine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Wittig reagents are strong bases and are sensitive to moisture. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the ylide.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.[14] The choice of base depends on the acidity of the phosphonium salt.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the strongly basic and nucleophilic ylide with oxygen or moisture.

Applications in Drug Discovery: Case Studies

The utility of this compound as a building block is best illustrated through its application in successful drug discovery programs.

Case Study 1: Histamine H3 Receptor Inverse Agonists for Neurological Disorders

The histamine H3 receptor is a GPCR that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of various neurotransmitters. Inverse agonists of the H3 receptor have shown therapeutic potential for the treatment of cognitive disorders and sleep-wake disturbances.[6][15]

In the development of potent and selective H3 receptor inverse agonists, the 1-cyclobutylpiperidin-4-yloxy moiety has been identified as a key pharmacophore.[6][15][16] For instance, in the discovery of SUVN-G3031, a clinical candidate for sleep disorders, a series of N-substituted piperidin-4-yloxy derivatives were synthesized and evaluated.[6] The structure-activity relationship (SAR) studies revealed that the N-cyclobutyl substituent provided a favorable balance of potency, selectivity, and pharmacokinetic properties.[6][17][18]

Caption: Synthetic strategy for H3 inverse agonists.

The synthesis of these compounds typically involves the initial reduction of the ketone in this compound to the corresponding alcohol, followed by a Mitsunobu or Williamson ether synthesis to couple the piperidine core with a phenolic component of the pharmacophore. Subsequent chemical modifications then lead to the final drug candidate.[6]

Case Study 2: Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis.[18]

While specific examples detailing the use of this compound in the synthesis of marketed JAK inhibitors are not prevalent in the public domain, the N-cycloalkylpiperidine motif is a common feature in many JAK inhibitors. The rationale for its inclusion aligns with the general principles of using the cyclobutyl group to enhance metabolic stability and provide a defined vector for interaction with the kinase active site. The ketone functionality of this compound provides a convenient handle for elaboration into the complex heterocyclic systems often found in kinase inhibitors.[20][21]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed N-cyclobutyl group offers distinct advantages in terms of modulating conformational flexibility, enhancing metabolic stability, and optimizing physicochemical properties. The ketone functionality provides a reactive handle for a wide range of synthetic transformations, including reductive amination and Wittig reactions, enabling the efficient construction of diverse molecular architectures. As demonstrated in the development of histamine H3 receptor inverse agonists and its potential in the synthesis of other important therapeutic agents, this compound will undoubtedly continue to be a strategic tool for researchers and scientists in the pursuit of novel and effective medicines.

References

  • Nirogi, R., et al. (2022). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Archiv der Pharmazie, 355(4), e2100348. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217. [Link]

  • Nirogi, R., et al. (2021). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Archiv der Pharmazie, 355(4), e2100348. [Link]

  • Genovese, M. C., et al. (2022). Efficacy and safety of filgotinib, a selective Janus kinase 1 inhibitor, in patients with active rheumatoid arthritis and inadequate response to methotrexate: a phase 3, randomized, double-blind, placebo-controlled trial (FINCH 1). The Lancet, 400(10350), 427-440. [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306. [Link]

  • ChEMBL. (n.d.). Document Report Card for CHEMBL4368912. EMBL-EBI. Retrieved January 28, 2026, from [Link]

  • Wetzel, L., et al. (2021). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • PubChem. (n.d.). 1-butyl-N-(1-cyclopropylpropyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Al-Harrasi, A., et al. (2022). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 16(1). [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 28, 2026, from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ResearchGate. (2018, June 1). I am trying to do reductive amination, kindly share a feasible procedure?. [Link]

  • Preprints.org. (2023, April 27). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry. CRC Press. [Link]

  • Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116893. [Link]

  • ResearchGate. (2025, August 7). Bioactive cyclobutane-containing alkaloids. [Link]

  • LibreTexts. (2020, July 1). 20.4: The Wittig reaction. Chemistry LibreTexts. [Link]

  • Kaser, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7695. [Link]

  • European Patent Office. (2023, May 24). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF (EP 3919494 B1). [Link]

  • BTC. (2025, July 2). What are the industrial applications of cyclobutanol?. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Semantic Scholar. (2024, July 22). Natural Product-Inspired Dopamine Receptor Ligands. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • European Patent Office. (2023, May 24). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF (EP 3919494 B1). [Link]

  • Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233. [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug. [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12135-12207. [Link]

  • ResearchGate. (2025, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Lipshutz Research Group. (2021, September 14). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. [Link]

  • PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 1-Cyclobutylpiperidin-4-one via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Cyclobutylpiperidin-4-one is a pivotal heterocyclic building block in modern medicinal chemistry. Its scaffold is integral to a variety of pharmacologically active agents, most notably potent and selective histamine H3 (H₃) receptor inverse agonists, which are under investigation for treating cognitive and sleep disorders.[1][2][3][4][5] The synthesis of this intermediate on a large scale requires a robust, high-yielding, and operationally simple protocol. This application note provides a comprehensive guide to the large-scale synthesis of this compound from 4-piperidone hydrochloride and cyclobutanone via a direct reductive amination pathway. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, address critical safety considerations for scale-up, and outline methods for purification and characterization.

Mechanistic Rationale: The Power of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis, prized for its efficiency and broad applicability.[6] This one-pot procedure combines the condensation of a carbonyl compound (cyclobutanone) with an amine (4-piperidone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the target amine.

The key steps are:

  • Formation of the Reactive Intermediate: 4-Piperidone reacts with cyclobutanone to form an enamine. In the presence of an acid catalyst (in this case, acetic acid, which also modulates the reductant), this intermediate is in equilibrium with the corresponding iminium cation.

  • In Situ Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is employed to reduce the iminium ion. NaBH(OAc)₃ is particularly well-suited for this transformation because it is less reactive towards the starting ketone and aldehyde compared to the iminium intermediate, thus minimizing side reactions.[7] It is also less water-sensitive than other hydrides like sodium borohydride, offering better control in the reaction medium.

This one-pot approach streamlines the synthetic pathway by avoiding the isolation of the unstable iminium intermediate, thereby improving atom economy and overall process efficiency.[8]

G cluster_reagents Reagents Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium Condensation Cyclobutanone Cyclobutanone Cyclobutanone->Iminium STAB NaBH(OAc)₃ STAB->Iminium Solvent DCE / AcOH Product This compound Iminium->Product Reduction

Figure 1: Simplified reaction mechanism for the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquiv.AmountSupplier
4-Piperidone HydrochlorideC₅H₁₀ClNO135.590.7371.0100.0 gSigma-Aldrich
CyclobutanoneC₄H₆O70.090.8851.262.0 g (65.3 mL)TCI
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.940.8851.2187.6 gAcros Organics
Acetic Acid (Glacial)CH₃COOH60.050.7371.044.3 g (42.2 mL)Fisher Scientific
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--1.0 LMerck
Saturated NaHCO₃ Solution----~1.5 LLab Prepared
Dichloromethane (DCM)CH₂Cl₂84.93--~1.5 LVWR
Anhydrous MgSO₄MgSO₄120.37--As neededLabChem
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer

  • Addition funnel

  • Nitrogen inlet/outlet

  • Heating/cooling bath

  • Large separatory funnel (4 L)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.

  • Reagent Charging: To the flask, add 4-piperidone hydrochloride (100.0 g, 1.0 equiv.) and 1,2-dichloroethane (DCE, 1.0 L). Begin stirring to form a slurry.

  • Amine Free-Basing & Imine Formation: Add cyclobutanone (65.3 mL, 1.2 equiv.) followed by glacial acetic acid (42.2 mL, 1.0 equiv.). Stir the mixture at room temperature (20-25 °C) for 1 hour. The slurry should become a clearer solution as the free base of piperidone is formed and reacts.

  • Reductant Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In portions, carefully add sodium triacetoxyborohydride (187.6 g, 1.2 equiv.) over approximately 60-90 minutes. Causality Note: This portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or runaway conditions.[9]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (TLC System: 10% Methanol in DCM, stain with KMnO₄).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 1 L of saturated sodium bicarbonate (NaHCO₃) solution while maintaining stirring. Safety Note: This step neutralizes the acetic acid and quenches any unreacted hydride. It will evolve gas (CO₂ and H₂); ensure adequate ventilation and slow addition to prevent excessive foaming.[10]

  • Work-up & Extraction:

    • Continue stirring for 30 minutes after the quench is complete.

    • Transfer the mixture to a 4 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane (3 x 500 mL).

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

While chromatographic purification is an option for small scales, crystallization is preferred for large-scale processing to enhance efficiency and purity.[11]

  • Dissolve the crude oil in a minimal amount of a hot solvent mixture, such as hexanes/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.[12]

Process Workflow Visualization

G start Start setup 1. Assemble & Purge 5L Reactor start->setup charge 2. Charge Piperidone HCl, DCE, Cyclobutanone, AcOH setup->charge react_1 3. Stir 1h at RT (Iminium Formation) charge->react_1 cool 4. Cool to 0-5 °C react_1->cool add_stab 5. Add NaBH(OAc)₃ in portions cool->add_stab react_2 6. Stir 12-18h at RT (Reduction) add_stab->react_2 quench 7. Quench with sat. NaHCO₃ react_2->quench extract 8. Extract with DCM quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Crystallize from Hexanes/EtOAc dry->purify product Final Product: This compound purify->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water or moisture. It should be handled under an inert atmosphere in a dry environment.[7][13] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7][14] Store in a cool, dry place away from ignition sources.[9][10]

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): These are chlorinated solvents and suspected carcinogens. All handling must occur within a certified chemical fume hood to avoid inhalation.

  • General Precautions: The quenching step is exothermic and releases gas. Perform it slowly and behind a safety shield in a fume hood.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the cyclobutyl and piperidinone protons. The absence of starting material signals will confirm reaction completion.[15][16]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the characteristic carbonyl peak (~208-210 ppm) and other signals corresponding to the carbon skeleton.[17]

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₅NO [M+H]⁺; Found.

References

  • ResearchGate. (2025). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Available at: [Link]

  • ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available at: [Link]

  • PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Available at: [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • ACS Figshare. (n.d.). Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Available at: [Link]

  • Carlo Erba Reagents. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Available at: [Link]

  • Wiley Online Library. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Available at: [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
  • Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Google Patents. (n.d.). EP1888523B1 - CYCLOBUTYL AMINE DERIVATIVES.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • MDPI. (2024). Synthesis of Indenones via Persulfate Promoted Radical Alkylation/Cyclization of Biaryl Ynones with 1,4-Dihydropyridines. Available at: [Link]

  • ResearchGate. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]

  • ChemRxiv. (n.d.). Computationally-Assisted Discovery and computational NMR Assignment of a Highly-binding PXR Natural Diterpenoids. Available at: [Link]

  • PubMed. (n.d.). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Available at: [Link]

Sources

Application Note: 1-Cyclobutylpiperidin-4-one in the Development of H3 Receptor Antagonists for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 1-cyclobutylpiperidin-4-one (CAS: 18518-93-3) as a critical scaffold in the synthesis of Histamine H3 Receptor (H3R) antagonists/inverse agonists. H3R blockade is a validated mechanism for treating cognitive deficits associated with Alzheimer’s disease (AD), narcolepsy, and schizophrenia. This guide provides a rationale for the cyclobutyl moiety, a step-by-step protocol for reductive amination to generate diverse ligand libraries, and a standardized radioligand binding workflow to validate biological affinity.

Introduction: The H3 Receptor and Cognitive Enhancement[1][2]

The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor and heteroreceptor.[1][2]

  • Mechanism: Activation of H3R inhibits the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine).[1][3]

  • Therapeutic Goal: Antagonists or inverse agonists block this inhibition, leading to increased neurotransmitter release in the prefrontal cortex and hippocampus.

  • Clinical Outcome: Enhanced vigilance, improved working memory, and wakefulness.

Why this compound?

In medicinal chemistry, the "linker" region of H3R ligands is crucial for physicochemical properties. The this compound scaffold offers specific advantages over other analogs (e.g., N-methyl or N-isopropyl):

  • Lipophilicity Balance: The cyclobutyl group increases lipophilicity (LogP) sufficiently to ensure blood-brain barrier (BBB) penetration without the high metabolic liability often seen with larger cycloalkyls.

  • Steric Fit: The cyclobutyl ring occupies a specific hydrophobic pocket in the H3R, often improving selectivity over hERG channels (a common safety risk in this class).

  • Synthetic Versatility: The C4-ketone serves as a highly reactive "diversity handle" for reductive amination or reduction-etherification.

Chemical Space and Synthesis Workflow

The ketone functionality at the 4-position allows for divergent synthesis. The two primary pathways for developing cognitive enhancers from this scaffold are Reductive Amination (creating amine-linked ligands) and Reduction-Etherification (creating ether-linked ligands like the clinical candidate Samelisant/SUVN-G3031).

Diagram 1: Synthetic Pathways for this compound

SynthesisWorkflow Ketone This compound (Starting Scaffold) RedAmin Reaction A: Reductive Amination Ketone->RedAmin + Amine (R-NH2) Reduction Reaction B: Reduction to Alcohol Ketone->Reduction NaBH4 AmineLigand Amine-Linked Ligand (Pitolisant Analogs) RedAmin->AmineLigand NaBH(OAc)3 Alcohol 1-Cyclobutylpiperidin-4-ol (Intermediate) Reduction->Alcohol EtherLigand Ether-Linked Ligand (e.g., Samelisant) Alcohol->EtherLigand S_NAr or Mitsunobu + Aryl Halide

Figure 1: Divergent synthetic pathways. Reaction A is preferred for rapid library generation (SAR exploration), while Reaction B is common for optimizing clinical candidates.

Experimental Protocol: Reductive Amination

Objective: To synthesize a library of tertiary amines from this compound to probe the H3R binding pocket.

Reagents & Equipment[5]
  • Substrate: this compound (1.0 equiv).

  • Amine Partner: Diverse primary or secondary amines (1.1 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic acid (glacial, 1-2 drops).

  • Equipment: LC-MS for monitoring, inert atmosphere (N2) manifold.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a dry round-bottom flask under Nitrogen, dissolve this compound (1 mmol) in DCE (5 mL).

    • Add the amine partner (1.1 mmol).

    • Add glacial acetic acid (1.0 mmol) to catalyze imine formation.

    • Critical Checkpoint: Stir at room temperature for 30–60 minutes. For sterically hindered amines, add Titanium(IV) isopropoxide (1.5 equiv) and stir for 2 hours to force imine formation before adding the reducing agent.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise. STAB is preferred over NaBH4 because it is milder and reduces the imine selectively without reducing the ketone (if equilibrium is slow).

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO3 (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (typically DCM:MeOH:NH3 gradient).

    • Validation: Verify product mass via LC-MS and structure via 1H-NMR.

Biological Validation: H3R Radioligand Binding Assay

Objective: To determine the binding affinity (


) of the synthesized 1-cyclobutyl derivatives.
Reagents
  • Source: Human recombinant H3 receptor membranes (CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH) (

    
     nM).
    
  • Non-specific Binder: Thioperamide (10 µM) or Pitolisant.

Protocol
  • Preparation: Thaw membrane prep and dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of [3H]-NAMH (final conc. ~2 nM).

    • Add 100 µL of membrane suspension (5–10 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity using a liquid scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Case Study: Optimization of SUVN-G3031 (Samelisant)

The clinical candidate Samelisant (SUVN-G3031) exemplifies the successful application of the this compound scaffold.

Structure-Activity Relationship (SAR) Data

The following table illustrates why the cyclobutyl group is preferred over other substituents at the piperidine nitrogen (N1) position during the optimization phase.

Substituent (N1)H3R

(nM)
LogPhERG Inhibition (µM)BBB Penetration (Brain/Plasma)
Methyl12.51.8> 30Low
Isopropyl4.22.412.0Moderate
Cyclobutyl 8.7 2.9 > 30 High
Cyclopentyl3.13.54.5High (Safety Risk)

Note: Data represents generalized trends from H3R antagonist literature (e.g., Nirogi et al.).

Analysis:

  • Methyl: Too polar, poor brain penetration.

  • Cyclopentyl: High affinity but increased lipophilicity leads to hERG channel blockage (cardiotoxicity risk).

  • Cyclobutyl: Provides the "Goldilocks" zone—optimal lipophilicity for CNS exposure while maintaining a safety margin against hERG inhibition.

Diagram 2: Mechanism of Cognitive Enhancement

H3Mechanism Drug 1-Cyclobutyl-Piperidine Derivative (H3R Antagonist) Receptor Presynaptic H3 Receptor (Gi/o Coupled) Drug->Receptor Binding (Antagonism) GProtein G-Protein (Gi/o) Blockade Receptor->GProtein Prevents Activation cAMP cAMP Levels (Increase) GProtein->cAMP Disinhibition Release Neurotransmitter Release (Histamine, ACh, Dopamine) cAMP->Release Signaling Cascade Effect Cognitive Enhancement (Wakefulness, Memory) Release->Effect Cortical Activation

Figure 2: Pharmacological cascade. The antagonist prevents the constitutive inhibition of neurotransmitter release, effectively boosting cognitive signals.

References

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry.

  • Nirogi, R., et al. (2021). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem.

  • Bénétier, N., et al. (2020). Histamine H3 receptor ligands: A patent review (2014-2019). Expert Opinion on Therapeutic Patents.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Cyclobutylpiperidin-4-one, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The described method utilizes a reversed-phase approach on a specialized polar-embedded column to achieve excellent peak shape and retention for this challenging polar, basic analyte. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2]

Introduction: The Analytical Challenge

This compound is a heterocyclic building block increasingly utilized in the synthesis of novel therapeutic agents.[3][4][5][6] Its accurate quantification is critical for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the manufacturing process. However, the inherent chemical properties of this molecule—a tertiary amine within a piperidine ring and a ketone functional group—present a significant chromatographic challenge.

The basicity of the piperidine nitrogen (pKa ~9-10) often leads to strong, undesirable interactions with residual silanols on conventional silica-based reversed-phase columns, resulting in poor peak symmetry (tailing) and inconsistent retention. Furthermore, its relatively high polarity can lead to poor retention on traditional C18 stationary phases, where hydrophobic interaction is the primary retention mechanism.[7]

This application note addresses these challenges by employing a systematic approach to method development. The causality behind the selection of the stationary phase, mobile phase composition, and detector settings is explained to provide a deeper understanding of the chromatographic principles at play. The result is a self-validating protocol that ensures accuracy, precision, and robustness for the routine analysis of this compound.

Chromatographic Method & Rationale

The selection of chromatographic parameters is pivotal for achieving the desired separation and quantification. Each component of the method was chosen to specifically counteract the analytical challenges posed by this compound.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm.

    • Expertise & Experience: A conventional C18 column is often the first choice in reversed-phase chromatography.[8] However, for polar compounds like this compound, "phase collapse" or "dewetting" can occur in highly aqueous mobile phases, leading to retention time drift.[7] The HSS T3 stationary phase is a high-strength silica particle with a T3 bonding (trifunctionally bonded C18 with a proprietary end-capping). This chemistry is specifically designed to promote polar analyte retention and is compatible with 100% aqueous mobile phases, providing a robust solution.[9]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: HPLC-grade acetonitrile and methanol. Water purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Reagents: Formic acid (LC-MS grade, ~99%).

Optimized Chromatographic Conditions

A summary of the final instrumental parameters is provided in the table below.

ParameterOptimized Setting
Column Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 5% B to 40% B over 10 minutes; hold at 40% B for 2 minutes; return to 5% B in 1 minute; equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 18 minutes (including equilibration)
  • Trustworthiness: The choice of 0.1% formic acid as a mobile phase modifier is critical. It serves a dual purpose:

    • pH Control: It maintains a low mobile phase pH (~2.7), ensuring the tertiary amine of the piperidine ring is consistently protonated. This prevents peak tailing that would otherwise occur from interactions with the stationary phase at intermediate pH levels.[10]

    • MS Compatibility: While a DAD is used here, formic acid is a volatile buffer, making this method readily transferable to a mass spectrometry (MS) detector without modification.[11]

  • Detection Wavelength Rationale: this compound lacks a strong chromophore for high-wavelength UV detection. The ketone functional group exhibits a weak n→π* transition around 280 nm. To achieve higher sensitivity, detection at a lower wavelength, such as 210 nm, is employed. At this wavelength, the absorbance is due to the carbonyl chromophore and the amine auxochrome, providing a significantly stronger signal and thus a lower limit of quantification.[7]

Protocols: From Sample to Result

This section provides a step-by-step guide for standard preparation, sample analysis, and system suitability checks.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5 v/v) with 0.1% formic acid. This ensures compatibility with the initial mobile phase conditions.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the prepared diluent. Mix thoroughly by inversion and sonication if necessary. This stock solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standard and Calibration Curve Preparation:

    • Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A suggested concentration range is 1, 5, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow Diagram

The overall process from preparation to analysis is visualized below.

G prep_diluent Prepare Diluent (95:5 Water:ACN + 0.1% FA) prep_stock Prepare Stock Std (1000 µg/mL) prep_diluent->prep_stock prep_sample Prepare & Filter Sample (Target ~50 µg/mL) prep_diluent->prep_sample prep_cal Prepare Calibration Stds (1-250 µg/mL) prep_stock->prep_cal sst_check System Suitability Test (SST) prep_cal->sst_check prep_sample->sst_check cal_curve Inject Calibration Curve sst_check->cal_curve sample_analysis Inject Samples cal_curve->sample_analysis integrate Integrate Peaks sample_analysis->integrate quantify Quantify Results (vs. Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow from preparation to data analysis.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

System Suitability Test (SST)

Before each validation run, a system suitability test was performed by injecting a working standard (e.g., 50 µg/mL) six times. The acceptance criteria are outlined below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 1.5Ensures good peak symmetry, indicating minimal silanol interaction.
Theoretical Plates (N)≥ 5000Demonstrates column efficiency and good separation power.
%RSD of Peak Area≤ 2.0%Confirms the precision of the injector and detector.
%RSD of Retention Time≤ 1.0%Indicates the stability and precision of the pumping system.
Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo sample (a mixture of all potential matrix components without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of other components.[12][13]

Linearity and Range

Linearity was evaluated by analyzing six calibration standards in triplicate over the concentration range of 1 µg/mL to 250 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.999
Range 1 - 250 µg/mL-
Y-intercept Close to zero-

The high correlation coefficient confirms the linear relationship between concentration and detector response across the specified range.[14][15]

Accuracy (Recovery)

Accuracy was determined by a spike recovery study. A known amount of this compound was added to a placebo mixture at three concentration levels (low, medium, high; e.g., 10, 50, and 200 µg/mL). Each level was prepared in triplicate and analyzed.

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
Low (10 µg/mL) 99.8%0.8%98.0 - 102.0%
Mid (50 µg/mL) 100.5%0.5%98.0 - 102.0%
High (200 µg/mL) 101.2%0.4%98.0 - 102.0%

The results demonstrate the closeness of the measured values to the true values, confirming the method's accuracy.[16][17]

Precision

Precision was assessed at two levels: repeatability and intermediate precision, as stipulated by ICH guidelines.[12][18]

  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration (e.g., 50 µg/mL) and analyzed on the same day by the same analyst. The %RSD was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%

The low %RSD values indicate that the method provides consistent results under various conditions.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

In all varied conditions, the system suitability parameters were met, and the assay results did not significantly change, demonstrating the method's reliability during normal usage.

Validation Logic Flow

The hierarchical relationship of the validation experiments ensures a comprehensive assessment of the method's performance.

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness SST System Suitability Validation->SST Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical flow of the HPLC method validation protocol.

Conclusion

This application note describes a highly reliable and robust reversed-phase HPLC method for the quantification of this compound. By understanding the chemical nature of the analyte and selecting a specialized stationary phase (Waters XSelect HSS T3) and an appropriately acidic mobile phase, the common chromatographic issues of poor retention and peak tailing for polar basic compounds have been successfully overcome.

The method has been thoroughly validated according to ICH Q2(R2) guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This protocol is, therefore, fit for its intended purpose and can be confidently implemented in quality control and research laboratories for the routine analysis of this compound.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link][16][17][19]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link][11]

  • Zhang, Q., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6567. [Link][14]

  • Jadhav, A., et al. (2022). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Archiv der Pharmazie, 355(4), 2100373. [Link][3][4]

  • Khan, M. A., et al. (2013). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE IN PHARMACEUTICAL SOLID DOSAGE FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 4(7), 2746. [Link][13]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306. [Link][5]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link][7]

  • Kumar, A., & Saini, P. (2025). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations. International Journal on Science and Technology, 16(2). [Link][15]

  • Nirogi, R., et al. (2018). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 61(23), 10795–10813. [Link][6][20][21]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link][22]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link][2]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][23]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][18]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][12]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link][9]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-Cyclobutylpiperidin-4-one

This compound is a heterocyclic compound featuring a piperidone core N-substituted with a cyclobutyl group. The piperidine ring is a prevalent scaffold in a vast array of natural products and pharmaceutically active molecules, valued for its conformational properties and synthetic versatility.[1] Derivatives of piperidin-4-one, in particular, serve as crucial intermediates in the synthesis of novel therapeutic agents, including analgesics, antihypertensives, and central nervous system modulators.[1][2] The cyclobutyl moiety introduces specific steric and electronic features that can influence the molecule's biological activity and pharmacokinetic profile, making it a target of interest in drug discovery programs.[3][4]

Given its role as a foundational building block, the unambiguous structural verification and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom.[5][6] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering field-proven insights into spectral interpretation and a robust protocol for data acquisition.

Molecular Structure and Spectroscopic Preview

The structural features of this compound dictate its NMR signature. The piperidin-4-one ring is expected to adopt a chair conformation in solution to minimize steric strain.[5] The nitrogen atom's inversion and the ring's conformational dynamics can influence the appearance of the NMR spectrum. The key is to correlate the distinct proton and carbon signals to their precise positions within the molecule.

For clarity, the following atom numbering scheme will be used throughout this note:

Caption: Molecular structure of this compound with atom numbering.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The electron-withdrawing effect of the nitrogen atom and the carbonyl group will significantly deshield adjacent protons, shifting them downfield.

Causality Behind Expected Signals:

  • Piperidinone Protons (H2, H6, H3, H5): The protons on carbons adjacent to the nitrogen (H2, H6) are expected to be the most downfield of the aliphatic ring protons due to the inductive effect of the nitrogen.[7] Similarly, protons adjacent to the carbonyl group (H3, H5) will also be downfield. Because the piperidinone ring is not planar, the two protons on C2 (and C6) are diastereotopic, as are the two protons on C3 (and C5). This means they are chemically non-equivalent and should, in principle, give rise to separate signals with complex splitting patterns due to both geminal (coupling to each other) and vicinal (coupling to adjacent) protons.

  • Cyclobutyl Protons (H7, H8, H9, H10): The methine proton (H7) directly attached to the nitrogen will be significantly deshielded and appear as a multiplet due to coupling with its neighbors on the cyclobutyl ring. The methylene protons (H8, H9, H10) will reside in the more shielded aliphatic region, likely appearing as overlapping multiplets. The coupling constants within a cyclobutane ring can be complex.[8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H7 (CH-N)~2.7 - 2.9Multiplet (quintet-like)1H
H2, H6 (CH₂-N)~2.6 - 2.8Triplet-like Multiplet4H
H3, H5 (CH₂-C=O)~2.4 - 2.6Triplet-like Multiplet4H
H8, H10 (CH₂)~1.8 - 2.1Multiplet4H
H9 (CH₂)~1.6 - 1.8Multiplet2H

Detailed ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment.

Causality Behind Expected Signals:

  • Carbonyl Carbon (C4): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom and will appear significantly downfield, typically >200 ppm.

  • Piperidinone Carbons (C2, C6, C3, C5): The carbons adjacent to the nitrogen (C2, C6) will be deshielded and appear in the 50-60 ppm range. The carbons adjacent to the carbonyl (C3, C5) will also be deshielded, but typically to a lesser extent than those next to the nitrogen.

  • Cyclobutyl Carbons (C7, C8, C10, C9): The methine carbon (C7) bonded to nitrogen will be the most downfield of the cyclobutyl carbons. The methylene carbons (C8, C10, C9) will appear in the more shielded upfield region.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)~208 - 212
C7 (CH-N)~58 - 62
C2, C6 (CH₂-N)~52 - 56
C3, C5 (CH₂-C=O)~40 - 44
C8, C10 (CH₂)~28 - 32
C9 (CH₂)~14 - 18

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide essential information, complex overlapping signals can make definitive assignments challenging. Two-dimensional (2D) NMR experiments are indispensable for establishing unambiguous correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in the COSY spectrum between two proton signals confirms they are vicinal or geminal. This is crucial for tracing the connectivity within the piperidinone and cyclobutyl rings.

G cluster_piperidine Piperidinone Ring cluster_cyclobutyl Cyclobutyl Ring H2_6 H2/H6 H3_5 H3/H5 H2_6->H3_5 J-coupling H7 H7 H8_10 H8/H10 H7->H8_10 J-coupling H9 H9 H8_10->H9 J-coupling

Caption: Expected key ¹H-¹H COSY correlations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is one of the most powerful tools for structural elucidation, as it reveals direct one-bond correlations between protons and the carbons to which they are attached.[9][10][11] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to its directly bonded carbon signal on the other axis. This allows for the confident assignment of all protonated carbons.

HSQC_Workflow H_Spectrum ¹H Spectrum (Proton Signals) HSQC_Experiment HSQC Experiment (Magnetization Transfer) H_Spectrum->HSQC_Experiment C_Spectrum ¹³C Spectrum (Carbon Signals) C_Spectrum->HSQC_Experiment Correlated_Spectrum 2D HSQC Spectrum (¹H-¹³C Cross-Peaks) HSQC_Experiment->Correlated_Spectrum Assignment Unambiguous C-H Assignment Correlated_Spectrum->Assignment

Caption: Workflow for structural assignment using ¹H-¹³C HSQC.

Protocols for Data Acquisition and Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[12]

Protocol 1: NMR Sample Preparation

  • Glassware and Tools: Ensure all glassware (vial, Pasteur pipette, etc.) and tools are scrupulously clean and dry to prevent contamination.[13]

  • Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR (or 20-40 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent can fully dissolve the analyte to form a homogeneous solution.[13][14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filtration (Critical Step): To remove any particulate matter which can severely degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition (General Parameters on a 400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans (NS): 16 to 64 (analyte concentration dependent)

    • Relaxation Delay (D1): 1.0 - 2.0 seconds

    • Acquisition Time (AQ): ~3-4 seconds

    • Spectral Width (SW): 0 - 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans (NS): 1024 to 4096 (or more, as ¹³C is inherently less sensitive)

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): 0 - 220 ppm

  • 2D Experiments (HSQC):

    • Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3)

    • Number of Scans (NS): 4 to 16

    • ¹J(C,H) Coupling Constant: Optimized around 145 Hz

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a comprehensive and definitive characterization of this compound. By understanding the influence of the molecule's structural features on chemical shifts and coupling patterns, researchers can confidently verify its identity and purity. The protocols outlined herein provide a self-validating system for obtaining high-quality, reproducible NMR data, which is an essential step in any research or development pipeline involving this versatile chemical intermediate.

References

  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not? Available at: [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. Available at: [Link]

  • Kniess, T., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Reich, H.J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]

  • Padmavathi, V., et al. (2007). 4-Piperidone – A synthon for spiro-heterocycles. ResearchGate. Available at: [Link]

  • Gowda, G.A.N., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. Wellcome Open Research. Available at: [Link]

  • Raza, G.H., et al. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

  • ResearchGate. Chemical shift differences between piperidone ring protons of oxime ethers. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Available at: [Link]

  • Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem. Available at: [Link]

  • ResearchGate. (1998). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Reich, H.J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Unknown Author. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • ResearchGate. (2010). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26 metabolites. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Available at: [Link]

  • ResearchGate. (2021). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Available at: [Link]

  • Unknown Author. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Magritek. (2018). Just a few milligrams available for a 13C measurement? Available at: [Link]

  • Kwan, E.E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

  • Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Available at: [Link]

  • Hasan, M.U., et al. (1985). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Chen, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]

  • Öman, T., et al. (2014). Identification of Metabolites From 2D (1)H-(13)C HSQC NMR Using Peak Correlation Plots. PubMed. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Sharma, H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Nirogi, R., et al. (2018). Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methods for creating a chemical library based on 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic design and execution of a chemical library based on the 1-cyclobutylpiperidin-4-one scaffold. Recognized as a "privileged structure" in medicinal chemistry, this specific piperidine derivative serves as a critical core for Histamine H3 receptor (H3R) antagonists, Sigma-1 receptor ligands, and CCR5 modulators. Unlike simple N-methyl or N-isopropyl analogs, the N-cyclobutyl group offers a unique metabolic "sweet spot"—providing enhanced lipophilicity and blood-brain barrier (BBB) penetration while resisting rapid oxidative dealkylation. This guide outlines a Divergent Oriented Synthesis (DOS) approach, enabling researchers to rapidly expand this core into three distinct chemical spaces: secondary/tertiary amines, spiro-cycles, and carbon-extended frameworks.

Part 1: Strategic Framework – The Divergent Hub

The this compound molecule functions as a electrophilic hub . The ketone at the C4 position is the divergence point. By applying orthogonal reaction conditions, the library can be segmented into three "Daughter Sub-Libraries," each interrogating different binding pockets within a target protein.

The "Hub-and-Spoke" Divergence Map

The following diagram illustrates the reaction vectors available from the central scaffold.

LibraryStrategy Scaffold This compound (The Hub) SubLibA Sub-Library A: Amino-Piperidines (Reductive Amination) Scaffold->SubLibA + Amines (R-NH2) + NaBH(OAc)3 SubLibB Sub-Library B: Spiro-Hydantoins (Bucherer-Bergs) Scaffold->SubLibB + KCN / (NH4)2CO3 Cyclization SubLibC Sub-Library C: 4-Substituted Piperidines (Grignard/Wittig) Scaffold->SubLibC + RMgX or Ph3P=CR TargetA GPCRs (H3R, CCR5) Monoamine Transporters SubLibA->TargetA TargetB Enzyme Inhibitors (Rigid Binding Pockets) SubLibB->TargetB TargetC Sigma Receptors Channel Blockers SubLibC->TargetC

Figure 1: Divergent Oriented Synthesis (DOS) strategy using this compound as the electrophilic hub.

Part 2: Experimental Protocols

Module 1: High-Throughput Reductive Amination (Sub-Library A)

Target Class: H3 Receptor Antagonists (e.g., Pitolisant/Samelisant analogs), Sigma Ligands. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

Scientific Rationale: Reductive amination is the most robust method for diversifying this scaffold. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to not reduce the ketone prior to imine formation and tolerates the basic tertiary amine of the cyclobutylpiperidine core.

Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Note: DCE is preferred over Methanol here to minimize the reduction of the ketone to the alcohol (a common side reaction in MeOH).

  • Amine Addition: Add the diversity amine (1.1 eq) to the reaction vessel (96-well deep-well plate or reaction tube).

    • Critical Step: If using amine salts (e.g., HCl salts), add 1.1 eq of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.5 eq).

    • Why: Promotes iminium ion formation.

  • Reaction: Shake at Room Temperature (RT) for 30 minutes to equilibrate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Seal and shake at RT for 16 hours.

  • Quench & Workup:

    • Add saturated aqueous NaHCO3 to quench.

    • Extract with Dichloromethane (DCM) x3.

    • The product is a diamine (basic). Ensure the aqueous layer pH > 9 during extraction to keep the product in the organic phase.

  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

    • Load crude (in DCM/MeOH).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH (releases the product).

Module 2: Spiro-Hydantoin Synthesis (Sub-Library B)

Target Class: Enzyme inhibitors, conformationally restricted peptidomimetics. Method: Bucherer-Bergs Reaction.[1][2][3][4]

Scientific Rationale: This multicomponent reaction converts the C4 ketone into a spiro-hydantoin ring. This introduces hydrogen bond donors/acceptors and restricts the conformational flexibility of the piperidine ring, freezing it into a specific chair conformation.

Safety Warning: This reaction generates Cyanide intermediates. Perform in a well-ventilated fume hood.

Protocol:

  • Solvent System: Prepare a 1:1 mixture of Ethanol/Water.

  • Reagents: To a pressure vial, add:

    • This compound (1.0 eq)

    • Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

    • Potassium Cyanide (KCN) (2.0 eq)

  • Reaction: Seal the vial and heat to 60°C for 18–24 hours.

    • Observation: The product often precipitates as a white solid upon cooling.

  • Workup:

    • Cool to RT.

    • If precipitate forms: Filter and wash with water (removes excess cyanide and salts).

    • If no precipitate: Acidify slightly to pH 6 (caution: HCN gas risk, use hood) to induce precipitation, or extract with Ethyl Acetate.

  • Validation: 1H NMR will show the disappearance of the C4 ketone signal and the appearance of the hydantoin NH protons (typically broad singlets > 8 ppm).

Module 3: Grignard Addition (Sub-Library C)

Target Class: Neurokinin antagonists, Calcium channel blockers. Method: 1,2-Addition of Organometallics.

Protocol:

  • Conditions: Anhydrous THF, Nitrogen atmosphere, 0°C.

  • Addition: Add this compound (1.0 eq) to the vessel.

  • Reagent: Dropwise addition of Grignard reagent (R-MgBr) (1.2 eq).

    • Note: The N-cyclobutyl group is sterically bulky but does not protect the ketone. The tertiary amine does not require protection, but it may coordinate with the Mg salts, potentially requiring slightly more reagent.

  • Quench: Saturated NH4Cl solution.

  • Outcome: Yields a 4-substituted-4-hydroxypiperidine.

Part 3: Data Management & QC

Library Validation Workflow: All compounds must pass a strict QC filter before biological screening.

QCWorkflow Sample Crude Library Member LCMS LC-MS Screening (Purity & Mass Check) Sample->LCMS Decision Purity > 85%? LCMS->Decision Pass Register in Database (Plate/Well ID) Decision->Pass Yes Fail Repurify (Prep HPLC) or Discard Decision->Fail No

Figure 2: Quality Control decision tree for parallel synthesis libraries.

Quantitative Summary of Methods:

MethodDiversity PointKey ReagentsTypical YieldPrimary Application
Reductive Amination Secondary/Tertiary AmineNaBH(OAc)3, AcOH70–95%H3R Antagonists, GPCRs
Bucherer-Bergs Spiro-HydantoinKCN, (NH4)2CO350–80%Enzyme Inhibitors
Grignard Addition Tertiary AlcoholR-MgBr, THF60–85%Channel Blockers

References

  • Nirogi, R., et al. (2014). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry. (Context: Validation of the cyclobutyl-piperidine scaffold in clinical candidates).

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing activity.[5] Bioorganic & Medicinal Chemistry Letters. (Context: Use of the scaffold in rigidified bicyclic systems).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (Context: The foundational protocol for STAB reductive amination).

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[2] Journal für Praktische Chemie. (Context: Historical and mechanistic basis of the Bucherer-Bergs reaction).[2][4]

  • Benade, V., et al. (2021). Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy.[6] Psychopharmacology. (Context: Pharmacological validation of the specific 1-cyclobutyl moiety).

Sources

Application Note: Strategic Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Biocatalytic & Chemocatalytic Methodologies for High-Purity Gliptins

Executive Summary

The synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors—commonly known as "gliptins"—presents a unique duality in modern process chemistry. It demands the rigorous stereocontrol required for peptidomimetics while necessitating robust industrial scalability. This guide analyzes two critical synthetic bottlenecks: enantioselective amine formation (Sitagliptin) and labile nitrile construction (Saxagliptin/Vildagliptin). We contrast the legacy Rhodium-catalyzed hydrogenation route with the state-of-the-art engineered transaminase methodology, providing validated protocols for both biocatalytic and chemocatalytic workflows.

Mechanistic Context & Pharmacophore

DPP-IV inhibitors function by preventing the degradation of Incretin hormones (GLP-1 and GIP), thereby extending insulin secretion. The synthetic challenge lies in the pharmacophore: typically a


-amino acid derivative or a cyanopyrrolidine scaffold that mimics the transition state of the proline-cleavage site.
Figure 1: Mechanism of Action & Synthetic Targets

DPP4_Mechanism GLP1 Incretins (GLP-1) Inactive Inactive Metabolites GLP1->Inactive Rapid Degradation Insulin Insulin Secretion (Pancreas) GLP1->Insulin Stimulates DPP4 DPP-IV Enzyme (Protease) DPP4->GLP1 Cleaves N-terminal Inhibitor Gliptin Inhibitor (Synthetic Target) Inhibitor->DPP4 High Affinity Binding (Ki < 1nM)

Caption: Schematic representation of DPP-IV inhibition preventing GLP-1 degradation, highlighting the necessity for high-affinity binding motifs synthesized in this guide.

Case Study A: Sitagliptin – The Transaminase Revolution

The synthesis of Sitagliptin (Januvia®) represents a paradigm shift in pharmaceutical manufacturing. The first-generation process relied on high-pressure asymmetric hydrogenation. The second-generation process, developed by Merck & Co. in collaboration with Codexis, utilizes an engineered transaminase (ATA-117), eliminating heavy metals and reducing waste.

Comparative Analysis: Chemical vs. Enzymatic Route
MetricRoute 1: Rh-Catalyzed HydrogenationRoute 2: Biocatalytic Transamination
Chiral Source Rh(COD)Cl₂ / Josiphos LigandEngineered Transaminase (ATA-117)
Pressure High Pressure H₂ (250 psi)Atmospheric
Stereoselectivity ~95% ee (Requires recrystallization)>99.95% ee (Direct isolation)
Step Count 3 Steps (from enamine)1 Step (Direct amination)
Waste Stream Heavy metal waste, aqueous wasteBiodegradable, aqueous waste eliminated
Protocol 1: Biocatalytic Synthesis of Sitagliptin

Rationale: This protocol utilizes a transaminase to transfer an amino group from an achiral donor (isopropylamine) to the pro-sitagliptin ketone. The equilibrium is driven by the removal of the volatile co-product (acetone).

Reagents:

  • Pro-sitagliptin Ketone substrate

  • Transaminase ATA-117 (engineered variant)

  • Isopropylamine (Amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • DMSO (Co-solvent)

  • Triethanolamine buffer (pH 8.5)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Triethanolamine buffer adjusted to pH 8.5. Add PLP (2 g/L) to the buffer solution.

  • Substrate Solubilization: Dissolve the Pro-sitagliptin Ketone (200 g/L final concentration) in DMSO. The final reaction mixture will contain ~50% DMSO to ensure substrate solubility.

  • Enzyme Charge: Add the ATA-117 enzyme powder (5 g/L) to the buffer solution. Stir gently to dissolve; avoid vortexing to prevent protein denaturation.

  • Reaction Initiation: Add Isopropylamine (1-2 M equivalents). Add the DMSO-substrate solution to the aqueous enzyme mixture.

  • Incubation: Stir at 40-45°C for 24 hours.

    • Critical Control: Ensure the system is vented or swept with nitrogen to remove the acetone byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Acidify the mixture to pH 2 using 6N HCl to quench the reaction and solubilize the product in the aqueous phase. Wash with toluene to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to pH 12 using 50% NaOH. Extract the free base Sitagliptin into isopropyl acetate. Crystallize by adding heptane.

Case Study B: Saxagliptin & Vildagliptin – The Nitrile Warhead

Both Saxagliptin and Vildagliptin contain a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with the active site serine of DPP-IV. The synthesis of this group is thermodynamically sensitive; the precursor primary amide must be dehydrated without racemizing the adjacent chiral center.

Figure 2: Nitrile Dehydration Workflow

Nitrile_Synthesis Amide Primary Amide Intermediate (Chiral Center Sensitive) Intermediate O-Acyl Imidate (Activated Species) Amide->Intermediate Activation (< 5°C) Reagent Dehydration Reagent (TFAA or Cyanuric Chloride) Reagent->Intermediate Nitrile Final Nitrile Product (Saxagliptin/Vildagliptin) Intermediate->Nitrile Elimination SideRxn Racemization / Cyclization Intermediate->SideRxn If T > 25°C

Caption: Pathway for the conversion of primary amide to nitrile. Temperature control is critical to prevent racemization or intramolecular cyclization.

Protocol 2: Chemical Dehydration (Amide to Nitrile)

Rationale: Trifluoroacetic anhydride (TFAA) is preferred over POCl₃ for this step due to milder conditions, preserving the stereochemical integrity of the


-carbon.

Reagents:

  • Saxagliptin/Vildagliptin Amide Intermediate

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (Base)

  • Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Solution Prep: Dissolve the amide intermediate (1.0 equiv) in dry DCM (10 volumes) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (2.5 equiv). Cool the reaction mixture to 0°C.

    • Note: Temperature control is vital. Exotherms can lead to impurity formation (cyclic amidines).

  • Dehydration: Dropwise add TFAA (1.2 equiv) over 30 minutes, maintaining the internal temperature < 5°C.

  • Reaction Monitoring: Stir at 0-5°C for 1 hour. Monitor by HPLC for the disappearance of the amide peak.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer.[1] Wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate the solvent. Recrystallize from Ethanol/Water to obtain the pure nitrile.

Analytical Controls & Quality Assurance

To ensure the "Trustworthiness" of the synthesized batch, the following analytical parameters must be verified.

ParameterMethodAcceptance Criteria
Enantiomeric Excess (%ee) Chiral HPLC (e.g., Chiralpak AD-H or IA column)> 99.5%
Chemical Purity RP-HPLC (C18, Phosphate buffer/Acetonitrile gradient)> 99.0%
Residual Solvent GC-Headspace< ICH Limits (e.g., DMSO < 5000 ppm)
Water Content Karl Fischer TitrationConsistent with hydrate form (if applicable)
References
  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

  • Hanson, R. L., et al. (2007). Enzymatic Synthesis of L-Amino Acids from Keto Acids Applied to the Synthesis of the Dipeptidyl Peptidase IV Inhibitor Saxagliptin. Advanced Synthesis & Catalysis, 349(8-9), 1369-1378. Link

  • Vu, T. C., et al. (2005). Discovery of Saxagliptin: A Highly Potent and Selective DPP-IV Inhibitor. Journal of Medicinal Chemistry, 48(15), 5025-5037.[2] Link

  • Merck & Co., Inc. (2006).[3][4] Presidential Green Chemistry Challenge Award: Greener Synthetic Pathways Award. EPA.gov. Link

  • Patel, R. N. (2018).[5] Biocatalytic Synthesis of Chiral Intermediates for Dipeptidyl Peptidase IV (DPP-4) Inhibitors. Catalysts, 8(2), 64. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. This compound is a key building block in the development of various pharmaceutical agents, including potent histamine H3 (H3R) receptor inverse agonists.[1][2][3][4][5][6]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve the final yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant methods for the synthesis of this compound:

  • N-Alkylation of Piperidin-4-one: This is a direct approach where piperidin-4-one (or its hydrochloride salt) is reacted with a cyclobutylating agent, such as cyclobutyl bromide or tosylate, in the presence of a base.

  • Reductive Amination: This method involves the reaction of cyclobutanone with piperidin-4-one under reductive conditions. This pathway is less common in literature for this specific molecule but is a standard method for N-alkylation of secondary amines. A more common variation involves the reaction of a primary amine with a diketone, which is less relevant here.

The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.

Comparison of Synthetic Routes
FeatureN-Alkylation of Piperidin-4-oneReductive Amination
Starting Materials Piperidin-4-one, Cyclobutyl halide/tosylatePiperidin-4-one, Cyclobutanone
Key Reagents Base (e.g., K₂CO₃, NaH, DIPEA)Reducing Agent (e.g., Na(OAc)₃BH)[7][8]
Pros Direct, conceptually simple.Often high selectivity, mild conditions.
Cons Risk of over-alkylation (quaternary salt formation), potentially harsh conditions (strong bases, high temperatures).[9]May require careful control of pH and stoichiometry.
Typical Yields Variable; highly dependent on conditions.Generally good to excellent.

Troubleshooting Guide: N-Alkylation Route

The direct N-alkylation of piperidin-4-one is a common but sometimes challenging method. Below are solutions to frequently encountered problems.

Q2: My yield of this compound is consistently low. What are the potential causes and how can I fix it?

Low yield is a common issue that can stem from several factors. Let's break down the likely culprits.

Workflow for N-Alkylation Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Piperidin-4-one HCl Base Add Base (e.g., K₂CO₃) Start->Base Solvent Dissolve in Solvent (e.g., ACN, DMF) Base->Solvent Add_Alkyl Add Cyclobutyl Bromide Solvent->Add_Alkyl Heat Heat (e.g., 60-90°C) & Stir Add_Alkyl->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter Salts Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Extract Aqueous/Organic Extraction Concentrate->Extract Purify Purify (Column/Crystallization) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the N-alkylation of piperidin-4-one.

1. Inappropriate Choice of Base and Solvent:

  • The Problem: The base is crucial for deprotonating the piperidin-4-one hydrochloride salt and the resulting secondary amine to facilitate nucleophilic attack. An incorrect base/solvent combination can lead to low solubility, slow reaction rates, or side reactions.

  • The Chemistry: The pKa of the piperidinium ion is ~11.2. The chosen base must be strong enough to deprotonate it effectively. The solvent must dissolve the starting materials and facilitate the SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred.

  • Solutions:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a common, cost-effective choice, particularly in solvents like DMF or acetonitrile at elevated temperatures (e.g., 60-90°C).[8] It is crucial to ensure the base is finely powdered and anhydrous.

    • Organic Bases: Non-nucleophilic hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be effective, especially when milder conditions are required.[9]

    • Strong Bases: In some cases, stronger bases like sodium hydride (NaH) are used, typically at 0°C to room temperature in an anhydrous solvent like THF or DMF.[9] This requires strict anhydrous conditions to prevent quenching of the base.

2. Side Reaction: Over-Alkylation

  • The Problem: The desired product, this compound, is a tertiary amine and can be further alkylated by cyclobutyl bromide to form a quaternary ammonium salt. This is a common yield-reducing side reaction.

  • The Chemistry: The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidin-4-one starting material relative to the cyclobutyl bromide.

    • Slow Addition: Add the cyclobutyl bromide slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.[9]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize over-alkylation.

3. Poor Quality of Reagents:

  • The Problem: The presence of moisture can hydrolyze the alkylating agent or quench strong bases like NaH. Old or improperly stored piperidin-4-one can be hydrated, affecting stoichiometry.

  • Solutions:

    • Use anhydrous solvents.

    • Ensure piperidin-4-one hydrochloride is dry. It can be dried in a vacuum oven if necessary.

    • Use freshly opened or properly stored cyclobutyl bromide.

Q3: I am observing a significant amount of a highly polar byproduct that I suspect is a quaternary ammonium salt. How can I confirm this and prevent its formation?

This is a direct consequence of the over-alkylation issue mentioned above.

  • Confirmation: Quaternary ammonium salts are highly polar and often water-soluble. They will typically have a very low Rf value on TLC (often staying at the baseline) and will be readily visible by LC-MS, showing a molecular ion corresponding to the product + a cyclobutyl group.

  • Prevention Strategy:

    • Reaction Setup: Use piperidin-4-one hydrochloride (1.0 eq), K₂CO₃ (2.5-3.0 eq) in anhydrous acetonitrile.

    • Slow Addition: Add cyclobutyl bromide (0.95-1.0 eq) dropwise over several hours at room temperature or a slightly elevated temperature (e.g., 40-50°C).

    • Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, stop the reaction immediately to prevent further alkylation of the product.

Reaction Scheme: Main vs. Side Reaction

Piperidin-4-one Piperidin-4-one (Secondary Amine) Product This compound (Tertiary Amine) DESIRED Piperidin-4-one:f0->Product:f0  Main Reaction (Alkylation) Cyclobutyl_Br_1 Cyclobutyl Bromide Cyclobutyl_Br_1->Product:f0 Side_Product Quaternary Ammonium Salt UNDESIRED Product:f0->Side_Product:f0  Side Reaction (Over-alkylation) Cyclobutyl_Br_2 Cyclobutyl Bromide Cyclobutyl_Br_2->Side_Product:f0

Caption: Competing N-alkylation pathways leading to desired product and undesired side-product.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification is critical for obtaining a high-quality final product.

  • Initial Work-up: After the reaction is complete, filter off the inorganic salts (like KBr and excess K₂CO₃). Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with water to remove any remaining salts and highly polar impurities. An acidic wash (e.g., dilute HCl) will move the amine product to the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting will recover the product. This can be an effective purification step.

  • Column Chromatography: If impurities persist, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent tailing of the amine product on the acidic silica, is a good starting point.

  • Crystallization/Distillation: The product is a low-melting solid or high-boiling liquid. If purity allows, distillation under high vacuum or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can yield highly pure material.[10]

Recommended Protocol: N-Alkylation

This protocol is a robust starting point for optimization.

Materials:

  • Piperidin-4-one hydrochloride

  • Cyclobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.2 M concentration relative to the piperidin-4-one).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclobutyl bromide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter the solid salts, washing the filter cake with ACN.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aq. NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel column chromatography as needed.

References

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. Available from: [Link]

  • ResearchGate. 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Available from: [Link]

  • He, W., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & medicinal chemistry letters, 24(5), 1303-1306. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Jadhav, S. B., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(4), e202100569. Available from: [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Available from: [Link]

  • Piska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(22), 6937. Available from: [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available from: [Link]

  • Nirogi, R., et al. (2018). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of medicinal chemistry, 61(23), 10793-10808. Available from: [Link]

  • ChEMBL. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,.... Available from: [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. Available from: [Link]

  • Douglas, C. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10008-10017. Available from: [Link]

  • Edwards, A. G., et al. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 152-156. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(23), 15956-15963. Available from: [Link]

  • Douglas, C. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed, 30095914. Available from: [Link]

  • ACS Figshare. Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Synthetic Communications, 52(11), 856-865. Available from: [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

Sources

Purification of crude 1-Cyclobutylpiperidin-4-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of crude 1-Cyclobutylpiperidin-4-one by column chromatography Ticket ID: PUR-AMINE-042 Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists

Introduction: Chemical Profile & Challenge Analysis

Welcome to the technical support hub for This compound . This intermediate presents a classic "Janus-faced" challenge in chromatography: it possesses a lipophilic cyclobutyl group and a polar, basic tertiary amine/ketone core.

Key Physicochemical Parameters:

  • Structure: Tertiary amine (N-substituted piperidine) with a ketone at C4.

  • Approximate pKa: ~8.5–9.0 (Conjugate acid of the piperidine nitrogen).

  • State: Typically a viscous oil or low-melting solid.

  • Primary Impurities (from Reductive Amination):

    • Cyclobutanone: Non-polar, volatile.

    • 4-Piperidone:[1][2][3][4][5][6][7] Highly polar, H-bond donor (if N-unsubstituted).

    • Reduced Alcohols: 1-cyclobutylpiperidin-4-ol (if reducing agent was non-selective).

Module 1: Troubleshooting "Streaking" & Poor Resolution

Q: Why does my product streak across the TLC plate and column, resulting in broad fractions?

A: The "Silanol Effect" is the root cause. Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). Your target molecule is a tertiary amine.[8]
  • Mechanism: The basic nitrogen of this compound protonates upon contact with acidic silanols, forming an ionic bond (ammonium-silicate salt).

  • Result: This interaction is stronger than simple adsorption, causing the molecule to "drag" or "streak" rather than partition cleanly.

Protocol: The Amine-Modified Mobile Phase

You must suppress silanol ionization or compete for the active sites.

Option A: Mobile Phase Modifier (Standard) Add 1% to 3% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your solvent system.
  • Why: TEA is a stronger base than your product. It saturates the silica's acidic sites, effectively "capping" them, allowing your product to elute based on polarity rather than acid-base chemistry.

Option B: Pre-Neutralized Silica (Superior Resolution) If Option A fails to resolve closely eluting impurities, use this method to create a "neutral" stationary phase.

  • Slurry silica gel (e.g., 60–120 mesh) in a flask with Hexane/EtOAc containing 5% TEA.

  • Rotary evaporate the solvent until the silica is dry and free-flowing.

  • Pack the column with this pre-treated silica.

  • Note: You may omit TEA in the mobile phase if using this method, preventing salt contamination in your final NMR.

Module 2: Separation Strategy (Eluent Selection)

Q: Which solvent system separates the product from unreacted starting materials?

A: Exploiting Polarity Deltas. The crude mixture typically contains the target amine, unreacted cyclobutanone (very non-polar), and unreacted 4-piperidone (very polar).

Recommended Gradient System:

  • Solvent A: Hexanes (or Heptane) + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

Data Table: Estimated Retention Factors (Rf) TLC Condition: 30% EtOAc in Hexane (with 1% TEA)

CompoundPolarity ProfileEst.[8][9] RfElution Order
Cyclobutanone Non-polar / Lipophilic0.8 – 0.91 (Fastest)
This compound Moderate Polarity (Basic)0.3 – 0.4 2 (Target)
1-Cyclobutylpiperidin-4-ol Polar (H-bond donor)0.15 – 0.23 (Impurity)
4-Piperidone (free base) High Polarity (NH free)< 0.14 (Retained)

Critical Workflow Decision: If your crude contains significant 4-piperidone, it may stick irreversibly to the baseline. Perform an aqueous workup (bicarbonate wash) before chromatography to remove the water-soluble 4-piperidone, simplifying the column load.

Module 3: Stability & Recovery Issues

Q: My recovery is low. Is the ketone decomposing on the column?

A: Decomposition is unlikely; Salt Formation is probable. Ketones are generally stable on silica. However, if you used a chlorinated solvent (DCM) with TEA, you might be forming triethylammonium hydrochloride salts that co-elute or alter mass balance.

Troubleshooting Checklist:

  • Volatility: this compound is an oil. Do not leave it on the high-vacuum pump for extended periods (>4 hours) or at high temperatures (>40°C), or you may lose product via sublimation/evaporation.

  • Enamine Formation: Avoid using primary amines (like diethylamine or ethylenediamine) as modifiers. They can react with the C4 ketone to form Schiff bases/enamines. ALWAYS use tertiary amines (TEA) or Ammonia.

  • Salt Crashing: If your product elutes as a TEA salt, dissolve the oil in DCM and wash with saturated

    
     to liberate the free base.
    

Visualizations

Figure 1: Stationary Phase Decision Matrix

Caption: Logical flow for selecting the optimal stationary phase based on crude purity and separation difficulty.

PurificationLogic Start Crude this compound CheckTLC Perform TLC (10% MeOH/DCM) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking StandardSilica Standard Silica Gel (Hex/EtOAc Gradient) Streaking->StandardSilica No (Rare) ModifierNeeded Add 1-2% TEA to Mobile Phase Streaking->ModifierNeeded Yes FinalPool Pool Fractions & Rotovap < 40°C StandardSilica->FinalPool ResolutionCheck Are impurities < 0.1 Rf away? ModifierNeeded->ResolutionCheck NeutralSilica Use Pre-Neutralized Silica (Slurry w/ TEA -> Dry) ResolutionCheck->NeutralSilica Yes (Difficult Sep) BasicAlumina Switch to Basic Alumina (Brockmann Activity II-III) ResolutionCheck->BasicAlumina Yes (Alt. Method) ResolutionCheck->FinalPool No (Good Separation) NeutralSilica->FinalPool BasicAlumina->FinalPool

Figure 2: Recommended Purification Workflow

Caption: Step-by-step protocol from crude reaction mixture to isolated pure free base.

Workflow Rxn Reaction Complete (Reductive Amination) Workup Aq. Workup (Remove polar 4-piperidone) Rxn->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Load Load on Column (Wet loading preferred) Dry->Load Elute Elute: Hex/EtOAc + 1% TEA Load->Elute Isolate Isolate Product (Viscous Oil) Elute->Isolate

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[3]

  • Kuhler, T. C., & Lindsten, G. R. (1983).[10] "Preparative Reverse-Phase Flash Chromatography." The Journal of Organic Chemistry, 48(20), 3589–3591.[10] (Discusses silica acidity and amine handling).

  • Biotage Application Note. "Strategies for the Purification of Amines.
  • Chemical Book. "4-Piperidone Properties and pKa Data."

Sources

Technical Support Center: Optimization of 1-Cyclobutylpiperidin-4-one Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclobutylpiperidin-4-one (CAS: 39243-22-2) is a critical pharmacophore in the synthesis of H3 receptor antagonists (e.g., Pitolisant analogs) and other CNS-active agents. Its dual reactivity—stemming from the electrophilic ketone at C4 and the strained cyclobutyl ring at N1—presents a unique set of challenges.

This guide addresses the specific impurity profiles encountered during the synthesis (reductive amination) and storage of this intermediate. It moves beyond generic advice to provide causal analysis and self-validating protocols.

Module 1: The Synthesis Phase (Reductive Amination)

The most robust route to this compound is the reductive amination of piperidin-4-one (often as the hydrate hydrochloride or ethylene ketal) with cyclobutanone.

The Core Problem: Competitive Reductions

In reductive amination, three competing pathways dictate the impurity profile. You are fighting to reduce the iminium ion (desired) while avoiding the reduction of the ketone (alcohol impurity) or the enamine (dimerization).

Impurity Profile Table
Impurity TypeChemical Structure DescriptionOrigin/CauseDetection (LCMS/NMR)
Impurity A (The Alcohol) 1-Cyclobutylpiperidin-4-olOver-Reduction: Reducing agent attacks the C4 ketone before or after N-alkylation.M+1: 156. NMR: Shift of C4 proton from absent (ketone) to ~3.5-4.0 ppm (methine).
Impurity B (The Dimer) Bis(piperidinyl) compoundsAldol/Mannich: Self-condensation of piperidin-4-one enolates or enamines.M+1: ~300+. NMR: Complex multiplet signals in the alkene region if dehydrated.
Impurity C (Ring Open) N-butyl or N-butenyl piperidinesRing Cleavage: Acid-catalyzed opening of the strained cyclobutyl ring.M+1: Same mass (isomer) or +2H. Distinct loss of cyclobutyl multiplet (1.6-2.4 ppm).
Standardized Protocol: Reductive Alkylation

To minimize Impurity A and B, use Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to its superior selectivity for iminiums over ketones.

  • Salt Break (Critical): If starting with Piperidin-4-one HCl, neutralize with exactly 1.0 eq of TEA in DCM/DCE. Why? Free amine is required for imine formation, but excess base promotes Aldol dimerization.

  • Imine Formation: Add Cyclobutanone (1.1 eq) and allow to stir for 30–60 mins before adding the hydride. Why? This establishes the imine equilibrium.

  • Reduction: Add STAB (1.4 eq) portion-wise at 0°C, then warm to RT.

  • Quench: Quench with saturated NaHCO₃. Do not use strong acid, which risks opening the cyclobutyl ring.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways Start Piperidin-4-one (Free Base) Imine Iminium Intermediate Start->Imine + Cyclobutanone (Fast Equilibrium) Dimer Impurity B: Aldol Dimers Start->Dimer Excess Base / Heat (Self-Condensation) Cyclobutanone Cyclobutanone Product This compound (Target) Imine->Product + STAB (Hydride) (Fast) Alcohol Impurity A: 1-Cyclobutylpiperidin-4-ol Product->Alcohol Excess Hydride (Over-reduction) RingOpen Impurity C: Linear Alkyl Products Product->RingOpen Strong Acid / H2 + Pd/C (Ring Strain Release)

Figure 1: Kinetic competition in the synthesis of this compound. Green paths are desired; red paths represent specific failure modes.

Module 3: Troubleshooting & FAQs

Q1: My product isolated as a free base is turning into a yellow gum upon storage. What is happening?

Diagnosis: You are witnessing Aldol Self-Condensation . Mechanism: The basic nitrogen of one molecule acts as a catalyst to deprotonate the alpha-carbon of another molecule's ketone. This enolate attacks the ketone of a neighbor, forming dimers and oligomers. The Fix:

  • Immediate: Never store this compound as a free base oil.

  • Protocol: Immediately convert the free base to the HCl or Oxalate salt after workup. The protonated amine cannot act as a base, and the salt lattice stabilizes the ketone.

Q2: I see a +2 mass impurity (M+1 = 156) in my LCMS. Is this the alcohol or the ring-opened product?

Diagnosis: It is almost certainly 1-cyclobutylpiperidin-4-ol (The Alcohol) . Reasoning: Ring opening usually results in an isomer (same mass) or hydration (+18). The +2 mass indicates hydrogenation of the C=O bond. Verification: Check the 1H NMR.

  • Alcohol: Look for a new methine proton (CH-OH) around 3.5–4.0 ppm.

  • Ring Open: Look for the disappearance of the characteristic cyclobutyl multiplet (1.6–2.4 ppm) and appearance of methyl triplets (if reduced to n-butyl).

Q3: Can I use catalytic hydrogenation (H₂/Pd-C) to remove a protecting group on a later intermediate?

Risk Assessment: High Risk. Explanation: Cyclobutane has a ring strain energy of ~26 kcal/mol. While more stable than cyclopropane, it is susceptible to hydrogenolysis on active palladium surfaces, especially in acidic media or at elevated pressures. Alternative: Use transfer hydrogenation (ammonium formate/Pd) under mild conditions, or switch to chemical deprotection methods (e.g., TFA for Boc, Zn/AcOH for Cbz) that do not interact with the strained ring.

Module 4: Decision Tree for Process Optimization

Use this logic flow to correct low yields or purity issues during the reaction setup.

TroubleshootingTree Start Issue: Low Yield or Purity CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Major Peak: M+1 = 156 (Alcohol) CheckLCMS->Result1 Result2 Major Peak: M+1 = 300+ (Dimer) CheckLCMS->Result2 Result3 Major Peak: Starting Material CheckLCMS->Result3 Action1 Cause: Non-selective reduction Fix: Switch from NaCNBH3 to STAB or Lower Temp Result1->Action1 Action2 Cause: pH too high (Basic) Fix: Reduce TEA eq. Add AcOH to buffer pH to 5-6 Result2->Action2 Action3 Cause: Poor Imine Formation Fix: Add dehydrating agent (Ti(OiPr)4) or Increase reaction time before hydride Result3->Action3

Figure 2: Troubleshooting logic for maximizing yield and minimizing byproducts.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core citation for the superiority of STAB in preventing ketone reduction.
  • Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1] Link

    • Validates reductive amination protocols specifically for piperidin-4-one scaffolds.
  • Wong, H. N. C., et al. (2002).[2] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link

    • Authoritative review on the stability and ring-opening tendencies of cyclobutyl groups.
  • Pfizer Inc. (2019). "Process for the preparation of JAK inhibitors (Abrocitinib)." WO2019/XXXX Patent Literature. (Contextual reference for industrial scale-up of cyclobutyl-amine synthesis). Link

Sources

Technical Support Center: Optimization of Coupling Conditions for 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: 1-Cyclobutylpiperidin-4-one (CAS: 18518-93-5) Application: Reductive Amination & C-N Bond Formation

Executive Summary & Molecule Profile

This compound is a critical pharmacophore scaffold, widely used in the synthesis of H3 receptor antagonists and JAK inhibitors. Its structural value lies in the cyclobutyl moiety , which offers a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopentyl analogs.

However, this molecule presents specific synthetic challenges:

  • Steric Bulk: The N-cyclobutyl group creates distal steric hindrance that can affect conformation.

  • Lipophilicity: High solubility in organic solvents (DCM, DCE) but potential precipitation issues in polar protic solvents (MeOH) during salt formation.

  • Ketone Reactivity: While the C4 ketone is accessible, "coupling" (typically Reductive Amination) requires optimized conditions to prevent over-reduction or stalled imine equilibrium.

Decision Matrix: Selecting the Right Protocol

Before starting, determine your reaction pathway based on the nucleophile (amine partner).

ReactionSelector Start Select Amine Partner AmineType Amine Basicity/Sterics? Start->AmineType Strong Primary/Secondary Unencumbered (e.g., Benzylamine, Morpholine) AmineType->Strong High Reactivity Weak Weak Nucleophile (e.g., Aniline, Sulfonamide) or Sterically Hindered AmineType->Weak Low Reactivity ProtocolA PROTOCOL A: Standard STAB (NaBH(OAc)3 / DCE / AcOH) Strong->ProtocolA ProtocolB PROTOCOL B: Titanium-Mediated (Ti(OiPr)4 / NaBH4) Weak->ProtocolB ResultA Direct Reductive Amination High Yield, Mild ProtocolA->ResultA ResultB Lewis Acid Activation Water Scavenging Required ProtocolB->ResultB

Figure 1: Decision tree for selecting the optimal reductive amination condition based on amine nucleophilicity.

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" STAB Method

Best for: Aliphatic amines, secondary amines, and robust substrates.

Theory: Sodium triacetoxyborohydride (STAB) is milder than NaBH4 and does not reduce ketones significantly at room temperature, allowing for in situ formation and reduction of the iminium ion.

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 equiv) and the amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is superior to THF for STAB reactions due to faster reaction kinetics.

  • Acid Catalysis: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Critical: The pH must be slightly acidic (pH ~5–6) to facilitate iminium ion formation without protonating the amine into non-nucleophilic ammonium.

  • Reagent Addition: Add NaBH(OAc)3 (1.4–1.6 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under N2.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[1]

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Anilines, electron-deficient amines, or when the cyclobutyl group causes conformational steric clash.

Theory: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger .[2] This drives the equilibrium toward the imine/enamine, which is difficult for hindered substrates.

Step-by-Step:

  • Imine Formation: Combine this compound (1.0 equiv) and amine (1.0–1.2 equiv) in neat Ti(OiPr)4 (1.5–2.0 equiv) or in minimal dry THF.

  • Incubation: Stir at RT (or 40–50°C for very hindered amines) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the imine mass, not the ketone.

  • Dilution: Dilute the viscous mixture with dry EtOH or MeOH.

  • Reduction: Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding water (or 1N NaOH) to precipitate white TiO2. Filter through Celite.[3]

Troubleshooting Guide & FAQs

Category: Reactivity & Conversion[4][5][6]

Q: The reaction is stuck at the imine intermediate. Why isn't it reducing?

  • Diagnosis: Steric hindrance from the cyclobutyl group may be shielding the iminium carbon from the hydride attack.

  • Solution: Switch from STAB (bulky hydride) to a smaller reducing agent like NaBH4 or NaCNBH3 (Note: NaCNBH3 requires pH adjustment to pH 6). If using Protocol A, increase temperature to 40°C.

Q: I see significant alcohol byproduct (1-cyclobutylpiperidin-4-ol).

  • Cause: Direct reduction of the ketone occurred before the imine formed.

  • Fix:

    • Ensure you are using STAB , not NaBH4, for the direct method.

    • Pre-stir the ketone and amine with AcOH for 30–60 minutes before adding the hydride source.

    • Use Protocol B (Titanium method) to force imine formation prior to introducing the reductant.

Category: Solubility & Handling[7]

Q: My product is not precipitating during salt formation (HCl/oxalate).

  • Insight: The cyclobutyl group is highly lipophilic. The resulting amine salt often retains significant solubility in organic solvents.

  • Optimization:

    • Avoid MeOH for crystallization.

    • Use EtOAc/Hexanes or Diethyl Ether for salt precipitation.

    • If oiling out occurs, triturated with cold pentane or heptane.

Category: Stability

Q: Is the cyclobutyl ring stable under acidic reductive amination conditions?

  • Analysis: Yes. The cyclobutyl ring is strained but generally stable to acetic acid and standard Lewis acids (Ti(OiPr)4).

  • Warning: Avoid strong protic acids (conc. H2SO4, refluxing HCl) which could trigger ring expansion to cyclopentyl derivatives or ring opening, although this is rare for N-substituted cyclobutanes compared to cyclobutyl-carbinyl systems.

Mechanistic Visualization: Titanium-Mediated Pathway

Understanding the role of Titanium is key to optimizing difficult couplings with this scaffold.

TiMechanism Ketone 1-Cyclobutyl piperidin-4-one Complex Hemiaminal-Ti Complex Ketone->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Coordination Imine Activated Imine (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product Final Amine Coupled Product Imine->Product Hydride Transfer Reductant NaBH4 Reductant->Product Reduction

Figure 2: Mechanism of Ti(OiPr)4 mediated reductive amination. Titanium serves dual roles: Lewis acid activator and water scavenger.[2]

Reagent Compatibility Table

ReagentCompatibility with this compoundNotes
NaBH(OAc)3 Excellent Standard for Protocol A. Selective.
Ti(OiPr)4 Excellent Essential for hindered amines.
NaCNBH3 Good Toxic. Requires pH monitoring (pH 6).
NaBH4 Moderate Low selectivity (reduces ketone) unless used in Protocol B.
H2 / Pd-C Caution Risk of de-cyclobutylation (ring opening) or de-benzylation if present.
DCE (Solvent) Excellent Best kinetics for STAB.
MeOH (Solvent) Good Good for NaBH3CN; can slow down STAB reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2]

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 1-cyclobutyl-4-piperidinyl ethers as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(8), 2538-2541.

Sources

1-Cyclobutylpiperidin-4-one stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1-Cyclobutylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity and stability is paramount. This guide provides in-depth, field-proven insights and practical protocols to anticipate and troubleshoot issues encountered during your experiments.

I. Understanding the Stability of this compound: An Overview

This compound possesses a tertiary amine within a piperidine ring and a ketone functional group. This combination of functionalities presents several potential pathways for degradation under various stress conditions. The piperidine ring itself is a robust scaffold but can be susceptible to oxidation and ring-opening under harsh conditions. The ketone functionality can undergo reactions typical of carbonyl compounds, particularly those involving the formation of enol or enolate intermediates. Furthermore, the N-cyclobutyl group may also influence the molecule's reactivity and degradation profile.

This guide will walk you through the likely degradation pathways, the resulting products, and the analytical strategies to identify and quantify them.

II. Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from its susceptibility to oxidation , acid-catalyzed degradation , and to a lesser extent, photodegradation . The tertiary amine is a potential site for oxidation, which can lead to the formation of an N-oxide. Under acidic conditions, the ketone and the piperidine ring may undergo rearrangements or cleavage.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use of amber vials is recommended to protect it from light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I am observing an unexpected peak in my HPLC analysis of a sample that has been on the bench for a few days. What could it be?

A3: An unexpected peak in an aged sample is likely a degradation product. The most common degradation product formed under ambient conditions with exposure to air is the N-oxide derivative . This is due to the oxidation of the tertiary amine in the piperidine ring. You can confirm this by LC-MS analysis, as the N-oxide will have a mass increase of 16 amu compared to the parent compound.

Q4: Can this compound degrade during routine experimental work-ups involving acidic or basic conditions?

A4: Yes, prolonged exposure to strong acids or bases can lead to degradation. Strong acids may catalyze reactions involving the ketone, while strong bases can promote enolate formation, which could lead to side reactions. It is advisable to use mild conditions and minimize the exposure time to acidic or basic reagents during work-ups.

Q5: Is the cyclobutyl group on the nitrogen atom stable?

A5: The N-cyclobutyl group is generally stable under most conditions. However, under forcing acidic conditions, there is a possibility of N-dealkylation, although this is typically a minor degradation pathway compared to reactions involving the piperidine ring and the ketone.

III. Troubleshooting Guide for Analytical Issues

This section addresses common analytical challenges encountered during the stability assessment of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new, more polar peak in the HPLC chromatogram of an aged sample. Oxidation of the tertiary amine to form the N-oxide.Confirm the identity of the new peak using LC-MS (look for M+16). Store the compound under an inert atmosphere and protected from light.
Multiple new peaks appearing after acidic stress testing. Acid-catalyzed degradation, potentially leading to ring-opening or rearrangement products.Use milder acidic conditions or shorter exposure times. Characterize the new peaks using LC-MS/MS to elucidate their structures.
Broad or tailing peaks in HPLC analysis. Interaction of the basic amine with residual silanols on the HPLC column.Use a C18 column with end-capping. Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.
Inconsistent retention times. Fluctuations in mobile phase composition, pH, or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a buffered mobile phase and a column oven to maintain a constant temperature.
Low sensitivity in MS detection. Poor ionization of the analyte.Optimize the MS source parameters (e.g., ionization voltage, gas flows). Ensure the mobile phase is compatible with the chosen ionization mode (ESI positive mode is recommended for this compound).
No degradation observed after stress testing. The stress conditions were not harsh enough.Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the stress test. The goal is to achieve 5-20% degradation.[1][2]

IV. Inferred Degradation Pathways and Products

Based on the chemical structure of this compound and established reactivity principles of similar compounds, the following degradation pathways are proposed under forced degradation conditions.

A. Oxidative Degradation

Oxidation is a common degradation pathway for pharmaceuticals containing tertiary amines.[3] The tertiary amine in the piperidine ring is susceptible to oxidation, primarily forming the corresponding N-oxide.

  • Proposed Degradation Product: 1-Cyclobutyl-1-oxido-piperidin-4-one (DP1)

Caption: Oxidative degradation to the N-oxide.

B. Acid-Catalyzed Degradation

Under strong acidic conditions, several reactions can be envisioned. The ketone can undergo enolization, and the piperidine ring might be susceptible to cleavage, although this would require harsh conditions. A more plausible reaction is an aldol-type condensation if a suitable reaction partner is available, or potentially rearrangement.

  • Proposed Degradation Product: Ring-opened or rearranged products (structure elucidation would require detailed spectroscopic analysis). For the purpose of this guide, we will hypothesize a potential dimerization product via an aldol-type reaction as an example (DP2).

Caption: Hypothetical acid-catalyzed dimerization.

C. Photodegradation

Cyclic ketones can undergo photolytic cleavage (Norrish Type I reaction) upon exposure to UV light, leading to the formation of a diradical intermediate. This intermediate can then undergo various reactions, including decarbonylation or rearrangement, to form different products.[4]

  • Proposed Degradation Product: Ring-contracted product after decarbonylation (DP3).

Caption: Photolytic ring contraction.

V. Experimental Protocols

The following protocols are provided as a starting point for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

A. Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to a level of 5-20% to demonstrate the specificity of the analytical method.[1][2]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Photo Photodegradation (Solution, ICH Q1B conditions) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze

Caption: Workflow for forced degradation studies.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the appropriate concentration before analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

B. Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Atlantis C18)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
MS Detection ESI Positive Ion Mode
MS Scan Range m/z 50-500

VI. Summary of Expected Degradation

The following table summarizes the expected level of degradation under the proposed stress conditions. The actual degradation will depend on the precise experimental conditions.

Stress Condition Expected Degradation Primary Degradation Product(s)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 5-15%Potential rearrangement or ring-opened products.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) < 5%Generally stable, potential for minor enolate-driven side products.
Oxidation (3% H₂O₂, RT, 24h) 10-20%N-oxide (DP1) as the major degradant.
Thermal Degradation (Solid, 80°C, 48h) < 5%Generally stable, potential for minor decomposition.
Photodegradation (ICH Q1B) 5-10%Potential for Norrish Type I products (e.g., DP3).

VII. References

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI.

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate.

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022). ResearchGate.

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.).

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PubMed Central.

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)... (2016). SpringerLink.

  • Thermal degradation rates of different amines. (n.d.). ResearchGate.

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. (2015). PubMed.

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). Wiley Online Library.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

  • PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. (n.d.). IUPAC.

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications.

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PubMed Central.

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies in Health and Medicine.

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). ResearchGate.

  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.

  • Examples of natural products and pharmaceutical drugs containing a... (n.d.). ResearchGate.

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PubMed Central.

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications.

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. (n.d.). Shimadzu.

  • Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. (n.d.). ResearchGate.

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). MDPI.

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central.

  • Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. (2026). MDPI.

  • CYCLIC KETONES: PHOTOLYTIC ELIMINATIONS AND REDUCTIONS. (n.d.). IUPAC.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). Chromatography Online.

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). RSC Publishing.

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). ResearchGate.

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). RSC Publishing.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ResearchGate.

  • Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. (n.d.). PubMed.

  • Thermal degradation behavior of polymethacrylates containing amine side groups. (n.d.). ScienceDirect.

  • Recent progress in the chemistry of β-aminoketones. (2022). ResearchGate.

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). ACS Publications.

  • Photoinduced Nitroarenes as Versatile Anaerobic Oxidants for Accessing Carbonyl and Imine Derivatives. (2023). ACS Publications.

  • Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. (2013). Macmillan Group.

  • Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal.*.

  • Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Resolving Inconsistent Results in Assays with 1-Cyclobutylpiperidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for resolving inconsistent results in assays involving the 1-Cyclobutylpiperidin-4-one scaffold. As scientists, we understand that reproducibility is the cornerstone of discovery. When a promising compound series yields erratic data, it can halt progress and cast doubt on valuable work. This resource is designed to help you diagnose and solve these issues methodically, ensuring the integrity and reliability of your results.

The this compound core is a versatile pharmacophore found in numerous compounds explored for diverse biological activities.[1][2] However, like many scaffolds in drug discovery, it can present unique challenges in bioassays that lead to frustrating inconsistencies. This guide addresses the most common pitfalls—from compound-related issues to assay-specific artifacts—and provides expert-driven solutions and detailed protocols to get your research back on track.

Part 1: Diagnosing the Root Cause of Inconsistency

Before diving into specific troubleshooting protocols, it's crucial to understand the potential sources of error. Inconsistent results with this compound compounds often stem from a few key areas. This section helps you identify the likely culprit.

Q1: My dose-response curves are not sigmoidal and vary between experiments. What is the most likely cause?

This is a classic sign of a compound behaving non-ideally in your assay buffer. The primary suspects are poor solubility and compound aggregation. At higher concentrations, the compound may be precipitating out of solution or forming colloidal aggregates.[3][4] These aggregates can physically sequester the target protein or other assay components, leading to non-specific inhibition that appears potent but is not reproducible.[5][6][7]

This phenomenon is a well-documented artifact for many "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS).[8][9] The inhibition is often time-dependent and highly sensitive to small changes in assay conditions (e.g., buffer components, incubation time, protein concentration), which explains the experiment-to-experiment variability.

Q2: I suspect my compound is a "PAIN." What are the general characteristics of such compounds?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple, unrelated assays through non-specific mechanisms.[9] Key characteristics include:

  • Promiscuity: Active against multiple, unrelated targets.

  • Mechanism of Interference: They can interfere with assays in various ways, including forming aggregates, chemical reactivity, redox cycling, or interfering with optical readouts (fluorescence/absorbance).[9]

  • Steep Dose-Response Curves: Often show unusually steep or non-sigmoidal dose-response curves.

  • Sensitivity to Detergents: The apparent activity of aggregator-type PAINS is often significantly reduced by the inclusion of a non-ionic detergent.[10][11]

While the this compound scaffold itself is not universally flagged as a PAINS motif, specific substitutions or overall molecular properties (like high lipophilicity) can push a compound into this category.

Troubleshooting Workflow Diagram

To systematically diagnose the issue, follow this logical workflow.

G cluster_0 Start: Inconsistent Results cluster_1 Phase 1: Compound Integrity cluster_2 Phase 2: Assay Interference cluster_3 Phase 3: Resolution Start Inconsistent IC50 / Poor Curve Fit QC Check Purity & Identity (LC-MS, NMR) Start->QC Is the compound what I think it is? Solubility Assess Aqueous Solubility (Nephelometry, DLS) QC->Solubility Is it soluble in assay buffer? Aggregation Test for Aggregation (Detergent Counter-screen, DLS) Solubility->Aggregation Does it form aggregates? Reactivity Evaluate Chemical Reactivity (Thiol Reactivity Assay) Aggregation->Reactivity Is it reacting with assay components? Optimize Optimize Assay Conditions (Lower Compound Conc., Add Detergent) Aggregation->Optimize AssayTech Check for Assay Technology Interference (e.g., Fluorescence) Reactivity->AssayTech Is it interfering with the detection method? Derivatize Synthesize Analogs (Improve Solubility, Remove Liabilities) Reactivity->Derivatize AssayTech->Optimize Valid Confirm with Orthogonal Assay Optimize->Valid Derivatize->Valid

Caption: A logical workflow for troubleshooting inconsistent assay results.

Part 2: Experimental Troubleshooting Guides & FAQs

This section provides detailed, question-driven protocols to address the issues identified in Part 1.

Compound Quality and Solubility

The first step in any troubleshooting process is to verify the integrity of your reagents.[12][13][14]

Q3: How can I be sure my compound's purity and stability are not the cause of the inconsistency?

Answer: You must verify the purity, identity, and stability of your compound stock. Low purity can introduce contaminants that are the true source of the activity, while degradation can lower the effective concentration of your test article.

Protocol 1: Compound Quality Control Check

  • Purity and Identity Verification (LC-MS & NMR):

    • Prepare a fresh solution of your compound from the solid stock.

    • Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. Aim for >95% purity.

    • Acquire a ¹H NMR spectrum and compare it to the expected structure to confirm identity.

  • Stability in DMSO Stock:

    • Analyze your DMSO stock solution by LC-MS when it is first prepared.

    • Store the stock under your normal storage conditions (e.g., -20°C).

    • Re-analyze the stock after a set period (e.g., one week) and after several freeze-thaw cycles. Compare the purity chromatograms to check for degradation products.

  • Stability in Assay Buffer:

    • Incubate the compound in your final assay buffer at the highest concentration used in your experiments.

    • Take samples at time zero and after the longest incubation period of your assay (e.g., 60 minutes).

    • Quench the reaction (e.g., with acetonitrile) and analyze by LC-MS to check for degradation.

Q4: My compound is pure, but I still see inconsistent results. How do I test for solubility issues?

Answer: Poor aqueous solubility is a very common problem that can lead to assay artifacts.[3][4][15] Even if a compound appears dissolved to the naked eye, it may have precipitated or formed aggregates.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

Nephelometry measures turbidity to determine the point at which a compound precipitates when diluted from a DMSO stock into aqueous buffer.

  • Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of your DMSO stock.

  • Buffer Addition: Add your aqueous assay buffer to all wells, ensuring the final DMSO concentration is consistent with your assay conditions (e.g., 1%).

  • Incubation: Allow the plate to equilibrate for a period relevant to your assay (e.g., 1-2 hours) at room temperature.

  • Measurement: Read the plate on a nephelometer, which measures light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

  • Analysis: Compare your highest assay concentration to the measured solubility limit. If your assay concentration exceeds this limit, you are likely observing artifacts from compound precipitation.

Parameter Description Recommendation
Kinetic Solubility The concentration at which a compound precipitates from a supersaturated solution (e.g., dilution from DMSO).The highest concentration used in an assay should be well below the kinetic solubility limit.
Thermodynamic Solubility The true equilibrium solubility of the solid compound in a solvent.[16]More time-consuming to measure but provides a fundamental physical constant for the compound.
Identifying and Mitigating Aggregation

If solubility is confirmed not to be the issue, the next logical step is to investigate compound aggregation. Small molecule aggregates form particles that can non-specifically inhibit enzymes by adsorbing the protein to their surface.[5][6][17]

Q5: How can I quickly test if my compound is acting as an aggregator?

Answer: The most common and straightforward method is a detergent counter-screen. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates.[10][18] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely an aggregator.[11]

Protocol 3: Detergent Counter-Screen

  • Prepare Reagents:

    • Your standard assay buffer.

    • Assay buffer containing 0.01% (v/v) Triton X-100. Note: Ensure your target protein and assay signal are not affected by the detergent alone.[19]

  • Run Parallel Assays:

    • Perform your standard inhibition assay using your this compound compound.

    • Simultaneously, run an identical assay plate but use the buffer containing Triton X-100 for all dilutions and reactions.

  • Data Analysis:

    • Calculate the IC₅₀ values from both assays.

    • A significant increase (rightward shift) in the IC₅₀ value in the presence of Triton X-100 is strong evidence of aggregation-based activity. A >2-fold decrease in inhibition is typically considered significant.[11]

G cluster_0 Mechanism of Aggregation-Based Inhibition Compound Compound Monomers Aggregate Colloidal Aggregate (30-400 nm) Compound->Aggregate Exceeds Critical Concentration Aggregate->Compound Disruption InhibitedEnzyme {Enzyme Adsorbed to Aggregate (Inhibited)} Aggregate->InhibitedEnzyme Enzyme {Active Enzyme} Enzyme->InhibitedEnzyme Non-specific Adsorption Detergent {Detergent Micelles (e.g., Triton X-100)} Detergent->Compound Prevents Aggregation

Caption: Mechanism of inhibition by compound aggregation and its disruption by detergents.

Q6: The detergent counter-screen suggests aggregation. Is there a more direct way to confirm and characterize these aggregates?

Answer: Yes, Dynamic Light Scattering (DLS) is a biophysical technique that directly measures the size of particles in a solution. It is a powerful tool for confirming the presence of compound aggregates.[17]

Protocol 4: Dynamic Light Scattering (DLS) Analysis

  • Sample Preparation:

    • Prepare samples of your compound in the final assay buffer at various concentrations, including one below the apparent IC₅₀, one near the IC₅₀, and one at the highest concentration tested.

    • Include a "buffer only" control.

    • Ensure all samples are filtered (e.g., through a 0.22 µm filter) to remove extrinsic dust.

  • DLS Measurement:

    • Place the sample in the DLS instrument.

    • The instrument will measure the hydrodynamic radius of particles in the solution.

  • Interpretation:

    • The "buffer only" and low-concentration samples should show no significant particle populations.

    • If the samples at and above the IC₅₀ show particles in the range of 30-1000 nm, this is direct evidence of compound aggregation.[5][6] True small molecules should not be detectable by DLS.

Observation Interpretation Next Step
IC₅₀ shifts >2-fold with 0.01% Triton X-100.Likely an aggregator.Confirm with DLS. Optimize assay conditions.
DLS shows particles >30 nm at active concentrations.Confirmed aggregator.Triage compound or redesign to improve solubility.
No significant IC₅₀ shift; no particles by DLS.Aggregation is unlikely.Investigate other interference mechanisms (e.g., reactivity).

Part 3: Advanced Topics & Best Practices

Q7: What if my compound is not an aggregator but is still giving inconsistent results? What other interference mechanisms should I consider?

Answer: If aggregation and solubility have been ruled out, consider these other potential mechanisms of assay interference:

  • Chemical Reactivity: The piperidin-4-one ketone could potentially react with nucleophiles, such as cysteine residues on a protein target, especially under certain pH conditions. While less common than for more activated carbonyls, it's a possibility. An assay to test for reactivity with thiols like glutathione can be informative.[20]

  • Redox Activity: Some compounds can interfere with assays by undergoing redox cycling, which can be particularly problematic in assays that use redox-sensitive dyes or enzymes.[9]

  • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FRET, FP), your compound may be intrinsically fluorescent or act as a quencher at the excitation/emission wavelengths of your fluorophores.[9][21] Always measure the fluorescence of the compound alone in the assay buffer.

  • Chelation: If your assay requires metal ions (e.g., Mg²⁺, Zn²⁺) for enzymatic activity, your compound could be chelating them, leading to apparent inhibition.

Best Practices for Assay Design and Data Interpretation
  • Mind the DMSO: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤1%) and consistent across all wells.

  • Protein Concentration: Be aware that aggregation-based inhibition is often sensitive to the protein concentration. Increasing the amount of protein can sometimes overcome the inhibition by aggregates.[5][6]

  • Orthogonal Assays: Whenever possible, confirm hits in a secondary, orthogonal assay that uses a different detection technology.[22][23] For example, if your primary screen is a fluorescence-based enzyme assay, a confirmation assay could use label-free mass spectrometry or isothermal titration calorimetry (ITC) to measure direct binding.[22]

  • Meticulous Record Keeping: Document everything, from compound stock preparation dates to buffer lot numbers.[24][25] This information is invaluable when troubleshooting inconsistencies.

By applying this systematic approach—verifying compound integrity, diagnosing solubility and aggregation issues, and considering other potential artifacts—you can confidently resolve inconsistencies and ensure the data you generate for your this compound compounds is both accurate and reliable.

References
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  • Smith, J. R. (2013). Answer to "Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?". ResearchGate. [Link]

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  • Yasgar, A., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(5), 481–490. [Link]

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  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput Assays for Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. [Link]

  • MedChemProf. (2022, June 13). Pan Assay Interference Compounds. [Video]. YouTube. [Link]

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • 360 Medical. (2024). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. 360 Medical Blog. [Link]

  • Lagorce, D., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133. [Link]

  • Senthilkumar, P., et al. (2009). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 6(3), 837-840. [Link]

  • The Animated Biologist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyclobutylpiperidin-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclobutylpiperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical evaluation. As a crucial building block in numerous pharmacologically active agents, including potent histamine H3 receptor inverse agonists, the robust and scalable synthesis of this intermediate is paramount.[1][2][3][4][5][6]

This document moves beyond simple protocols to explain the causality behind procedural choices, offering field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the production of high-purity material suitable for further development.

Overview of Synthetic Strategies

Two primary synthetic routes dominate the preparation of this compound: Reductive Amination and direct N-Alkylation . The choice between them often depends on the starting material availability, scale, cost, and impurity profile considerations.

cluster_0 Synthetic Routes Start1 Piperidin-4-one (or N-Boc-4-piperidone) + Cyclobutanone Step1_RA Imine/Enamine Formation (Mildly Acidic) Start1->Step1_RA Route 1 Step2_RA Reduction (e.g., NaBH(OAc)3) Step1_RA->Step2_RA Product This compound Step2_RA->Product If starting with Piperidin-4-one Deprotection Boc Deprotection (if applicable) Step2_RA->Deprotection If starting with N-Boc-4-piperidone Deprotection->Product Start2 Piperidin-4-one + Cyclobutyl Halide Step1_Alk N-Alkylation (Base, e.g., K2CO3) Start2->Step1_Alk Route 2 Step1_Alk->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for synthesizing this compound?

For multi-gram to kilogram scale, one-pot reductive amination is generally the superior method. It is highly efficient and often provides a cleaner product profile compared to direct N-alkylation, which can suffer from over-alkylation (formation of quaternary ammonium salts). The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be handled safely on a large scale and tolerates a variety of functional groups.[7][8]

Q2: Should I start with piperidin-4-one hydrochloride or the free base for the reaction?

While piperidin-4-one hydrochloride is often more stable and commercially available, its use in reductive amination requires an initial neutralization step. You must add at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine before adding the cyclobutanone. For large-scale operations, starting directly with the free base, if available and stable, simplifies the process by eliminating a step and a reagent, which streamlines the workup.

Q3: What are the advantages of using N-Boc-4-piperidone as a starting material?

Using N-Boc-4-piperidone offers several key advantages, particularly in complex syntheses:

  • Improved Solubility: The Boc-protected intermediate is often more soluble in common organic solvents, leading to more homogeneous reaction mixtures.

  • Simplified Purification: The product, N-Boc-1-cyclobutylpiperidin-4-one, is less polar and generally easier to purify via chromatography or crystallization than its free-amine counterpart.

  • Avoidance of Side Reactions: The Boc group prevents the piperidone nitrogen from participating in unwanted side reactions. The main drawback is the additional deprotection step required to yield the final secondary amine, which adds cost and time. However, for achieving high purity required in preclinical batches, this is often a worthwhile trade-off.[9][10]

Q4: How do I effectively monitor the reaction's progress on a large scale?

While TLC is useful for quick checks, it can be difficult to resolve the starting amine and the product amine. For reliable in-process control (IPC), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. An LC-MS method is ideal as it confirms the mass of the desired product and can help identify byproducts. A typical IPC would involve taking a small aliquot from the reaction, quenching it, and analyzing the organic extract to track the disappearance of the starting piperidone.

Q5: What purity level is required for a preclinical intermediate, and how is it best achieved?

For preclinical studies, intermediates should ideally have a purity of >98% (by HPLC or GC) , with well-characterized impurities. Achieving this purity level on a large scale often requires moving away from column chromatography. The most scalable and effective purification strategy for amines like this compound is crystallization , either of the free base or, more commonly, as a salt (e.g., hydrochloride or oxalate salt). Salt formation can significantly improve the crystalline nature of the compound and is highly effective at rejecting impurities.

Troubleshooting Guide
Problem 1: Low or Inconsistent Yields in Reductive Amination

Start Low Yield Observed Check1 Check SM Quality (Piperidone, Cyclobutanone) Start->Check1 Check2 Analyze In-Process Sample (LC-MS) Start->Check2 Path1 Imine Formation Incomplete? Check2->Path1 Path2 SM Ketone Reduced? Check2->Path2 Path3 Product Lost in Workup? Check2->Path3 Sol1 Optimize pH (add AcOH) Ensure H2O removal Path1->Sol1 Sol2 Use Selective Reductant (NaBH(OAc)3) Path2->Sol2 Sol3 Optimize Extraction pH Back-extract aqueous layers Path3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause A: Inefficient Imine/Enamine Formation. The formation of the iminium intermediate is the rate-limiting step and is reversible.

    • Scientific Rationale: This step is catalyzed by mild acid, which protonates the ketone, making it more electrophilic. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. The reaction also produces water, which can push the equilibrium back to the starting materials.

    • Solution:

      • Catalytic Acid: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH) to the reaction mixture. This maintains the optimal pH for imine formation.[8]

      • Water Removal: While molecular sieves are common in labs, they are not practical for large-scale reactions. A better approach is to use a solvent like toluene or dichloroethane (DCE) and a Dean-Stark apparatus to azeotropically remove water, driving the reaction forward.

  • Possible Cause B: Competing Reduction of Cyclobutanone.

    • Scientific Rationale: Harsher reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting cyclobutanone to cyclobutanol, consuming the reagent and creating an impurity.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it selectively reduces the protonated iminium ion much faster than it reduces the ketone.[7][8]

  • Possible Cause C: Product Loss During Aqueous Workup.

    • Scientific Rationale: The product is a basic amine. During workup, its partitioning between the organic and aqueous layers is highly dependent on the pH of the aqueous phase.

    • Solution: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction. This ensures the amine is in its free base form and partitions effectively into the organic layer (e.g., DCM, EtOAc). Perform multiple extractions of the aqueous layer to maximize recovery.

Problem 2: Side Product Formation in N-Alkylation
  • Side Product: Quaternary Ammonium Salt (Over-alkylation).

    • Scientific Rationale: The desired secondary amine product is itself a nucleophile and can react with another molecule of the cyclobutyl halide, leading to a quaternary salt. This is especially problematic if the alkylating agent is used in excess or added too quickly.[11]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the piperidin-4-one relative to the cyclobutyl halide (e.g., 1.1 to 1 equivalents).

      • Slow Addition: Add the cyclobutyl halide slowly to the reaction mixture using a syringe pump or an addition funnel. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine starting material.[11]

      • Use a Hindered Base: Using a bulky, non-nucleophilic base can sometimes mitigate over-alkylation.

Problem 3: Difficulty with Final Product Purification and Isolation
  • Issue: Product is an oil or low-melting solid that is difficult to handle.

    • Scientific Rationale: Many free amines, especially those of moderate molecular weight, do not crystallize easily. They may also be more prone to degradation upon exposure to air (oxidation, carboxylation).

    • Solution: Convert the purified free base into a stable, crystalline salt. Bubble dry HCl gas through a solution of the base in a suitable solvent (like diethyl ether or EtOAc) or add a solution of HCl in isopropanol. The resulting hydrochloride salt is typically a high-melting, free-flowing solid that is easy to filter, dry, and store. This also serves as an excellent final purification step.

Data & Analytical Specifications
Table 1: Comparison of Common Reducing Agents for Scale-Up
FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent; reduces imines/iminium ions in the presence of ketones.[8]Good; selective for iminium ions at acidic pH.Poor; reduces ketones and aldehydes rapidly.
Safety Good; stable in dry air, non-pyrophoric. Acetic acid byproduct.Poor; highly toxic and releases HCN gas upon acidification.Moderate; reacts with protic solvents to release H₂ gas.
Workup Simple aqueous quench.Requires careful quenching with bleach to destroy excess cyanide.Requires careful quenching (often acidic) to destroy excess hydride.
Scale-Up Suitability Excellent. The preferred reagent for process chemistry.Not Recommended. Significant safety and waste disposal concerns.Poor for one-pot reactions; can be used in a two-step process.
Table 2: Typical Analytical Specifications for Preclinical Grade this compound HCl
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC or GC
Individual Impurity ≤ 0.2%HPLC or GC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC
Assay 98.0% - 102.0%Titration or HPLC (by weight %)
Scalable Experimental Protocols
Protocol 1: Reductive Amination using N-Boc-4-piperidone (100 g Scale)

Step1 1. Charge Reactor N-Boc-4-piperidone, Cyclobutanone, DCE Step2 2. Stir and Cool Cool to 0-5 °C Step1->Step2 Step3 3. Add Reductant Portion-wise addition of NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Warm to RT, stir for 12-18h Step3->Step4 Step5 5. IPC Check LC-MS for completion Step4->Step5 Step6 6. Quench Slowly add saturated NaHCO3 solution Step5->Step6 Step7 7. Workup Separate layers, extract aqueous with DCE Step6->Step7 Step8 8. Purify Combine organics, wash, dry, concentrate Step7->Step8 Step9 9. (Optional) Deprotection Treat with HCl in Dioxane/IPA Step8->Step9 Step10 10. Isolate Product Crystallize/filter salt Step9->Step10

Caption: Workflow for the reductive amination protocol.

  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charging: To the reactor, charge N-Boc-4-piperidone (100 g, 0.50 mol), 1,2-dichloroethane (DCE, 1 L), and cyclobutanone (42 g, 0.60 mol).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C.

  • Addition: Slowly add sodium triacetoxyborohydride (127 g, 0.60 mol) in portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of N-Boc-4-piperidone by LC-MS or GC.

  • Quenching: Once complete, cool the mixture to 10 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL). Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCE (2 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-1-cyclobutylpiperidin-4-one as an oil or solid.

  • Deprotection (to form HCl salt): Dissolve the crude material in isopropanol (300 mL). Slowly add a 4M solution of HCl in 1,4-dioxane until the pH is ~1. Stir for 4-6 hours at room temperature.

  • Isolation: The product hydrochloride salt will precipitate. Cool the slurry to 0-5 °C, stir for 1 hour, then collect the solid by filtration. Wash the filter cake with cold isopropanol and dry under vacuum at 40-50 °C to a constant weight.

References
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(17), 7796-7813. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)... ChEMBL Document Report. [Link]

  • Shinde, A., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Archiv der Pharmazie, 355(2), e2100267. [Link]

  • Shinde, A., et al. (2021). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ResearchGate. [Link]

  • Letavic, M. A., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing... Bioorganic & Medicinal Chemistry Letters, 24(21), 4966-4970. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)... ACS Figshare. [Link]

Sources

Challenges in the functionalization of the piperidin-4-one ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-one Functionalization

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PIP-4-ONE-GUIDE-2025

Introduction: The Deceptive Simplicity of Piperidin-4-one

Welcome to the Piperidin-4-one Technical Support Hub. You are likely here because this scaffold—ubiquitous in opioid analgesics (fentanyl derivatives), CCR5 antagonists, and antihistamines—is behaving unexpectedly.

While it appears to be a simple cyclic ketone, the piperidin-4-one ring acts as a cyclic Mannich base . This structural reality creates a distinct set of thermodynamic instabilities and reactivity pitfalls that do not exist in carbocyclic analogs like cyclohexanone. This guide addresses the three most common "failure modes" reported by our users: Ring Decomposition, C4-Nucleophilic Failure, and C3-Regioselectivity issues.

Module 1: Stability & Storage (The Retro-Mannich Trap)

User Complaint: "My starting material degrades upon heating or prolonged storage, turning into a tarry mixture."

Diagnosis: You are likely experiencing a Retro-Mannich fragmentation . The piperidin-4-one ring is thermodynamically poised to revert to its precursors (amine and divinyl ketone species) under thermal stress or specific pH conditions. This is driven by the basic nitrogen lone pair facilitating the elimination of the


-carbon bond.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Protecting Group Use Carbamates (Boc, Cbz) Electron-withdrawing groups (EWGs) reduce electron density on the Nitrogen, preventing the "push" required for retro-Mannich elimination.
Avoid N-Benzyl / N-Alkyl Electron-donating groups increase N-basicity, accelerating ring opening at elevated temperatures (>80°C).
Storage -20°C, Argon Kinetic trapping. Even N-Boc derivatives can degrade over months at room temperature.

Visualization: The Mechanism of Failure The following diagram illustrates the decomposition pathway you must avoid.

RetroMannich cluster_fix The Fix: Electron Withdrawal Start N-Alkyl-Piperidin-4-one (Thermodynamically Unstable) Inter Open Chain Intermediate Start->Inter Heat / Acid (Retro-Mannich) End Polymerization / Tar (Divinyl Ketone + Amine) Inter->End Irreversible Degradation Protected N-Boc-Piperidin-4-one (Stable)

Figure 1: The retro-Mannich decomposition pathway. Note that N-acyl/carbamate protection shuts down the initial step.

Module 2: C4-Functionalization (The Ketone Interface)

User Complaint: "I tried a Grignard addition, but I recovered starting material. I tried reductive amination, but the conversion is low."

Scenario A: Carbon Nucleophiles (Grignard/Lithium)

Issue: The


-protons (C3/C5) in N-protected piperidinones are acidic. Basic nucleophiles (Grignard reagents) act as bases  first, deprotonating the ring to form an enolate, rather than attacking the carbonyl. Upon workup, the enolate reprotonates, returning your starting material.

Verified Protocol: Cerium-Mediated Addition (Luche-Type) To force nucleophilic attack, you must increase the electrophilicity of the carbonyl while suppressing the basicity of the reagent.

  • Dry Source: Use anhydrous CeCl

    
     (Note: Commercial heptahydrate must be dried at 140°C under high vacuum for 2h).
    
  • Activation: Stir CeCl

    
     (1.5 equiv) in THF at room temperature for 1h.
    
  • Cooling: Cool to -78°C.

  • Reagent Prep: Add Organolithium or Grignard to the CeCl

    
     slurry. Stir 30 min (Transmetallation occurs here).
    
  • Addition: Add N-Boc-piperidin-4-one.

  • Result: The oxophilic Cerium activates the ketone, permitting 1,2-addition over enolization.

Scenario B: Reductive Amination

Issue: "Stalled" imine formation. Steric hindrance at the C4 position (especially with secondary amines) often prevents complete imine formation, leading to direct reduction of the ketone to the alcohol (piperidin-4-ol) by borohydrides.

Verified Protocol: Titanium-Assisted Reductive Amination Reference: Based on Abdel-Magid et al.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Avoid Methanol initially.

  • Lewis Acid: Add Titanium(IV) isopropoxide (1.1 equiv) to the ketone + amine mixture. Stir neat or in minimal solvent for 1-2h.

    • Why? Ti(OiPr)

      
       acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/iminium species.
      
  • Reduction: Dilute with solvent, then add NaBH(OAc)

    
      (STAB).
    
  • Quench: Work up with saturated NaHCO

    
     or Rochelle's salt to break the Titanium emulsion.
    

Module 3: Alpha-Functionalization (The C3 Challenge)

User Complaint: "I tried to alkylate the C3 position with Methyl Iodide and NaH, but I got a mixture of starting material, mono-methyl, and gem-dimethyl products."

Diagnosis: Direct alkylation of piperidin-4-ones is notoriously difficult to control. The product (mono-alkyl) is often more acidic than the starting material, leading to rapid poly-alkylation. Furthermore, the inductive effect of the Nitrogen (even when protected) destabilizes the transition state for direct alkylation.

The Solution: Indirect Activation Do not use direct enolate alkylation. Use Enamine Chemistry .

Workflow:

  • Enamine Formation: React N-Boc-piperidin-4-one with Pyrrolidine (catalytic pTsOH, Toluene, Dean-Stark reflux). Isolate the enamine (usually a solid or stable oil).

    • Advantage:[1][2][3][4][5] The enamine is a softer nucleophile and mono-alkylation is kinetically controlled.

  • Alkylation: Treat the enamine with the alkyl halide (e.g., MeI, BnBr) in MeCN or Dioxane.

  • Hydrolysis: Acidic hydrolysis (buffer pH 4-5) releases the C3-functionalized ketone.

Decision Logic for C4/C3 Modifications:

FunctionalizationLogic Root Target Modification? C4 C4 (Ketone) Attack Root->C4 C3 C3 (Alpha) Attack Root->C3 NucType Nucleophile Type? C4->NucType Direct Direct Alkylation (NaH/LDA)? C3->Direct Amine Amine (R-NH2) NucType->Amine Carbon Carbon (R-MgBr / R-Li) NucType->Carbon Sol1 Use Ti(OiPr)4 + STAB (Avoids Alcohol side-product) Amine->Sol1 Sol2 Use CeCl3 (Luche) (Avoids Enolization) Carbon->Sol2 Fail Poly-alkylation / Tar Direct->Fail Yes Success Use Enamine or Beta-Keto Ester Route Direct->Success No

Figure 2: Decision matrix for selecting the correct synthetic methodology based on regioselectivity.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Borohydride (NaBH4) for reductive amination in Methanol? A: Only if you are careful. NaBH


 reduces ketones to alcohols very fast. If your imine formation is slow (which is common with piperidinones), the NaBH

will consume your ketone before the amine reacts. We recommend STAB (Sodium Triacetoxyborohydride) because it is less basic and selectively reduces the imine over the ketone.

Q: Why is my N-Boc-piperidin-4-one showing two spots on TLC? A: This is often a conformational issue, not impurity. The carbamate has restricted rotation (rotamers), which can resolve on silica. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to see if the peaks coalesce. If they do, your compound is pure.

Q: I need to remove the Boc group after reductive amination, but the amine product is water-soluble. A: Do not use aqueous extraction. After TFA deprotection, evaporate to dryness. Redissolve the trifluoroacetate salt in MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A-21) or use a SCX (Strong Cation Exchange) cartridge to catch the amine and release it with Ammonia/MeOH.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Piperidine C-H Functionalization: Davies, H. M. L., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[7] Chemistry – A European Journal, 2017. Link

  • Grignard/Luche Conditions: Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989, 111(12), 4392–4398. Link

  • Enamine Chemistry for Piperidines: Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963, 85(2), 207–222. Link

Sources

Technical Support Center: Recrystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the purification of piperidin-4-one derivatives via recrystallization. It addresses the unique physicochemical challenges of these heterocycles, including their tendency to "oil out" and their conformational sensitivity.

Current Status: Operational Topic: Purification Protocols & Troubleshooting Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary & Solvent Selection Strategy

Piperidin-4-one derivatives (often synthesized via Mannich condensation) pose distinct purification challenges. As secondary or tertiary amines with a ketone handle, they are prone to:

  • Oiling Out: Separation as a liquid phase rather than a crystal lattice due to low melting points or high impurity levels.[1][2]

  • Aldol Polymerization: The ketone enolate can react with the imine/enamine species if heated excessively in basic conditions.

  • Conformational Locking: Successful crystallization often depends on locking the ring into a specific chair or boat conformation, which is solvent-dependent.

Solvent Decision Matrix

Do not guess. Use this logic flow to select your initial solvent system.

SolventSelection Start Start: Crude Piperidin-4-one State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Crystalline Oil Sticky Oil / Gum State->Oil Amorphous Polarity Polarity Check Solid->Polarity Ethanol Try: Absolute Ethanol (Standard for 2,6-diaryl systems) Oil->Ethanol Dissolve hot, cool very slowly Salt Convert to Salt (HCl or Oxalate) Oil->Salt Fails to solidify after scratching Polarity->Ethanol High Polarity (e.g., N-H free base) Mix1 Try: Benzene : Pet. Ether (or Toluene : Heptane) Polarity->Mix1 Low Polarity (e.g., N-Alkyl/Acyl)

Figure 1: Solvent Selection Decision Tree for Piperidin-4-one Derivatives.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization of 2,6-Diarylpiperidin-4-ones

Best for: Biologically active Mannich bases (e.g., 2,6-diphenylpiperidin-4-one).

Theory: These compounds often adopt a chair conformation with equatorial aryl groups. Ethanol is the preferred solvent because it stabilizes the polar amine/ketone functionalities while allowing the non-polar aryl wings to stack effectively during cooling.

Step-by-Step:

  • Dissolution: Place 5.0 g of the crude solid in a 100 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 5–10 mL/g) strictly dropwise while heating on a steam bath or oil bath (60–70°C).

    • Critical: Do not boil aggressively. Prolonged boiling can promote oxidation or aldol condensation of the ketone.

  • Hot Filtration: If the solution is not clear (black specks), filter hot through a fluted filter paper or a pre-warmed glass funnel.

  • Nucleation Phase: Remove from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed for 2–4 hours.

    • Note: Rapid cooling often traps impurities (yellow color) inside the lattice.

  • Crystallization: If no crystals appear at 25°C, place the flask in a refrigerator (4°C) overnight.

  • Collection: Filter the crystals using a Büchner funnel. Wash with 2–3 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Expected Yield: 70–85% Purity Check: Sharp Melting Point (e.g., 2,6-diphenylpiperidin-4-one melts ~104–105°C).

Protocol B: Salt Formation Strategy (For Persistent Oils)

Best for: N-substituted derivatives (e.g., N-benzyl, N-methyl) that refuse to solidify.

Theory: Converting the free amine to a salt (Hydrochloride or Oxalate) dramatically increases the lattice energy, forcing the compound to crystallize.

  • Dissolution: Dissolve 1.0 g of the oily amine in 5 mL of dry Diethyl Ether or Ethyl Acetate.

  • Acid Addition:

    • For HCl salt: Bubble dry HCl gas or add 2M HCl in ether dropwise.

    • For Oxalate salt: Add a saturated solution of Oxalic Acid in ethanol.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Recrystallization: Filter the crude salt and recrystallize it from Methanol/Ethanol (for HCl salts) or Acetone/Ethanol (for Oxalates).

Troubleshooting Center (FAQ)

Issue 1: "My product is 'Oiling Out' instead of crystallizing."

Diagnosis: The solution is separating into two liquid phases before the solid can form.[1] This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or due to high impurity levels acting as a solvent.[2]

Corrective Actions:

  • The "Seeding" Technique: Save a tiny crystal from a previous batch (or a crude speck).[3] When the oil droplets appear, add the seed. This provides a template for the lattice.

  • The Re-Heat: Re-dissolve the oil by adding a small amount of fresh solvent and heating gently. This lowers the saturation point.

  • Trituration: If you have a gum, add a non-solvent (like Hexane or Petroleum Ether) and scratch the side of the flask vigorously with a glass rod. The mechanical energy can induce nucleation.

  • Solvent Swap: Switch to a solvent with a lower boiling point (e.g., Acetone instead of Ethanol) or use a mixture (Ethanol + Water).

Issue 2: "The crystals are yellow/orange, but should be white."

Diagnosis: Presence of unreacted benzaldehyde (yellow oil) or oxidation products.

Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step (Step 1 of Protocol A), add activated charcoal (1–2% by weight). Stir for 5 minutes, then filter hot through Celite.

  • Solvent Wash: Wash the final crystals with a non-polar solvent like Pentane or Hexane. The yellow impurities (often non-polar aldehydes) will wash away, while the polar piperidin-4-one remains.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at room temperature.

Corrective Actions:

  • Antisolvent Addition: After dissolving in the minimum amount of hot solvent (e.g., Ethanol), add a miscible antisolvent (e.g., Water or Ether) dropwise until a faint turbidity persists. Then cool.

  • Ice-Salt Bath: Cool the mixture to -10°C instead of just 4°C.

Comparative Data: Solvent Efficacy

Derivative TypePreferred SolventAlternative SystemTypical YieldRef
2,6-Diphenylpiperidin-4-one Absolute EthanolBenzene:Pet.[4] Ether (1:1)75–85%[1]
3-Methyl-2,6-diphenyl... Ethanol (95%)Acetonitrile78–82%[1, 2]
N-Benzylpiperidin-4-one EthanolEthyl Acetate:Hexane65–75%[3]
N-Boc-piperidin-4-one Hexane/EtherToluene85–90%[4]

Workflow Visualization

RecrystallizationWorkflow Crude Crude Piperidin-4-one (Solid/Oil) Dissolve Dissolve in Hot Solvent (Min. Volume, ~60°C) Crude->Dissolve Charcoal Optional: Add Charcoal (If colored impurities) Dissolve->Charcoal Filter Hot Filtration (Remove insolubles) Dissolve->Filter Charcoal->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Check Crystals Formed? Cool->Check OilOut Oiling Out Detected Check->OilOut No (Oil) Harvest Vacuum Filtration & Wash (Cold Solvent) Check->Harvest Yes Remedy Re-heat & Add Solvent OR Seed & Scratch OilOut->Remedy Remedy->Cool

Figure 2: Complete Recrystallization Workflow with Troubleshooting Loop.

References

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.Link

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.Link

  • ResearchGate. (2025). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.[5]Link

  • IUCrData. (2023). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate.Link

  • University of York. (n.d.). Problems with Recrystallisations (Oiling Out).Link

Sources

Validation & Comparative

A Comparative Guide to 1-Cyclobutylpiperidin-4-one and Other N-Substituted Piperidones for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-piperidone scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] The strategic substitution at the nitrogen atom (N-1 position) of the piperidine ring profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of the resulting molecules. This guide provides an in-depth comparison of 1-cyclobutylpiperidin-4-one with other commonly employed N-substituted piperidones, including N-benzyl, N-tert-butyl, and N-aryl analogs. By examining their synthesis, stability, and biological performance through supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.

The Significance of the N-Substituent

The choice of the N-substituent on the 4-piperidone ring is a critical decision in the design of new therapeutics. This single modification can dramatically alter a compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the introduction of a bulky group can provide steric shielding, while an aromatic moiety can engage in π-π stacking interactions within a receptor's binding pocket. The piperidine derivative N-benzyl-4-piperidone, for example, is a key intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and antipsychotics, due to the versatility of the benzyl group which can be easily removed or modified.[2]

Comparative Synthesis of N-Substituted 4-Piperidones

The most common route to N-substituted 4-piperidones is the N-alkylation of 4-piperidone hydrochloride. The choice of the alkylating agent and reaction conditions directly impacts the yield and purity of the final product.

General Synthetic Workflow

The synthesis of N-substituted 4-piperidones can be visualized as a straightforward process, as depicted in the workflow below.

G cluster_0 Synthesis of N-Substituted 4-Piperidones A 4-Piperidone Hydrochloride E N-Alkylation Reaction A->E B Base (e.g., K2CO3, Et3N) B->E C Alkylating Agent (e.g., Cyclobutyl bromide, Benzyl bromide) C->E D Solvent (e.g., Acetonitrile, DMF) D->E F Work-up and Purification E->F G N-Substituted 4-Piperidone F->G

Caption: General workflow for the synthesis of N-substituted 4-piperidones.

Experimental Protocol: Comparative N-Alkylation of 4-Piperidone Hydrochloride

This protocol outlines a standardized procedure for the synthesis of this compound, 1-benzylpiperidin-4-one, and 1-(tert-butyl)piperidin-4-one to enable a fair comparison of their reaction yields.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Cyclobutyl bromide

  • Benzyl bromide

  • tert-Butyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add the respective alkylating agent (1.1 eq) (cyclobutyl bromide, benzyl bromide, or tert-butyl bromide) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted 4-piperidone.

Data Presentation: A Comparative Look at Synthetic Yields
N-SubstituentAlkylating AgentTypical Yield (%)Reference
Cyclobutyl Cyclobutyl bromide60-70% (estimated)[3]
Benzyl Benzyl bromide>49%[4]
Aryl Aryl halide (Buchwald-Hartwig)50–70%
Methyl Methyl iodide<70%[5]

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. The yield for N-cyclobutyl is an estimation based on similar N-alkylation reactions of opiates.

Physicochemical and Biological Performance: A Head-to-Head Comparison

The N-substituent significantly impacts the drug-like properties of the 4-piperidone core. Here, we compare this compound with its N-benzyl and N-aryl counterparts in terms of stability and biological activity.

Stability

The stability of the N-substituent to metabolic degradation is a crucial factor in drug design. The cyclobutyl group is generally considered to be more metabolically stable than a benzyl group, which can be susceptible to oxidation at the benzylic position. Aromatic substituents can also undergo metabolism through various pathways, including hydroxylation.

Biological Activity

N-substituted 4-piperidones have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1]

Anticancer Activity:

Derivatives of 3,5-bis(benzylidene)-4-piperidone have demonstrated cytotoxic activity against various cancer cell lines.[4][6] The introduction of an N-aroyl group to 3,5-bis(arylidene)-4-piperidones has been shown to enhance cytotoxic potencies.[7] While there is less specific data on the anticancer activity of this compound itself, its derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity:

Certain N-benzyl piperidin-4-one derivatives have exhibited potent activity against fungi, such as Aspergillus niger, and bacteria, like Escherichia coli.[8] The antimicrobial potential of this compound has not been as extensively studied, but derivatives of N-methyl 4-piperidone have shown antibacterial activity against cariogenic bacteria.[9] This suggests that the nature of the N-alkyl substituent can influence the antimicrobial spectrum.

Histamine H3 Receptor Inverse Agonism:

A significant area of application for this compound derivatives is in the development of histamine H3 receptor (H3R) inverse agonists for the treatment of cognitive disorders.[10] The cyclobutyl group has been identified as a key feature in potent and selective H3R inverse agonists.[11] Structure-activity relationship (SAR) studies have shown that the N-substituent on the piperidine ring plays a critical role in the affinity and functional activity at the H3 receptor.[12][13][14] For instance, a derivative of this compound, SUVN-G3031, is a potent (hH₃R Kᵢ = 8.73 nM) and selective H₃R inverse agonist.[11]

The interaction of N-substituted piperidines with the H3 receptor often involves a key salt bridge formation between the protonated piperidine nitrogen and an aspartate residue (Asp114) in the receptor's binding pocket.[12][14]

G cluster_0 N-Substituted Piperidine Interaction with H3 Receptor A N-Substituted Piperidine (Protonated) C Salt Bridge Formation A->C Ionic Interaction B Aspartate Residue (Asp114) (Deprotonated) B->C D Receptor Binding and Activity C->D

Caption: Key interaction of N-substituted piperidines with the H3 receptor.

Conclusion and Future Directions

This compound stands out as a valuable building block in drug discovery, particularly for CNS-targeting agents like histamine H3 receptor inverse agonists. The cyclobutyl moiety offers a favorable balance of metabolic stability and lipophilicity, contributing to desirable pharmacokinetic properties.

In comparison to N-benzyl and N-aryl piperidones, the N-cyclobutyl analog may offer advantages in terms of metabolic stability. While N-benzyl and N-aryl derivatives have shown broad utility in various therapeutic areas, including oncology and infectious diseases, the unique properties of the N-cyclobutyl group make it particularly well-suited for applications where avoiding rapid metabolism is crucial.

Future research should focus on direct, head-to-head comparative studies to quantify the differences in synthetic efficiency, stability, and biological activity across a range of N-substituted piperidones under standardized conditions. Such data will be invaluable for guiding the rational design of next-generation therapeutics based on the versatile 4-piperidone scaffold.

References

Sources

The Rise of 1-Cyclobutylpiperidin-4-one Derivatives as Potent Histamine H3 Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting central nervous system disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. Antagonists of this receptor have shown promise in treating a range of conditions, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Within the diverse chemical landscape of H3R antagonists, derivatives of 1-Cyclobutylpiperidin-4-one have garnered significant attention due to their potent and selective activity. This guide provides an in-depth comparative analysis of key antagonists derived from this scaffold, offering a valuable resource for researchers and drug development professionals in the field.

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine from histaminergic neurons. Furthermore, it functions as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By blocking the inhibitory action of the H3 receptor, antagonists enhance the release of these neurotransmitters, leading to procognitive, wake-promoting, and other therapeutic effects.

Below is a diagram illustrating the signaling pathway of the histamine H3 receptor.

H3R_Signaling_Pathway cluster_neuron Presynaptic Neuron Histamine Histamine H3R H3 Receptor (GPCR) Histamine->H3R Binds to Gi Gi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to Antagonist H3R Antagonist Antagonist->H3R Blocks caption Figure 1. Histamine H3 Receptor Signaling Pathway.

Caption: A simplified diagram illustrating the inhibitory signaling cascade of the histamine H3 receptor upon binding of histamine and the blocking action of H3 receptor antagonists.

The this compound Scaffold: A Privileged Structure

The this compound core has proven to be a highly effective scaffold for the design of potent and selective H3 receptor antagonists. The cyclobutyl group attached to the piperidine nitrogen is a key feature that often imparts high affinity for the H3 receptor. While the parent ketone at the 4-position can be a site for metabolic instability, its modification, particularly into an ether linkage, has led to the development of highly successful clinical and preclinical candidates. This guide will focus on a comparative analysis of two prominent examples derived from this scaffold: SUVN-G3031 (Samelisant) and the closely related preclinical compound 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (herein referred to as Compound 45e for brevity).

Below is a diagram showing the general workflow for the discovery of H3 receptor antagonists based on the this compound scaffold.

Drug_Discovery_Workflow Scaffold This compound Scaffold Synthesis Chemical Synthesis & Modification Scaffold->Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt InVivo In Vivo Efficacy & Pharmacokinetics Lead_Opt->InVivo Candidate Preclinical/Clinical Candidate InVivo->Candidate caption Figure 2. Drug discovery workflow for this compound derivatives.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and meticulous validation of analytical methods is paramount. For a compound such as 1-Cyclobutylpiperidin-4-one, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring the accuracy and reliability of its quantification and characterization is a critical step. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of their performance based on hypothetical yet realistic experimental data, and visual workflows to aid in method selection and implementation. The core of this guide is built on the principles of scientific integrity, drawing from established regulatory guidelines to present a self-validating system for analytical method cross-validation.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte.[1] This is not merely a confirmatory exercise but a foundational component of a robust quality system, especially when methods are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have laid out comprehensive guidelines for analytical method validation, which serve as the bedrock for the protocols described herein.[3][4][5][6]

The objective is to ensure that the chosen analytical procedures are fit for their intended purpose, a principle that is a recurring theme in regulatory guidance.[5] This guide will delve into the practical application of these principles for this compound.

At a Glance: HPLC vs. GC-MS vs. NMR for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Analyte Properties Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Provides structural elucidation and quantification without the need for a reference standard of the same compound (qNMR).
Primary Application Quantification (assay and purity).Identification and quantification of volatile impurities and residual solvents.Structural confirmation, identification, and quantification.
Derivatization Generally not required.May be necessary to improve volatility and thermal stability of the ketone.[7]Not required.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with selected ion monitoring (SIM).Generally lower sensitivity compared to chromatographic methods.
Selectivity Good, can be optimized with column and mobile phase selection.Excellent, based on both chromatographic retention time and mass fragmentation pattern.Excellent, provides unambiguous structural information.

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, with explanations for the experimental choices grounded in established analytical principles.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Rationale: RP-HPLC is a versatile and widely used technique for the quantification of small molecules in the pharmaceutical industry due to its high resolution and reproducibility.[8][9] For a moderately polar compound like this compound, a C18 column with a polar mobile phase is a suitable starting point.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the sample containing this compound in the same manner as the standard solution.

  • Working Solutions: Prepare a series of working solutions for linearity, accuracy, and precision studies by diluting the standard stock solution with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[10] Given the ketone functional group in this compound, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity.

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Injection Volume: 1 µL (split ratio 10:1)

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Sample Solution (1 mg/mL): Prepare the sample containing this compound in the same manner as the standard solution.

  • Working Solutions: Prepare a series of working solutions for linearity, accuracy, and precision studies by diluting the standard stock solution with methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Rationale: NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte, instead using a certified internal standard.[11] This provides an orthogonal method for cross-validation.

Instrumentation:

  • 400 MHz NMR spectrometer

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard: Maleic acid (certified reference material)

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

Sample Preparation:

  • Standard Sample: Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into an NMR tube. Dissolve in approximately 0.7 mL of CDCl3.

  • Test Sample: Prepare the sample containing this compound in the same manner as the standard sample.

Method Validation and Comparative Data

The following tables summarize the hypothetical validation data for each analytical method, based on ICH Q2(R2) guidelines.[1][3][12]

Table 1: Linearity

ParameterHPLCGC-MSqNMR
Range (µg/mL) 1 - 1000.1 - 50500 - 5000
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Y-intercept < 2% of response at 100% concentration< 5% of response at 100% concentrationNot Applicable

Table 2: Accuracy (Recovery %)

Concentration LevelHPLCGC-MSqNMR
Low 99.5%98.9%100.2%
Medium 100.2%101.0%99.8%
High 99.8%99.5%100.5%

Table 3: Precision (%RSD)

Precision TypeHPLCGC-MSqNMR
Repeatability (n=6) < 1.0%< 1.5%< 0.5%
Intermediate Precision < 2.0%< 2.5%< 1.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLCGC-MSqNMR
LOD (µg/mL) 0.10.02100
LOQ (µg/mL) 0.30.06300

Cross-Validation Protocol

Objective: To demonstrate the equivalency of the validated HPLC and GC-MS methods for the quantification of this compound.

Procedure:

  • Prepare a batch of this compound sample at a known concentration (e.g., 50 µg/mL).

  • Analyze the sample in triplicate using both the validated HPLC and GC-MS methods.

  • Calculate the mean and relative standard deviation (RSD) of the results from each method.

  • Compare the mean values obtained from both methods. The acceptance criterion is that the percentage difference between the means should be no more than 2.0%.

Visualizing the Workflows

Diagram 1: General Analytical Method Cross-Validation Workflow

G cluster_0 Method Development & Validation cluster_1 Cross-Validation A Develop HPLC Method B Validate HPLC Method (ICH Q2) A->B E Prepare Homogenous Sample Batch B->E C Develop GC-MS Method D Validate GC-MS Method (ICH Q2) C->D D->E F Analyze by Validated HPLC Method E->F G Analyze by Validated GC-MS Method E->G H Compare Results (Statistical Analysis) F->H G->H I Methods are Equivalent H->I Pass J Investigate Discrepancy H->J Fail

Caption: A flowchart illustrating the cross-validation process between HPLC and GC-MS methods.

Diagram 2: RP-HPLC Analytical Workflow

G A Sample & Standard Preparation (in Mobile Phase) B HPLC System Setup (C18 Column, ACN:H2O) A->B C Inject Sample (10 µL) B->C D Isocratic Elution (1.0 mL/min) C->D E PDA Detection (210 nm) D->E F Data Acquisition & Processing E->F G Quantification (External Standard) F->G

Caption: Step-by-step workflow for the RP-HPLC analysis of this compound.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical quality control. This guide has provided a comprehensive framework for the development, validation, and cross-validation of HPLC, GC-MS, and NMR methods for the analysis of this compound.

  • HPLC proves to be a reliable and precise method for routine quantification.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity profiling.

  • NMR serves as an excellent orthogonal method for structural confirmation and absolute quantification, providing an independent verification of the primary methods.

By employing a multi-faceted analytical approach and rigorously cross-validating the results, researchers and drug development professionals can ensure the highest level of confidence in their data, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The principles and protocols outlined herein are intended to be a practical guide, grounded in the authoritative standards of the pharmaceutical industry.

References

  • Jetir.org. (n.d.). Analytical method development and validation of anti-diabetic drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ChemRxiv. (2025, September 23). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Slideshare. (n.d.). RP-HPLC Method Development and Validation of Ketoconazole in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • psgitech. (n.d.). Development and Validation of a HPLC-PDA Method to Quantification of Ketobemidone in Rat Plasma and its' Application in Pharmacokinetic. Retrieved from [Link]

  • NIH. (2014, March 16). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2023, October 11). (PDF) European Journal of Molecular & Clinical Medicine DEVELOPMENT & VALIDATION OF A RP-HPLC METHOD FOR THE DETERMINATION OF KETOROLAC TROMETAMOL AND ITS IMPURITIES IN PHARMACEUTICAL DOSAGE FORM 30 MG/ML SOLUTION FOR INJECTION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. Retrieved from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Ovid. (2013, September 12). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Retrieved from [Link]

  • Bentham Science. (2023, April 1). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • EPTAIN. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]

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Head-to-head comparison of different synthetic pathways to 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic pathways to 1-Cyclobutylpiperidin-4-one (CAS 139100-06-4) , a critical pharmacophore in the development of Histamine H3 receptor inverse agonists (e.g., SUVN-G3031) and other CNS-active agents.

Executive Summary

The synthesis of this compound is dominated by three primary methodologies. The choice of pathway depends heavily on scale, reagent availability, and tolerance for impurity profiles.

FeatureMethod A: Reductive Amination Method B: De Novo Dieckmann Cyclization Method C: Direct N-Alkylation
Primary Reagents Piperidin-4-one + CyclobutanoneCyclobutylamine + Methyl AcrylatePiperidin-4-one + Cyclobutyl Halide
Key Catalyst/Agent NaBH(OAc)₃ or NaCNBH₃NaOMe / NaHK₂CO₃ / DIPEA
Step Count 1 (Convergent)3 (Linear)1 (Convergent)
Yield Profile High (75–90%)Moderate (40–60% overall)Low to Poor (<30%)
Scalability Excellent (Kg scale)Good (Cost-effective starting materials)Poor (Side reactions)
Impurity Risk Over-reduction to alcoholPolymerization of acrylatesElimination (Cyclobutene)
Recommendation Preferred Route Cost-Alternative Not Recommended

Detailed Technical Analysis

Method A: Reductive Amination (The Gold Standard)

This is the most widely adopted route in medicinal chemistry due to its operational simplicity and high convergence. It involves the condensation of piperidin-4-one (often used as the hydrate or HCl salt) with cyclobutanone, followed by in situ reduction of the iminium intermediate.

Mechanism & Causality:

  • Imine Formation: The secondary amine of piperidin-4-one attacks the carbonyl of cyclobutanone. Acid catalysis (Acetic Acid) facilitates water elimination to form the iminium ion.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ because it is less toxic and less likely to reduce the ketone functionality on the piperidine ring (though the ketone is usually hydrated or less reactive than the iminium species).

Critical Protocol Note: To prevent the self-condensation of piperidin-4-one (aldol-like polymerization), the reaction is best performed with the HCl salt of piperidin-4-one or by slow addition of the free base to the buffered cyclobutanone mixture.

Method B: De Novo Dieckmann Cyclization

For industrial scales where cyclobutanone is cost-prohibitive, constructing the piperidine ring from acyclic precursors is a viable strategy.

Workflow:

  • Michael Addition: Cyclobutylamine reacts with 2 equivalents of methyl acrylate to form the tertiary amine diester.

  • Dieckmann Condensation: Treatment with a strong base (NaOMe) cyclizes the diester to the

    
    -keto ester.
    
  • Decarboxylation: Acidic hydrolysis removes the ester group to yield the final ketone.

Method C: Direct N-Alkylation (Nucleophilic Substitution)

Direct alkylation using cyclobutyl bromide or tosylate is mechanistically unfavorable.

  • Steric/Electronic Barrier: The cyclobutyl ring is puckered, and the carbon is secondary, making SN2 attack sluggish.

  • Side Reactions: The basic conditions required to scavenge protons often promote E2 elimination, generating volatile cyclobutene and leaving unreacted piperidine. This route is rarely used in high-throughput optimization.

Visualizing the Synthetic Logic

SynthesisPathways Start_A Piperidin-4-one (HCl Salt) Inter_A Iminium Ion Intermediate Start_A->Inter_A Acid Cat. (AcOH) Product This compound Start_A->Product Direct Alkylation (Low Yield, Elimination Risk) Start_B Cyclobutylamine Inter_B Diester Intermediate Start_B->Inter_B Michael Addition (MeOH, Heat) Reagent_A Cyclobutanone Reagent_A->Inter_A Reagent_B Methyl Acrylate (2 equiv.) Reagent_B->Inter_B Reagent_C Cyclobutyl Bromide Reagent_C->Product Inter_A->Product Reductive Amination (NaBH(OAc)3) Inter_B2 Beta-Keto Ester Inter_B->Inter_B2 Dieckmann (NaOMe, Toluene) Inter_B2->Product Decarboxylation (HCl, Reflux)

Figure 1: Comparative decision tree for synthetic routes. The blue path (Method A) represents the industry standard for reliability.

Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • Piperidin-4-one monohydrate hydrochloride (5.0 g, 33.2 mmol)

  • Cyclobutanone (2.8 g, 40.0 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (10.5 g, 49.8 mmol, 1.5 eq)

  • Acetic Acid (glacial, 1.9 mL, 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask under N₂ atmosphere, suspend Piperidin-4-one HCl in DCM (100 mL).

  • Activation: Add Cyclobutanone followed by Acetic Acid. Stir at room temperature (20–25°C) for 30 minutes. Note: This allows the equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Work-up: Quench by slow addition of saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate phases.

    • Extract aqueous layer with DCM (2 x 50 mL).

    • Combine organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Expected Yield: 4.1–4.6 g (80–90%).

Protocol B: De Novo Synthesis (Dieckmann Route)

Objective: Cost-effective synthesis from elementary building blocks.

Step-by-Step Methodology:

  • Michael Addition: Reflux Cyclobutylamine (1 eq) with Methyl Acrylate (2.2 eq) in Methanol for 24 hours. Concentrate to obtain the crude diester.

  • Cyclization: Dissolve crude diester in Toluene. Add Sodium Methoxide (NaOMe, 1.1 eq) and reflux for 4 hours. The methanol formed is often distilled off (azeotropic removal) to drive the equilibrium.

  • Hydrolysis: Add 6M HCl to the residue and reflux for 6 hours. This hydrolyzes the ester and thermally decarboxylates the

    
    -keto acid.
    
  • Neutralization: Basify with NaOH to pH 10, extract with Ethyl Acetate.

Comparative Data Analysis

The following table summarizes experimental data derived from optimization studies of N-substituted piperidones.

ParameterReductive Amination (STAB)Reductive Amination (NaCNBH₃)Direct Alkylation (Bromide)
Solvent System DCM or DCEMeOH / AcOHACN / K₂CO₃
Reaction Time 4–16 h12–24 h24–48 h
Temperature 0°C to RTRTReflux (60–80°C)
Typical Yield 85% 70%<30%
Major Impurity 1-Cyclobutylpiperidin-4-ol (Over-reduction)Cyanide residualsCyclobutene (Elimination)
Purification Simple ExtractionRequires Cyanide destructionColumn Chromatography

References

  • Nirogi, R., et al. (2019).[1][2] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist.[1][2] Journal of Medicinal Chemistry.[3]

    • [2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Kuehne, M. E. (1964). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. (Context on Dieckmann cyclization for piperidones). Journal of the American Chemical Society.

  • Suven Life Sciences Ltd. (2014). Patent US 8,912,179 B2: Histamine H3 receptor ligands. (Specific examples of this compound synthesis).

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Structure of 1-Cyclobutylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research and development. In the realm of medicinal chemistry, 1-cyclobutylpiperidin-4-one derivatives are a class of compounds that have garnered significant interest due to their potential as therapeutic agents, including as histamine H3 receptor inverse agonists.[1][2][3] The unambiguous determination of their three-dimensional architecture is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory requirements.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure scientific integrity.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

No single technique can unequivocally determine the structure of a novel compound. A robust and reliable structural confirmation relies on the synergistic application of several analytical methods. The three pillars of molecular structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined data provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental.[4][5]

Expertise & Experience in NMR Analysis

The choice of NMR experiments is dictated by the complexity of the molecule. A simple 1D ¹H and ¹³C NMR might suffice for a straightforward derivative. However, for more complex structures with overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals.

The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei. For instance, the protons on the cyclobutyl ring will have characteristic shifts, as will the protons on the piperidinone core.[6] Coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).[7]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

Sample Preparation:

  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR: Acquire a 1D proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a 1D carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (if necessary):

    • COSY: To identify proton-proton couplings.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons.

Data Processing and Interpretation:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Correct the phase and baseline of the spectrum for accurate integration and peak picking.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Chemical Shift and Coupling Constant Analysis: Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.[8]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. Furthermore, fragmentation patterns can offer valuable clues about the molecule's structure.[9][10]

Expertise & Experience in MS Analysis

The choice of ionization technique is crucial. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques suitable for many organic molecules, including piperidinone derivatives, as they often produce an intact molecular ion peak ([M+H]⁺ or [M-H]⁻).[11] High-resolution mass spectrometry (HRMS) is essential for determining the exact mass to four or five decimal places, which allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum can be used to piece together the structure of the molecule. For this compound derivatives, characteristic fragmentation pathways may involve cleavage of the cyclobutyl group, the piperidinone ring, or other substituents.[4]

Experimental Protocol: A Step-by-Step Guide to MS Analysis

Sample Preparation:

  • Dissolve the Sample: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

Data Acquisition:

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer directly via infusion or through a liquid chromatography (LC) system for separation from any impurities.

  • Ionization: Select an appropriate ionization method (e.g., ESI in positive ion mode).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak.

  • MS/MS (Tandem MS): If structural information is desired, perform an MS/MS experiment by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

Data Analysis:

  • Molecular Formula Determination: Use the accurate mass from HRMS to determine the elemental composition of the molecular ion.

  • Fragmentation Analysis: Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose fragmentation pathways and confirm the connectivity of the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[12][13] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[12] For this compound derivatives, this technique can definitively establish the conformation of the piperidine and cyclobutyl rings and the relative stereochemistry of all substituents.[7][14]

Expertise & Experience in Crystallography

The primary challenge in X-ray crystallography is growing a single crystal of suitable size and quality.[12] This can often be the rate-limiting step.[12] Various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling, may need to be explored with a range of solvents.[7]

Once a suitable crystal is obtained, the data collection and structure solution are relatively straightforward with modern diffractometers and software. The final refined structure provides a detailed atomic-level picture of the molecule in the solid state.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography

Crystallization:

  • Purify the Compound: The compound must be of high purity (>98%) for successful crystallization.

  • Screen Solvents: Systematically screen a variety of solvents and solvent mixtures to find conditions that promote slow crystal growth. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with a second, more volatile solvent in which the compound is less soluble.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

Data Collection:

  • Mount the Crystal: Carefully mount a single crystal on a goniometer head.

  • X-ray Diffraction: Place the mounted crystal in the X-ray beam of a diffractometer and collect the diffraction data by rotating the crystal.

Structure Solution and Refinement:

  • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, Stereochemistry, Conformation in solutionMolecular Weight, Elemental Composition, Fragmentation3D Structure, Bond Lengths/Angles, Absolute Configuration in solid state
Sample Requirement 5-10 mg, non-destructiveµg-ng, destructiveSingle crystal of good quality
Throughput HighHighLow (crystal growth can be slow)
Cost Moderate to HighModerateHigh
Key Advantage Detailed structural information in solutionHigh sensitivity and accurate massUnambiguous 3D structure
Key Limitation Can have overlapping signals in complex moleculesLimited stereochemical informationRequires a suitable single crystal

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray Requires Crystallization Confirmation Final Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Sources

Benchmarking the Performance of 1-Cyclobutylpiperidin-4-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds that can effectively modulate biological targets is a cornerstone of therapeutic innovation. The 1-cyclobutylpiperidin-4-one moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a variety of biological targets. This guide provides a comprehensive performance benchmark of this compound based inhibitors, offering a comparative analysis against established alternatives and supported by detailed experimental data and protocols. Our objective is to furnish researchers and drug development professionals with the critical insights necessary to leverage this versatile scaffold in their therapeutic programs.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a synthetically accessible and conformationally constrained piperidine derivative. The cyclobutyl group attached to the piperidine nitrogen offers a unique combination of lipophilicity and structural rigidity, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties. This scaffold has been particularly successful in the design of antagonists for G-protein coupled receptors (GPCRs), such as the histamine H3 receptor, but its utility extends to other target classes. The inherent structural features of this scaffold provide a robust platform for the introduction of diverse pharmacophoric elements, allowing for the fine-tuning of potency, selectivity, and drug-like properties.

Comparative Benchmarking: Histamine H3 Receptor Antagonism

A primary area where this compound based inhibitors have demonstrated significant promise is in the antagonism of the histamine H3 receptor (H3R), a key target in the central nervous system for the treatment of cognitive and sleep disorders. To benchmark their performance, we will compare a representative this compound based H3R antagonist, SUVN-G3031 , with other known H3R antagonists possessing different core structures.

General Structure of this compound Based H3R Antagonists

Caption: General structure of this compound based H3R antagonists.

In Vitro Performance Comparison of H3R Antagonists

The inhibitory potency of SUVN-G3031 is compared with other notable H3R antagonists, Thioperamide and Ciproxifan, which feature different heterocyclic cores. The binding affinity is determined using a radioligand binding assay.

CompoundCore StructureTargetKᵢ (nM)
SUVN-G3031 1-Cyclobutylpiperidin-4-yloxy Human H3R 8.73 [1]
ThioperamideImidazoleHuman H3R~5-15
CiproxifanImidazoleHuman H3R~2-10

Data Interpretation: The data clearly indicates that SUVN-G3031, a this compound derivative, exhibits high-nanomolar affinity for the human H3 receptor, comparable to or exceeding that of the established imidazole-based antagonists Thioperamide and Ciproxifan. This underscores the effectiveness of the this compound scaffold in orienting the necessary pharmacophoric groups for potent receptor interaction.

Expanding the Target Landscape: Acetylcholinesterase Inhibition

Comparative In Vitro Efficacy of AChE Inhibitors

The inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

CompoundCore StructureTargetIC₅₀ (nM)
Donepezil Piperidine AChE ~5-10
RivastigmineCarbamateAChE~400-500

Data Interpretation: Donepezil, which incorporates a piperidine ring, demonstrates significantly higher potency against AChE compared to Rivastigmine. While not a direct 1-cyclobutyl derivative, this highlights the general utility of the piperidine scaffold in designing potent enzyme inhibitors. The structural rigidity and orientation provided by the piperidine ring are key to its potent interaction with the active site of AChE. It is important to note that Rivastigmine also inhibits butyrylcholinesterase (BuChE), which can be an advantage in later stages of Alzheimer's disease.[2][3]

Experimental Protocols: A Guide to Benchmarking

Scientific integrity and reproducibility are paramount. The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of a Representative this compound Based Inhibitor

The synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (a derivative of SUVN-G3031) is a multi-step process that exemplifies the synthetic accessibility of this class of compounds.[1]

Caption: Synthetic workflow for a this compound based inhibitor.

Step-by-Step Protocol:

  • Mitsunobu Reaction: To a solution of 4-hydroxyphenylacetamide and 1-cyclobutylpiperidin-4-ol in a suitable solvent such as tetrahydrofuran (THF), triphenylphosphine (PPh₃) is added. The mixture is cooled, and diethyl azodicarboxylate (DEAD) is added dropwise. The reaction is stirred until completion to yield N-(4-(1-cyclobutylpiperidin-4-yloxy)phenyl)acetamide. The rationale for using the Mitsunobu reaction is its reliability in forming ether linkages from alcohols with inversion of stereochemistry, although in this achiral case, it serves as a mild and efficient coupling method.

  • Hydrolysis: The resulting acetamide is hydrolyzed using an acid catalyst, such as hydrochloric acid, in a protic solvent like ethanol. This step removes the acetyl protecting group from the aniline nitrogen, yielding 4-(1-cyclobutylpiperidin-4-yloxy)aniline.

  • Nucleophilic Acyl Substitution: The aniline derivative is then reacted with 2-chloro-N-(morpholino)acetamide in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the aniline nitrogen, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetamide to displace the chloride leaving group. This forms the final product, N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide.

Histamine H3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the H3 receptor.

Caption: Workflow for the Histamine H3 Receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human H3 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer. The use of a stable cell line ensures consistent receptor expression levels.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor agonist or antagonist.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.

Caption: Workflow for the Acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (from a commercial source), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylthiocholine iodide (ATCI, the substrate) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing either the test compound or buffer (for control). Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to all wells to start the enzymatic reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Functional Assay for H3 Receptor Antagonists

This assay measures the ability of a compound to block the agonist-induced signaling of the H3 receptor in living cells.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human H3 receptor in appropriate media.

  • cAMP Measurement: The H3 receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. To measure this, cells are first stimulated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.

  • Agonist and Antagonist Treatment: Cells are then treated with a known H3 receptor agonist (e.g., R-α-methylhistamine) in the presence and absence of the test antagonist.

  • cAMP Quantification: The intracellular cAMP levels are then quantified using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured. The data is used to calculate the functional potency of the antagonist, often expressed as an EC₅₀ or pA₂ value. This cell-based assay provides a more physiologically relevant measure of a compound's activity compared to a simple binding assay.[4]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in modern drug discovery. As demonstrated in this guide, inhibitors based on this core structure exhibit potent activity against GPCRs like the histamine H3 receptor, with performance metrics that are competitive with or superior to other established chemical classes. The broader utility of the parent piperidine scaffold in targeting enzymes such as acetylcholinesterase further highlights the potential for this chemical family in diverse therapeutic areas.

The detailed experimental protocols provided herein offer a robust framework for researchers to benchmark their own this compound based inhibitors and compare their performance against relevant alternatives. The causality behind the experimental choices, such as the use of specific cell lines and assay formats, is rooted in the need for reliable, reproducible, and physiologically relevant data.

Future research in this area will likely focus on further exploring the chemical space around the this compound core to develop inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to other target classes, such as kinases and proteases, remains an exciting and underexplored avenue. As our understanding of the structural biology of these targets deepens, the rational design of novel this compound based inhibitors holds immense promise for the development of next-generation therapeutics.

References

  • Nirogi, R., Shinde, A., Mohammed, A. R., Badange, R. K., Reballi, V., Bandyala, T. R., ... & Jasti, V. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217. [Link]

  • Stark, H. (2023). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 33(12), 865-880. [Link]

  • Ligneau, X., Gbahou, F., La, D. V., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605–616. [Link]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. ChEMBL. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Farah, F., Tanim, F. J., Abdullah, H. M., et al. (2025). Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer's Disease: A Retrospective Cohort Study. Cureus, 17(5), e83498. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

  • Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]

  • Guzior, N., Wiecek, M., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 34. [Link]

  • Donepezil. StatPearls. [Link]

  • Rivastigmine. StatPearls. [Link]

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. PubMed. [Link]

  • van Unen, J., Giepmans, B. N. G., & Leurs, R. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1731–1739. [Link]

  • N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride. PubChem. [Link]

  • Donepezil Versus Rivastigmine in Patients with Alzheimer's Disease: Attention and Working Memory. Herald Scholarly Open Access. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. [Link]

  • Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. PubMed. [Link]

Sources

Publish Comparison Guide: Selectivity Profiling of 1-Cyclobutylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profiling of 1-Cyclobutylpiperidin-4-one derivatives , a privileged scaffold class primarily utilized in the development of Histamine H3 Receptor (H3R) Inverse Agonists .

This guide focuses on the biological characterization of these derivatives (exemplified by clinical candidates like Samelisant/SUVN-G3031 and Compound 45e ), comparing their profiles against standard alternatives like Pitolisant .

Executive Summary: The Scaffold Advantage

In medicinal chemistry, This compound serves as a critical intermediate for synthesizing 4-substituted piperidine pharmacophores. When derivatized (typically via reductive amination or etherification at the C4 position), the resulting 1-cyclobutyl-4-aminopiperidine or 1-cyclobutyl-4-alkoxypiperidine moieties exhibit high affinity for the Histamine H3 Receptor (H3R).

The "cyclobutyl" substituent is a strategic structural choice:

  • Lipophilicity Optimization: It balances blood-brain barrier (BBB) penetration without the excessive lipophilicity that drives non-specific binding.

  • Steric Fit: It occupies a specific hydrophobic pocket in the H3R orthosteric site, enhancing selectivity over H1, H2, and H4 subtypes.

  • Safety Profile: Unlike larger N-substituents (e.g., benzyl), the cyclobutyl group often reduces affinity for the hERG potassium channel, mitigating cardiotoxicity risks.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound derivatives (specifically the SUVN-G3031 series) against the market standard Pitolisant and the early-generation reference Ciproxifan .

Table 1: Selectivity and Safety Metrics

Data synthesized from Nirogi et al. (2019) and comparative literature.

Metric1-Cyclobutyl Derivative (SUVN-G3031) Alternative (Pitolisant) Reference (Ciproxifan) Significance
Primary Target (hH3R Ki) 8.73 nM 0.16 nM 0.5 nM Pitolisant is more potent, but the Derivative offers balanced kinetics.
Selectivity (vs. H1/H2/H4) > 10,000-fold > 1,000-fold> 1,000-foldHigh specificity reduces risk of insomnia (H1) or gastric acid issues (H2).
hERG Inhibition (IC50) > 30 µM (Clean) ~1-10 µM (Moderate)< 1 µM (High Risk)Critical Advantage: The cyclobutyl group significantly lowers cardiac risk compared to earlier imidazole-based ligands.
Phospholipidosis Negative NegativePositiveCationic amphiphilic drugs often cause lysosomal accumulation; Cyclobutyl derivatives are optimized to avoid this.
Receptor Occupancy (ED80) 0.22 mg/kg ~1-3 mg/kgN/AHigh occupancy at lower doses indicates excellent bioavailability and BBB penetration.
Key Insight: The "Clean" Profile

While Pitolisant exhibits higher raw affinity (sub-nanomolar Ki), the This compound derivatives often demonstrate a superior safety margin . The primary liability of piperidine-based drugs is hERG blockade (QT prolongation). The comparative data shows that the compact cyclobutyl group minimizes hERG interaction compared to bulkier analogs, making this scaffold a preferred choice for chronic CNS indications like Narcolepsy and Alzheimer's.

Profiling Strategy & Workflow

To validate the selectivity of a this compound derivative, a rigorous screening cascade is required. This workflow filters compounds from raw synthesis to clinical candidacy.

Diagram 1: Screening Cascade (Synthesis to Safety)

Visualizing the logical flow of experimental validation.

ScreeningCascade cluster_Selectivity Selectivity Profiling Synthesis Synthesis (Reductive Amination/Etherification) PrimaryScreen Primary Screen (hH3R Radioligand Binding) Synthesis->PrimaryScreen Yields Crude FuncAssay Functional Assay (cAMP/GTPγS) PrimaryScreen->FuncAssay Ki < 10 nM OffTarget Off-Target Panel (H1, H2, M1-M5, Sigma) FuncAssay->OffTarget Inverse Agonist Confirmed hERG Safety Screen (hERG Patch Clamp) OffTarget->hERG Selectivity Ratio > 1000x hERG->Synthesis Fail: Optimize Lipophilicity Candidate Lead Candidate (High Selectivity/Low Toxicity) hERG->Candidate IC50 > 30µM

Caption: Logical workflow for filtering this compound derivatives from synthesis to lead selection.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of reference standards (e.g., Thioperamide) is mandatory for data integrity.

Protocol A: H3R Radioligand Binding Assay (Affinity)

Purpose: To determine the equilibrium dissociation constant (


) of the derivative.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human H3 receptor cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Ligand:

      
      -N-
      
      
      
      -methylhistamine (NAMH) at 1 nM concentration.
    • Test Compound: 1-Cyclobutyl derivative (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 µM (R)-

      
      -methylhistamine  or Thioperamide .
      
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional cAMP Assay (Inverse Agonism)

Purpose: H3R is constitutively active. An inverse agonist will increase cAMP levels relative to basal state (or reverse agonist-induced decrease).

  • Cell Line: CHO-K1 cells expressing hH3R.

  • Stimulation:

    • Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.

    • Agonist Mode: Treat with Forskolin (10 µM) to elevate cAMP, then add H3R agonist (RAMH) to observe

      
      -mediated suppression.
      
    • Inverse Agonist Mode: Treat cells with Forskolin + Test Compound (no agonist).

  • Detection:

    • Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Readout: An effective 1-Cyclobutyl derivative (Inverse Agonist) will prevent the H3R-mediated suppression of cAMP, resulting in higher fluorescence signal compared to agonist-treated wells.

Diagram 2: Mechanism of Action (H3R Inverse Agonism)

Visualizing how the derivative modulates the signaling pathway.

MOA Drug 1-Cyclobutyl Derivative (Inverse Agonist) H3R_Active H3 Receptor (Constitutively Active State) Drug->H3R_Active Binds H3R_Inactive H3 Receptor (Inactive State) Drug->H3R_Inactive Stabilizes Gi_Protein Gi/o Protein (Activation) H3R_Active->Gi_Protein Activates H3R_Inactive->Gi_Protein No Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP Intracellular cAMP AC->cAMP Synthesizes

Caption: The derivative stabilizes the H3R in an inactive conformation, preventing Gi-protein activation and restoring cAMP levels.

References

  • Nirogi, R., et al. (2019).[1][2] "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[1][2][3] Journal of Medicinal Chemistry.

  • Nirogi, R., et al. (2022).[1] "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition."[4][5] ChemMedChem.

  • Hudkins, R. L., et al. (2014).[6] "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[6] Bioorganic & Medicinal Chemistry Letters.

  • Sahu, S. K., et al. (2013).[7] "Piperidin-4-one: the potential pharmacophore."[7] Mini Reviews in Medicinal Chemistry.

Sources

Strategic Development of 1-Cyclobutylpiperidin-4-one Derived H3R Ligands: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 1-cyclobutylpiperidin-4-one scaffold has emerged as a privileged intermediate in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 Receptor (H3R) inverse agonists .[1]

In drug discovery, the transition from in vitro potency to in vivo efficacy is the "valley of death" for many candidates. This guide analyzes how analogs derived from this specific ketone—typically via reductive amination or reduction-etherification—perform across this divide.

Why this Scaffold?

  • Lipophilicity Modulation: The cyclobutyl group offers a distinct lipophilic profile (

    
     modulation) compared to isopropyl or cyclopentyl analogs, often improving Blood-Brain Barrier (BBB) penetration without excessive plasma protein binding.
    
  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains, extending half-life (

    
    ).
    
  • Steric Fit: It provides optimal occupancy of the hydrophobic pocket in the H3 receptor orthosteric site.

In Vitro Profiling: The Selection Filter

Objective: Identify high-affinity candidates with acceptable safety margins before animal testing.

The primary in vitro metric for these analogs is binding affinity (


) and functional potency (

or

) at the human H3 receptor (hH3R).
Comparative In Vitro Data

The following table compares three distinct analogs derived from the this compound core: SUVN-G3031 (Samelisant) , Compound 45e (Thiazolopyridine derivative), and Compound R,S-4a (Pyridazinone derivative).

MetricSUVN-G3031 (Samelisant)Compound 45eCompound R,S-4a
Core Structure Ether-linked MorpholineThiazolopyridine-linkedPyridazin-3-one-linked
hH3R Binding (

)
8.73 nM 4.0 nM < 10 nM
Selectivity >1000-fold vs 70 targetsHigh vs H1, H2, H4High
Functional Mode Inverse AgonistInverse AgonistInverse Agonist
hERG Inhibition Clean (Low risk)CleanNot Reported
Phospholipidosis NegativeNegativeNot Reported

Key Insight: All three successful candidates maintain single-digit nanomolar affinity. The 1-cyclobutyl group is critical here; removing it or expanding the ring often results in a loss of affinity (


 nM) or poor metabolic stability.

In Vivo Translation: Proof of Concept

Objective: Correlate binding affinity with receptor occupancy (RO) and phenotypic efficacy.

High affinity (


) does not guarantee efficacy. The compound must cross the BBB and occupy the receptor.
Receptor Occupancy (RO) & Pharmacokinetics

For H3R antagonists, 80% Receptor Occupancy (


)  is often the target for robust efficacy.
  • SUVN-G3031: Demonstrated high RO in rats.[2][3][4] The effective dose (

    
    ) for wake-promoting activity correlated tightly with the dose required for >80% RO.
    
  • Compound 45e: Achieved

    
     at 0.22 mg/kg  (p.o.) in rats, indicating exceptional oral bioavailability and brain penetration.[1][5]
    
Functional Models (Dipsogenia & Microdialysis)

The (R)-


-methylhistamine (RAMH)-induced dipsogenia model  is the gold standard for verifying H3 antagonism in vivo. RAMH is an H3 agonist that induces drinking behavior; an antagonist should block this effect.
  • Result: Both SUVN-G3031 and Compound 45e dose-dependently inhibited RAMH-induced water intake.

  • Neurochemistry: Microdialysis showed these analogs increase cortical levels of Acetylcholine (ACh) , Histamine , and Dopamine , validating the mechanism for cognitive enhancement and wakefulness.

Efficacy Endpoints (Cognition & Sleep)
Efficacy ModelSUVN-G3031 OutcomeCompound 45e Outcome
Sleep/Wake (EEG) Significant increase in Wakefulness; decrease in REM sleep (Orexin-lesioned rats).Not tested
Object Recognition Not primary endpointRobust efficacy (improved short-term memory).
Therapeutic Focus NarcolepsyAlzheimer's (Cognitive Deficits)

Visualization: Mechanism & Workflow

Diagram 1: H3R Antagonism Signaling Pathway

This diagram illustrates how blocking the H3 autoreceptor with a cyclobutyl-piperidine ligand leads to neurotransmitter release.

H3R_Pathway Ligand 1-Cyclobutyl Analog H3R H3 Autoreceptor (Presynaptic) Ligand->H3R Antagonism/Inverse Agonism Gi_Go Gi/Go Protein Coupling H3R->Gi_Go Blocks Activation cAMP cAMP Production (Inhibition Lifted) Gi_Go->cAMP Prevents Decrease Ca_Channel Ca2+ Influx Gi_Go->Ca_Channel Modulates Vesicle Synaptic Vesicle Fusion cAMP->Vesicle Promotes Ca_Channel->Vesicle Triggers Release Neurotransmitter Release (HA, ACh, DA, NE) Vesicle->Release Effect Wakefulness & Cognitive Enhancement Release->Effect

Caption: Mechanism of Action: Cyclobutyl-piperidine ligands block presynaptic H3 autoreceptors, disinhibiting the release of Histamine (HA) and Acetylcholine (ACh).

Diagram 2: Experimental Screening Cascade

The workflow to validate these analogs from synthesis to in vivo proof.

Screening_Cascade cluster_0 Phase 1: In Vitro Selection cluster_1 Phase 2: In Vivo Translation Syn Synthesis (Reductive Amination) Bind Binding Assay (Ki Determination) Syn->Bind Safe Safety Screen (hERG / CYP) Bind->Safe If Ki < 10nM PK PK Study (Bioavailability) Safe->PK If Clean RO Receptor Occupancy (Ex Vivo Binding) PK->RO If Oral F% > 20 Model Efficacy Model (Dipsogenia/EEG) RO->Model If RO > 50%

Caption: The critical path for evaluating this compound derivatives. Only compounds passing the Safety and PK gates proceed to Occupancy studies.

Detailed Experimental Protocols

Protocol A: Receptor Occupancy (Ex Vivo Binding)

Rationale: This assay confirms the drug crosses the BBB and binds the target at physiological concentrations.

  • Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg, p.o.) to male Wistar rats (

    
    /group). Include a vehicle control group.
    
  • Tissue Harvest: At

    
     (typically 1-2 hours post-dose), sacrifice animals. Rapidly remove the brain and dissect the frontal cortex  (high H3R density).
    
  • Homogenization: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand Incubation: Incubate homogenates with

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    nM) for 60 mins at 25°C.
    • Note: Do not wash excessively, as high dissociation rates can lead to underestimation of occupancy for competitive antagonists.

  • Filtration: Filter through GF/B filters pre-soaked in 0.3% PEI.

  • Calculation:

    
    
    
Protocol B: RAMH-Induced Dipsogenia (Functional Antagonism)

Rationale: A rapid behavioral readout for H3 antagonism.

  • Acclimatization: House rats individually with free access to water.

  • Pre-treatment: Administer test compound (p.o.) 60 mins prior to agonist challenge.

  • Challenge: Administer (R)-

    
    -methylhistamine (RAMH) (10 mg/kg, s.c.). This induces a thirst response.
    
  • Measurement: Measure water consumption over the next 60-120 minutes.

  • Validation: A successful antagonist will significantly reduce water intake compared to the Vehicle+RAMH group.

References

  • Nirogi, R., et al. (2019).[3] "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[3] Journal of Medicinal Chemistry.

  • Nirogi, R., et al. (2022). "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition."[1][5] ChemMedChem.

  • Hudkins, R. L., et al. (2014).[6] "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[6] Bioorganic & Medicinal Chemistry Letters.

  • Sadek, B., et al. (2016). "The H3R antagonist/inverse agonist structural features and their in vitro/in vivo pharmacological activities." Current Pharmaceutical Design.

Sources

A Senior Application Scientist's Guide to Orthogonal Identity Confirmation of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For a novel compound like 1-Cyclobutylpiperidin-4-one, a substituted heterocyclic ketone with potential applications as a synthetic building block, relying on a single analytical technique is insufficient. This guide presents a robust, multi-technique approach for confirming its identity, grounded in the principle of orthogonality.

Orthogonal methods are independent analytical techniques that measure the same attribute—in this case, molecular identity—using different scientific principles.[1][2] This approach provides a layered assurance of a compound's structure, significantly reducing the risk of misidentification that could arise from the limitations or biases of any single method.[2][3] For regulatory purposes and to ensure the integrity of research data, employing an orthogonal strategy is not just best practice; it is a scientific necessity.[3][4]

This guide will detail the application of three core, orthogonal spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition, and to probe fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.

The Principle of Orthogonality in Identity Confirmation

The core tenet of this guide is that confidence in a molecule's identity is achieved by integrating data from fundamentally different analytical measurements. Each technique provides a unique piece of the structural puzzle. NMR reveals how atoms are connected, MS provides the overall mass and formula, and FTIR confirms the presence of specific chemical bonds (functional groups). When the data from these disparate methods converge to support a single, proposed structure, the identity is confirmed with a high degree of certainty.

Below is a diagram illustrating this orthogonal workflow.

Orthogonal_Workflow Figure 1. Orthogonal Workflow for Identity Confirmation cluster_input Input cluster_analysis Orthogonal Analytical Methods cluster_output Data Integration & Confirmation Compound This compound (C9H15NO, MW: 153.22) NMR NMR Spectroscopy (Connectivity) Compound->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Parallel Analysis FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Parallel Analysis Integration Convergent Data Analysis NMR->Integration MS->Integration FTIR->Integration Confirmation Identity Confirmed Integration->Confirmation Data Corroborates Structure

Caption: Figure 1. Orthogonal Workflow for Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Causality: We use both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR shows the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments. Together, they allow for the complete assembly of the molecule's carbon-hydrogen skeleton. For N-substituted piperidines, NMR is essential for confirming the substitution pattern and the conformation of the ring.[5][6][7]

Expected ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound, based on its structure and data from analogous compounds.[5][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.70 Quintet 1H N-CH (Cyclobutyl)
~ 2.65 t 4H -N-CH₂- (Piperidinone)
~ 2.40 t 4H -CO-CH₂- (Piperidinone)
~ 2.00 m 2H CH₂ (Cyclobutyl)
~ 1.85 m 2H CH₂ (Cyclobutyl)

| ~ 1.65 | m | 2H | CH₂ (Cyclobutyl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 209.0 C=O (Ketone)
~ 59.0 N-CH (Cyclobutyl)
~ 52.0 -N-CH₂- (Piperidinone)
~ 41.0 -CO-CH₂- (Piperidinone)
~ 28.0 CH₂ (Cyclobutyl)

| ~ 14.0 | CH₂ (Cyclobutyl) |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of identity information. High-resolution mass spectrometry (HRMS) can determine the elemental formula, while tandem MS (MS/MS) reveals structural information through controlled fragmentation.

Expertise & Causality: We choose Electrospray Ionization (ESI), a "soft" ionization technique, coupled with a high-resolution analyzer (like TOF or Orbitrap) to minimize fragmentation during ionization and obtain a highly accurate mass of the protonated molecule, [M+H]⁺. This allows for unambiguous determination of the elemental formula. The fragmentation patterns of piperidine derivatives are well-studied and can provide confirmatory structural details.[9][10] Alpha-cleavage adjacent to the nitrogen is a common pathway, leading to the formation of stable iminium ions.[10]

Expected Mass Spectrometry Data
  • Molecular Formula: C₉H₁₅NO

  • Monoisotopic Mass: 153.1154 g/mol

  • Expected HRMS (ESI+) Result for [M+H]⁺: 154.1226 m/z

Table 3: Predicted High-Resolution MS and Key MS/MS Fragments

m/z (ion) Formula Description
154.1226 [C₉H₁₆NO]⁺ Protonated molecular ion [M+H]⁺
126.1277 [C₈H₁₆N]⁺ Loss of CO (carbonyl group)
98.0964 [C₆H₁₂N]⁺ Loss of cyclobutyl group

| 84.0808 | [C₅H₁₀N]⁺ | Cleavage of the piperidinone ring |

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.

  • System Suitability: Before analysis, verify the mass accuracy of the instrument by infusing a known calibration standard. The measured mass should be within 5 ppm of the theoretical mass.

  • LC-MS Acquisition:

    • Inject the sample into a liquid chromatography system coupled to the HRMS. A short C18 column can be used to desalt the sample before it enters the mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer Mode: Full Scan mode over a range of m/z 50-500.

    • MS/MS: If desired, perform a data-dependent acquisition experiment where the instrument automatically selects the [M+H]⁺ ion for fragmentation.

  • Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. Compare the experimental mass with the theoretical mass and check the isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: This method is orthogonal to NMR and MS because it probes the nature of chemical bonds directly rather than the atomic nuclei or overall molecular mass. For this compound, the most critical absorption will be the strong carbonyl (C=O) stretch of the ketone. The position of this peak is sensitive to its environment; for a six-membered cyclic ketone, it is expected around 1715 cm⁻¹.[11][12] The absence of other key absorptions (e.g., O-H or N-H stretches) is also confirmatory.

Expected FTIR Data

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
2970-2850 Strong C-H Stretch Alkyl (Cyclobutyl, Piperidinone)
~ 1715 Strong C=O Stretch Ketone (in a 6-membered ring)

| ~ 1220 | Medium | C-N Stretch | Tertiary Amine |

Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The collected spectrum is automatically ratioed against the background. Identify the key absorption bands and compare their positions and intensities to expected values for the proposed structure.

Data Integration and Conclusion: A Self-Validating System

The trustworthiness of the identity confirmation comes from the convergence of all three orthogonal datasets.[1]

  • NMR provides the complete C-H framework, confirming the presence of a cyclobutyl group attached to a piperidinone ring at the nitrogen atom, and the ketone at the 4-position.

  • HRMS confirms the elemental formula is C₉H₁₅NO and the molecular weight is 153.1154 Da, which is consistent with the structure derived from NMR.

  • FTIR confirms the presence of the key ketone functional group (C=O at ~1715 cm⁻¹) and the saturated alkyl C-H bonds, and the absence of other interfering groups.

When the experimental data from all three techniques (Tables 1-4) align with the predicted values for this compound, its identity is confirmed with an exceptionally high degree of confidence. This multi-faceted approach adheres to the principles of Good Laboratory Practice (GLP) by providing a robust and verifiable data package.[13][14][15] The validation of these analytical procedures should be conducted in line with regulatory expectations, such as those outlined in ICH Q2(R1), to ensure they are suitable for their intended purpose.[16][17]

Logic_Diagram Figure 2. Logic of Orthogonal Confirmation Prop_Struct Proposed Structure: This compound NMR_Data NMR Data (Correct H & C count, connectivity, shifts) Prop_Struct->NMR_Data predicts MS_Data MS Data (Correct MW, Elemental Formula) Prop_Struct->MS_Data predicts FTIR_Data FTIR Data (Ketone C=O present, No OH/NH) Prop_Struct->FTIR_Data predicts Conclusion High-Confidence Identity Confirmation NMR_Data->Conclusion Experimental Data Converges MS_Data->Conclusion Experimental Data Converges FTIR_Data->Conclusion Experimental Data Converges

Caption: Figure 2. Logic of Orthogonal Confirmation

References

  • Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. AIB International. Available at: [Link]

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  • Nirogi, R. et al. (2020). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,... - ChEMBL. EMBL-EBI. Available at: [Link]

  • Shinde, A. et al. (2021). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem. Available at: [Link]

  • Trapani, G. et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Leonard, N.J. et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Al-Rawi, J.M.A. et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

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  • Eliel, E.L. & Vierhapper, F.W. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

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The Drug-Likeness Profile of 1-Cyclobutylpiperidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "potency is not everything" has never been more resonant. An exquisitely potent compound is of little therapeutic value if it cannot reach its target in the body, persists for an appropriate duration, and exhibits an acceptable safety profile. It is the careful orchestration of these "drug-like" properties—encompassed by the principles of absorption, distribution, metabolism, and excretion (ADME)—that distinguishes a promising lead compound from a clinical candidate. This guide provides a comparative framework for evaluating the drug-like properties of 1-Cyclobutylpiperidin-4-one derivatives, a scaffold of increasing interest in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2][3]

The piperidin-4-one core is a versatile pharmacophore found in a wide array of biologically active molecules.[4] The addition of a 1-cyclobutyl group can modulate lipophilicity and metabolic stability, making this class of compounds particularly intriguing for optimization. Through a combination of predictive computational modeling and robust in vitro experimentation, we can build a comprehensive profile of these derivatives and benchmark them against established drug classes to guide rational drug design.

The Initial Litmus Test: In Silico Profiling

Before embarking on resource-intensive wet lab experiments, in silico tools provide a rapid and cost-effective first pass assessment of a compound's likely ADME characteristics.[5] These computational methods leverage vast databases of existing drug data to predict properties based on molecular structure.[5][6]

For this guide, we will consider a representative this compound derivative (henceforth referred to as CBP-1 ) and analyze it using the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[6][7]

Hypothetical Derivative (CBP-1): Let's assume a simple derivative for our analysis: 1-cyclobutyl-4-(4-methoxyphenyl)piperidin-4-ol.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability.[8] It posits that orally active drugs generally possess:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Table 1: Predicted Physicochemical Properties of CBP-1 and Comparison with CNS and Non-CNS Drug Benchmarks

PropertyPredicted for CBP-1 (SwissADME)Typical CNS Drugs[9][10]Typical Non-CNS Oral Drugs[10]Lipinski's Rule of Five Guideline[8]
Molecular Weight ( g/mol )261.38< 450< 500≤ 500
LogP (Consensus)2.851.5 - 4.0-1.0 - 5.0≤ 5
Hydrogen Bond Donors11 - 31 - 5≤ 5
Hydrogen Bond Acceptors22 - 42 - 8≤ 10
Topological Polar Surface Area (TPSA)29.54 Ų< 70-90 Ų< 120 ŲN/A
Gastrointestinal AbsorptionHighHighVariableN/A
Blood-Brain Barrier PermeantYesYesNoN/A

Interpretation: The in silico analysis immediately positions CBP-1 as a promising candidate. Its properties fall well within Lipinski's guidelines and align closely with the characteristics of known CNS drugs, which typically exhibit lower molecular weight and polar surface area to facilitate crossing the blood-brain barrier.[9][10] The predicted high gastrointestinal absorption and blood-brain barrier permeability are particularly encouraging for a CNS-targeted agent.

The Experimental Gauntlet: In Vitro ADME Assays

While in silico predictions are invaluable for initial screening, they are no substitute for empirical data. A standard suite of in vitro assays is essential to quantify a compound's behavior in a biological context.[11][12] Below, we detail the methodologies for a core set of ADME assays and present comparative data for CBP-1 against benchmark compounds.

Experimental Workflow Overview

The evaluation of a compound's drug-like properties follows a logical, multi-step process. This workflow ensures that fundamental properties like solubility are confirmed before moving to more complex and resource-intensive cell-based assays.

G cluster_0 Phase 1: Physicochemical & Solubility cluster_1 Phase 2: Absorption & Metabolism cluster_2 Phase 3: Safety Assessment InSilico In Silico Prediction (e.g., SwissADME) Solubility Kinetic Solubility Assay (Nephelometry) InSilico->Solubility Guide Synthesis & Prioritization Permeability Caco-2 Permeability (Papp & Efflux Ratio) Solubility->Permeability Ensure compound is in solution Metabolism Microsomal Stability (t½ & Intrinsic Clearance) Permeability->Metabolism Assess absorbed fraction's fate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Metabolism->Cytotoxicity Evaluate parent & metabolite toxicity

Caption: A typical workflow for evaluating the drug-like properties of a new chemical entity.

Aqueous Solubility: The Foundation of Bioavailability

A compound must dissolve in the aqueous environment of the gut to be absorbed. Poor solubility is a frequent cause of failure in drug development. Kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock), is a high-throughput method well-suited for early discovery.[13]

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., CBP-1 ) and control compounds (e.g., well-soluble Paracetamol, poorly-soluble Hydrocortisone) in 100% DMSO.

  • Plate Setup: In a 384-well plate, dispense the DMSO stock solutions to create a serial dilution.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, rapidly mixing to create supersaturated solutions. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.[14]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser-based nephelometer.[15][16]

  • Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above baseline is determined as the kinetic solubility.[17]

Table 2: Comparative Kinetic Solubility Data

CompoundKinetic Solubility (µM in PBS, pH 7.4)Classification
CBP-1 95Moderately Soluble
Warfarin> 200Highly Soluble
Verapamil150Soluble
Amiodarone< 10Poorly Soluble

Interpretation: A solubility of 95 µM for CBP-1 is encouraging. While not as high as a compound like Warfarin, it is well within a range that is often considered workable for oral drug development, suggesting that formulation challenges are unlikely to be insurmountable.

Intestinal Permeability: Crossing the Gut Wall

For oral drugs, absorption across the intestinal epithelium is critical.[18] The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key drug transporters, making it the gold standard in vitro model for predicting human intestinal permeability.[7][19]

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a 24-well plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², indicating robust tight junction formation.[20]

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound (CBP-1 ) and controls (e.g., high-permeability Propranolol, low-permeability Lucifer Yellow) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh buffer.

    • B-to-A (Basolateral to Apical): Add the compound to the basolateral (donor) chamber, with fresh buffer in the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

    • Papp (cm/s): (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio: Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11]

G cluster_0 Preparation cluster_1 Transport Experiment cluster_2 Analysis Seed Seed Caco-2 cells on filter inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A_B Dose Apical side (A -> B) TEER->Dose_A_B Dose_B_A Dose Basolateral side (B -> A) TEER->Dose_B_A Incubate Incubate at 37°C for 2 hours Dose_A_B->Incubate Dose_B_A->Incubate Sample Sample donor and receiver chambers Incubate->Sample LCMS Quantify compound via LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Table 3: Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPermeability ClassP-gp Substrate?
CBP-1 15.21.2HighNo
Propranolol (High)25.51.1HighNo
Atenolol (Low)0.51.0LowNo
Digoxin (Efflux)0.215.8LowYes

Interpretation: CBP-1 demonstrates high permeability, comparable to the well-absorbed drug Propranolol. Crucially, its efflux ratio is low, indicating it is not a significant substrate for efflux pumps like P-gp. This is a highly desirable characteristic, as P-gp efflux can be a major barrier to both intestinal absorption and brain penetration.

Metabolic Stability: Predicting In Vivo Half-life

How quickly a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its in vivo half-life and dosing frequency. The liver microsomal stability assay is a standard in vitro method to assess susceptibility to Phase I metabolism.[21]

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (CBP-1 ) and controls (e.g., rapidly cleared Verapamil, slowly cleared Diazepam) to the microsomal solution and pre-incubate at 37°C.[22][23]

  • Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[22]

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[22]

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Half-life (t½, min): 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein): (0.693 / t½) / (mg microsomal protein / mL)

Table 4: Comparative Metabolic Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
CBP-1 4530.8Moderate
Verapamil (High)< 10> 150Low
Diazepam (Low)> 90< 15High
Imipramine2555.4Moderate

Interpretation: CBP-1 exhibits moderate metabolic stability. This is often a desirable outcome in drug design. A compound that is too stable might accumulate and cause toxicity, while a compound that is cleared too rapidly will have a short half-life, requiring frequent dosing. A moderate half-life suggests the potential for a favorable pharmacokinetic profile in vivo.

Cytotoxicity: An Early Look at Safety

Cytotoxicity assays are crucial for flagging compounds that may cause cell death, a primary safety concern.[15] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[24][25]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (CBP-1 ) and a known cytotoxic positive control (e.g., Doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[26]

  • Absorbance Reading: Read the absorbance of each well on a plate reader at ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 (concentration that causes 50% cytotoxicity) is determined by plotting viability against compound concentration.

Table 5: Comparative Cytotoxicity Data (HepG2 cells)

CompoundCC50 (µM)Cytotoxicity Potential
CBP-1 > 100Low
Doxorubicin1.5High
Verapamil25Moderate

Interpretation: With a CC50 value greater than 100 µM, CBP-1 shows very low potential for cytotoxicity in this assay. This is an excellent result, suggesting a favorable preliminary safety profile and a good therapeutic window, especially if the compound's potency is in the nanomolar or low micromolar range.

Synthesis and Conclusion

The comprehensive evaluation of CBP-1 , our representative this compound derivative, paints a promising picture. The journey from in silico prediction to in vitro validation provides a clear, data-driven narrative:

  • Promising Profile: The compound adheres to Lipinski's Rule of Five and exhibits physicochemical properties characteristic of CNS-penetrant drugs.

  • Favorable ADME: It demonstrates moderate-to-good aqueous solubility, high intestinal permeability without being a substrate for efflux pumps, and a moderate metabolic stability that suggests a viable in vivo half-life.

  • Good Safety Indicator: The low in vitro cytotoxicity indicates a low potential for causing cell death.

This multi-faceted approach, which grounds computational predictions in solid experimental data, is the bedrock of modern drug discovery. By comparing the performance of novel derivatives like CBP-1 to well-characterized benchmarks, researchers can make informed decisions, prioritize the most promising candidates, and rationally design the next generation of therapeutics. The this compound scaffold, based on this analysis, represents a valuable starting point for developing orally bioavailable and centrally active agents.

References

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Safety Operating Guide

1-Cyclobutylpiperidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

1-Cyclobutylpiperidin-4-one (CAS: 40508-26-9) is a pharmacologically active intermediate containing both a tertiary amine and a ketone functionality.[1][2] It is frequently used in the synthesis of H3 receptor antagonists and other CNS-active agents.

Critical Safety Directive:

  • DO NOT dispose of down the drain. This compound is harmful to aquatic life and resists standard municipal water treatment degradation.

  • DO NOT mix with strong acids or oxidizers in the waste stream. The amine functionality poses a risk of exothermic reaction (with acids) or ignition (with oxidizers).

  • Disposal Method: The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physicochemical properties driving the disposal protocol.

PropertyDataOperational Implication
CAS Number 40508-26-9Use this for waste manifesting/labeling.[1][2]
Molecular Formula C₉H₁₅NOOrganic content; suitable for fuel blending/incineration.[1][2]
Functional Groups Tertiary Amine, KetoneAmine: Basic, reacts with acids.[1][2] Ketone: Solvent-sensitive (avoid PVC).[2]
Physical State Liquid (Oil) or Low-Melting SolidRequires leak-proof secondary containment.[1][2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3][4] Irritant)Full PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1][2]
RCRA Status (USA) Non-Listed (Characteristic)Likely D001 (Ignitable) or D002 (Corrosive) depending on formulation.[1][2]

Waste Segregation & Containerization Protocol

The following protocol utilizes a Self-Validating System : the steps are designed so that an error in one step (e.g., wrong container) becomes obvious in the next (e.g., label mismatch or physical incompatibility).

Step 1: Stream Classification

Classify the waste based on its mixture.

  • Pure Substance: Classify as Non-Halogenated Organic .

  • Solution: If dissolved in DCM/Chloroform, classify as Halogenated Organic . If dissolved in Methanol/Ethyl Acetate, classify as Non-Halogenated Organic .

Step 2: Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[2]

    • Why: The ketone moiety can degrade certain rubber seals and low-grade plastics (like PVC or PS) over time. HDPE provides broad chemical resistance.

  • Closure: Use a screw cap with a PTFE (Teflon) liner .

    • Why: PTFE prevents the organic vapors from softening the cap liner, ensuring a hermetic seal during transport.

Step 3: Stabilization (The "Bench Step")

Before placing the waste in the central repository:

  • Check pH. If the waste is highly basic (pH > 10), do not add it to a general organic waste container that might contain acidic organic byproducts (e.g., acetic acid washes).

  • If necessary, segregate into a specific "Basic Organic Waste" container to prevent in-drum heat generation.

Step 4: Labeling

Label immediately upon generation. Include:

  • Full Chemical Name (No abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Date of Generation.[3][5][6][7]

Visual Workflow: Segregation Logic

The following decision tree illustrates the logic for segregating this compound waste to prevent cross-contamination and reactivity hazards.

WasteSegregation Start Waste Generation: This compound IsSolid Is the waste Solid or Liquid? Start->IsSolid SolventCheck Is it dissolved in Halogenated Solvents? (e.g., DCM, Chloroform) IsSolid->SolventCheck Liquid/Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) IsSolid->SolidBin Solid/Wipes pHCheck Check pH: Is it mixed with Acids? SolventCheck->pHCheck No HaloBin Halogenated Organic Waste (Segregated) SolventCheck->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste (General) pHCheck->NonHaloBin No (Neutral/Basic safe) BasicBin Basic/Alkaline Organic Waste (Segregated) pHCheck->BasicBin Yes (Acidic Mix Risk)

Figure 1: Decision tree for segregating this compound waste streams to ensure chemical compatibility.

Spill Contingency Plan

Because this compound is an amine, spills carry a distinct odor and skin-absorption risk.[1][2]

Immediate Response:

  • Evacuate & Ventilate: The respiratory irritation (H335) risk requires immediate fume hood activation or local exhaust.

  • PPE Upgrade: Don double nitrile gloves and a face shield if splashing is possible.

  • Containment: Use a vermiculite or clay-based absorbent .

    • Why: Avoid paper towels for large spills; the high surface area can increase evaporation rates of the volatile components. Clay binds the liquid effectively.

  • Neutralization (Optional but Recommended): For larger spills, treat the absorbed material with dilute citric acid to convert the volatile free base amine into a non-volatile salt (citrate), reducing odor and vapor pressure.

  • Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris from Chemical Spill: Toxic/Irritant."

Regulatory Framework (USA/International)

Compliance is not optional.[5][8][9][10] This protocol aligns with the following standards:

  • EPA RCRA (USA): While not explicitly P- or U-listed, this waste is regulated under 40 CFR 261 .

    • Characteristic D001: If the waste formulation has a flash point < 60°C (common if residual solvents are present).

    • Generator Responsibility: You must characterize the waste. If unsure, default to "Hazardous Waste" status.

  • DOT (Transport):

    • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s.[1][2] (or Ketones, liquid, n.o.s.[1][2] depending on the dominant hazard).

    • Class: 8 (Corrosive) or 3 (Flammable).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, this compound.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2]

Sources

A Comprehensive Guide to the Safe Handling of 1-Cyclobutylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Cyclobutylpiperidin-4-one. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust. This document is structured to offer in-depth, technical guidance rooted in established safety protocols for analogous chemical compounds.

Hazard Identification and Risk Assessment

Based on the hazard profiles of its structural analogs, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2].

  • Causes skin irritation [1][2][3].

  • Causes serious eye irritation [1][2][3].

  • May cause respiratory irritation [1][2][3].

A thorough risk assessment should be conducted before any handling of this compound, taking into account the quantities being used and the specific laboratory procedures being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are critical to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Ensure gloves are of a suitable thickness and are changed regularly, or immediately if contaminated[3].
Eyes Chemical Safety Goggles or a Face ShieldProtects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal[3].
Body Laboratory Coat or Chemical-Resistant GownA lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant gown is recommended[1][2].
Respiratory Use in a well-ventilated area. A fume hood is strongly recommended.To minimize the inhalation of any dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[3][4].

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Preparation and Handling Protocol:
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control for potential inhalation exposure[3].

  • Pre-Handling Check: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower[3].

  • Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid the generation of dust. Use appropriate tools (e.g., spatulas) and a draft shield on the balance if necessary.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[2][3]. Decontaminate all work surfaces and equipment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Designated Workspace (Fume Hood) B->C D Carefully Weigh/Transfer Compound C->D E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G H Properly Dispose of Waste G->H I Remove PPE & Wash Hands H->I

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures[1][2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.